molecular formula C4H7NO B2492289 Pyrrolidone hydrotribromide CAS No. 22580-55-8

Pyrrolidone hydrotribromide

Cat. No.: B2492289
CAS No.: 22580-55-8
M. Wt: 85.10 g/mol
InChI Key: HNJBEVLQSNELDL-UHFFFAOYSA-N
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Description

Pyrrolidin-2-one is the simplest member of the class of pyrrolidin-2-ones, consisting of pyrrolidine in which the hydrogens at position 2 are replaced by an oxo group. The lactam arising by the formal intramolecular condensation of the amino and carboxy groups of gamma-aminobutyric acid (GABA). It has a role as a polar solvent and a metabolite.
2-Pyrrolidinone is a natural product found in Ascochyta medicaginicola, Microtropis japonica, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolidin-2-one
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InChI

InChI=1S/C4H7NO/c6-4-2-1-3-5-4/h1-3H2,(H,5,6)
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InChI Key

HNJBEVLQSNELDL-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)NC1
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Molecular Formula

C4H7NO
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Related CAS

24968-97-6, Array
Record name 2-Pyrrolidone homopolymer
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DSSTOX Substance ID

DTXSID8027246
Record name 2-Pyrrolidinone
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Molecular Weight

85.10 g/mol
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Physical Description

Liquid, Light-yellow liquid; [Hawley] Colorless liquid; mp = 23-25 deg C; [MSDSonline], Solid, LIGHT YELLOW LIQUID.
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Boiling Point

245 °C @ 760 mm Hg; 113-114 @ 9.2 mm Hg; 76 °C @ 0.2 mm Hg, 245 °C
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Flash Point

265 °F (129 °C) (open cup), 129 °C o.c.
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Solubility

Very sol in alcohol, ether, benzene, chloroform, carbon disulfide, Infinitely soluble in water, 1000 mg/mL at 20 °C, Solubility in water: good
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Density

1.116 @ 25 °C, Relative density (water = 1): 1.1
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Vapor Density

Relative vapor density (air = 1): 2.9
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Vapor Pressure

0.00949 [mmHg], 9.49X10-3 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible
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Color/Form

CRYSTALS FROM COLD PETROLEUM ETHER, Light yellow liquid

CAS No.

616-45-5, 22580-55-8
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Record name Hydrogen tribromide, compound with pyrrolidin-2-one (1:3)
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Melting Point

25.0 °C, 23 °C, 25 °C
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Foundational & Exploratory

The Dawn of a Selective Brominating Agent: The History and Discovery of Pyrrolidone Hydrotribromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for selective and efficient reagents is a perpetual endeavor. One such reagent that has carved a niche in synthetic organic chemistry is Pyrrolidone Hydrotribromide (PHT). This in-depth guide explores the history of its discovery, detailing the seminal work that introduced this versatile brominating agent to the scientific community.

A New Reagent for Selective Bromination

The story of this compound begins in 1969 with a communication in the Canadian Journal of Chemistry by D. V. C. Awang and Saul Wolfe.[1] In their paper titled "this compound: a brominating agent with selectivity for ketones," they introduced a novel reagent, which they described as a "pyrrolidone-bromine complex" with the proposed formula (pyrrolidone)₃·HBr₃.[1]

Prior to this discovery, the selective bromination of ketones in the presence of other reactive functional groups, such as olefins, posed a significant challenge for synthetic chemists. Awang and Wolfe's work demonstrated that PHT exhibited a remarkable selectivity for the α-bromination of ketones over olefins and enol acetates.[1] This discovery was a significant step forward, offering a new tool for the controlled and predictable modification of complex organic molecules.

The Initial Synthesis and Characterization

While the 1969 publication by Awang and Wolfe stands as the formal introduction of this compound, the detailed experimental protocol for its preparation was presented within this seminal work. The synthesis is a relatively straightforward acid-base reaction followed by the addition of bromine.

Experimental Protocol: Synthesis of this compound

The original method for the preparation of this compound as described by Awang and Wolfe is as follows:

Materials:

Procedure:

  • A solution of 2-pyrrolidone in tetrahydrofuran was treated with an equimolar amount of 48% hydrobromic acid.

  • To this solution of pyrrolidinium (B1226570) hydrobromide, a stoichiometric amount of bromine was added.

  • The resulting mixture was then concentrated to afford the crystalline this compound.

The structure of the complex was proposed to be a tribromide salt of the protonated pyrrolidone.

Quantitative Analysis of Selectivity

A key contribution of Awang and Wolfe's 1969 paper was the quantitative demonstration of PHT's selectivity. They conducted competitive bromination reactions to establish the relative reactivity of different functional groups towards their new reagent.

Substrate 1Substrate 2Brominating AgentSolventRelative Reactivity (Substrate 1 vs. Substrate 2)
KetoneOlefinPHTTetrahydrofuranKetone >> Olefin
KetoneEnol AcetatePHTTetrahydrofuranKetone > Enol Acetate
OlefinEnol AcetatePHTTetrahydrofuranOlefin > Enol Acetate

Table 1: Summary of the relative reactivity of ketones, olefins, and enol acetates towards bromination with this compound (PHT) in tetrahydrofuran, as reported by Awang and Wolfe (1969).

The results clearly indicated that ketones were significantly more reactive towards PHT than either olefins or enol acetates, highlighting the synthetic utility of this new reagent.

Visualizing the Synthesis and Proposed Structure

To better understand the formation of this compound, a logical workflow and the proposed structure can be visualized.

Pyrrolidone_Hydrotribromide_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Pyrrolidone 2-Pyrrolidone Pyrrolidinium_Hydrobromide Pyrrolidinium Hydrobromide 2-Pyrrolidone->Pyrrolidinium_Hydrobromide + HBr HBr Hydrobromic Acid (HBr) Br2 Bromine (Br₂) PHT This compound ((C₄H₇NO)₃·HBr₃) Pyrrolidinium_Hydrobromide->PHT + Br₂

Figure 1: Synthetic pathway for this compound.

The discovery of this compound by Awang and Wolfe in 1969 marked a significant advancement in the field of synthetic organic chemistry. Their work provided a new, selective, and easy-to-prepare reagent for the α-bromination of ketones. The foundational experimental protocols and quantitative data they reported have paved the way for the widespread adoption and further development of this important synthetic tool in both academic and industrial research.

References

An In-depth Technical Guide to the Synthesis and Characterization of Pyrrolidone Hydrotribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidone hydrotribromide (PHT), a stable, crystalline, non-hygroscopic, and orange-red solid, serves as a versatile and selective brominating agent in organic synthesis. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of PHT. It includes a reproducible experimental protocol for its preparation, in-depth analysis of its spectral properties through Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, and an evaluation of its thermal stability via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The presented data, summarized in structured tables and visualized through diagrams, offers valuable insights for researchers and professionals in drug development and organic chemistry, facilitating the effective and safe utilization of this important reagent.

Introduction

This compound, with the chemical formula (C₄H₇NO)₃·HBr₃, is a complex of three 2-pyrrolidone molecules with hydrotribromic acid. It has gained significant attention as a solid source of bromine, offering advantages over the direct use of hazardous liquid bromine. Its high selectivity for the bromination of ketones over olefins makes it a particularly valuable reagent in the synthesis of complex organic molecules, including pharmaceutical intermediates. This guide aims to provide a thorough understanding of the synthesis and key characteristics of PHT to support its application in research and development.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 2-pyrrolidone with bromine, typically generated in situ from the reaction of an acid and an oxidizing agent in the presence of a bromide source. A common and effective method involves the use of hydrobromic acid and hydrogen peroxide.

Experimental Protocol

Materials:

  • 2-Pyrrolidinone (B116388) (C₄H₇NO)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Deionized water

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pyrrolidinone in a minimal amount of deionized water.

  • Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

  • Slowly add hydrobromic acid to the stirred solution.

  • From the dropping funnel, add hydrogen peroxide dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The appearance of an orange-red precipitate indicates the formation of PHT.

  • After the complete addition of hydrogen peroxide, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Collect the orange-red crystalline solid by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any unreacted starting materials and by-products.

  • Dry the product under vacuum to obtain this compound.

Yield: The typical yield for this reaction is in the range of 85-95%.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up 2-Pyrrolidinone 2-Pyrrolidinone Mixing Mixing in Water (0-5 °C) 2-Pyrrolidinone->Mixing HBr HBr HBr->Mixing H2O2 H2O2 Reaction Dropwise Addition of H2O2 (<10 °C) H2O2->Reaction Mixing->Reaction Stirring Stirring (1-2 hours) Reaction->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Washing with Cold Water Filtration->Washing Drying Vacuum Drying Washing->Drying Product Pyrrolidone Hydrotribromide Drying->Product

Figure 1: Synthesis workflow for this compound.

Characterization of this compound

The synthesized this compound can be thoroughly characterized using various analytical techniques to confirm its structure, purity, and thermal properties.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValue
Appearance Orange to dark red crystalline powder
Molecular Formula (C₄H₇NO)₃·HBr₃
Molecular Weight 496.03 g/mol
Melting Point 88-90 °C
CAS Number 22580-55-8

Table 1: Physical Properties of this compound.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of PHT. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum of PHT is expected to show signals corresponding to the protons of the 2-pyrrolidone ring.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.1Quintet2H-CH₂- (Position 4)
~2.4Triplet2H-CH₂-C=O (Position 3)
~3.3Triplet2H-N-CH₂- (Position 5)
~7.5Broad Singlet1HN-H

Table 2: ¹H NMR Spectral Data of this compound.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the 2-pyrrolidone moiety.

Chemical Shift (ppm)Assignment
~18-CH₂- (Position 4)
~31-CH₂-C=O (Position 3)
~42-N-CH₂- (Position 5)
~175C=O (Position 2)

Table 3: ¹³C NMR Spectral Data of this compound.

FTIR spectroscopy is used to identify the functional groups present in PHT. The spectrum is typically recorded using a KBr pellet.

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400Strong, BroadN-H stretching
~2800-3000MediumC-H stretching (aliphatic)
~1650-1700Strong, SharpC=O stretching (amide I)
~1400-1500MediumC-H bending

Table 4: FTIR Spectral Data of this compound.

Thermal Analysis

Thermal analysis provides insights into the thermal stability and decomposition behavior of PHT.

TGA measures the change in mass of a sample as a function of temperature. The TGA thermogram of PHT is expected to show a significant weight loss corresponding to its decomposition. The onset of decomposition typically occurs above its melting point, indicating good thermal stability at ambient temperatures. The decomposition likely involves the loss of bromine and the degradation of the pyrrolidone rings.

DSC measures the heat flow into or out of a sample as a function of temperature. The DSC thermogram of PHT will show a sharp endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks may be observed, corresponding to the decomposition of the compound.

Analysis TechniqueObservationInterpretation
TGA Significant weight loss above 100 °CDecomposition of the compound
DSC Sharp endothermic peak at 88-90 °CMelting of the crystalline solid
Exothermic events at higher temperaturesDecomposition processes

Table 5: Thermal Analysis Data of this compound.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis PHT_Sample Pyrrolidone Hydrotribromide NMR NMR Spectroscopy (¹H and ¹³C) PHT_Sample->NMR FTIR FTIR Spectroscopy PHT_Sample->FTIR TGA Thermogravimetric Analysis PHT_Sample->TGA DSC Differential Scanning Calorimetry PHT_Sample->DSC Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation Provides structural information Functional_Groups Functional_Groups FTIR->Functional_Groups Identifies functional groups Thermal_Stability Thermal_Stability TGA->Thermal_Stability Determines thermal stability Phase_Transitions Phase_Transitions DSC->Phase_Transitions Identifies melting and decomposition points

Figure 2: Workflow for the characterization of this compound.

Safety and Handling

This compound is a brominating agent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Store PHT in a cool, dry, and dark place away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocol offers a reliable method for its preparation, while the comprehensive spectroscopic and thermal analysis data serves as a valuable reference for its identification and quality control. The structured presentation of data and visual workflows are intended to assist researchers and professionals in the effective and safe application of this important brominating agent in their synthetic endeavors.

physical and chemical properties of Pyrrolidone hydrotribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidone hydrotribromide (PHT), a stable, crystalline solid, serves as a highly selective brominating agent for ketones. This technical guide provides a detailed overview of its physical and chemical properties, applications in organic synthesis, and safety and handling protocols. The information is presented to support its use in research and development, particularly within the pharmaceutical industry where it is a key intermediate in the synthesis of compounds such as Silodosin.[1][2] This document consolidates available data on its molecular structure, reactivity, and spectral characteristics, offering a valuable resource for chemical professionals.

Introduction

This compound, systematically named 2-pyrrolidinone (B116388) hydrotribromide, is an organic compound that has gained prominence as a specialized reagent in organic synthesis. Its primary utility lies in its ability to selectively brominate ketones at the α-position, a crucial transformation in the synthesis of many pharmaceutical and fine chemical products.[3][4] As a solid, PHT offers advantages in handling and safety over liquid bromine.

Physical and Chemical Properties

This compound is an orange to dark red crystalline solid.[1][2] It is recognized for its stability under normal storage conditions. A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₂Br₃N₃O₃[5]
Molecular Weight 496.03 g/mol
Appearance Orange to dark red crystalline solid[1][2]
Melting Point 88-90 °C
Solubility Very soluble in alcohol, ether, benzene, chloroform, and carbon disulfide. Infinitely soluble in water. Soluble in THF, dioxane, and DMSO.[6]
CAS Number 22580-55-8[7]
InChI InChI=1S/3C4H7NO.Br2.BrH/c36-4-2-1-3-5-4;1-2;/h31-3H2,(H,5,6);;1H[5]
InChIKey KEWCNOMRTUONNX-UHFFFAOYSA-N[5]
Canonical SMILES C1CC(=O)NC1.C1CC(=O)NC1.C1CC(=O)NC1.Br.BrBr[5]

Synthesis and Purification

Synthesis of this compound

A plausible synthetic pathway is illustrated in the diagram below.

G Conceptual Synthesis of this compound Pyrrolidone Pyrrolidone PHT This compound ((C4H7NO)3HBr3) Pyrrolidone->PHT Bromine Bromine (Br2) Bromine->PHT HBr Hydrobromic Acid (HBr) HBr->PHT Solvent Inert Solvent Solvent->PHT

Caption: Conceptual reaction scheme for the synthesis of this compound.

Purification

Recrystallization is a standard method for the purification of solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyrrolidone-based compounds, polar solvents such as alcohols (methanol, ethanol) or a mixed solvent system like methanol/water or acetone/water can be effective.[8] Given PHT's solubility profile, recrystallization from a suitable solvent system would be the primary method of purification.

Reactivity and Applications

The principal application of this compound is as a selective agent for the α-bromination of ketones.[3][4] This selectivity is particularly valuable when other functional groups that are sensitive to bromination, such as alkenes, are present in the molecule. The solid nature of PHT allows for easier handling and more precise control over the stoichiometry of the reaction compared to using liquid bromine.

Mechanism of Selective α-Bromination of Ketones

The selective bromination of ketones by PHT is understood to proceed via the slow, controlled release of bromine. The generally accepted mechanism for the acid-catalyzed α-bromination of a ketone involves the formation of an enol intermediate, which then acts as a nucleophile to attack the electrophilic bromine.

The reaction mechanism can be visualized as a multi-step process:

G Mechanism of Acid-Catalyzed α-Bromination of a Ketone Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ H_plus H+ (from PHT) Enol Enol Intermediate Protonated_Ketone->Enol - H+ Bromonium_Intermediate Bromonium Intermediate Enol->Bromonium_Intermediate + Br2 Br2 Br2 (from PHT) Alpha_Bromo_Ketone α-Bromo Ketone Bromonium_Intermediate->Alpha_Bromo_Ketone - H+ HBr HBr Bromonium_Intermediate->HBr G Experimental Workflow for α-Bromination of a Ketone Start Start Dissolve_Ketone Dissolve Ketone in appropriate solvent Start->Dissolve_Ketone Add_PHT Add this compound Dissolve_Ketone->Add_PHT Reaction Stir at controlled temperature Add_PHT->Reaction Monitor Monitor reaction by TLC/GC Reaction->Monitor Workup Aqueous workup Monitor->Workup Extract Extract with organic solvent Workup->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by chromatography or recrystallization Concentrate->Purify End End Purify->End

References

Pyrrolidone Hydrotribromide (PHTB): A Technical Guide to its Mechanism of Action in Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrrolidone hydrotribromide (PHTB), a stable, solid complex of pyrrolidone and bromine, serves as a versatile and selective brominating agent in organic synthesis. Its primary mechanism of action involves the controlled in-situ release of molecular bromine (Br₂), which then acts as the electrophile in various bromination reactions. This controlled release mitigates the hazards associated with handling elemental bromine directly. PHTB demonstrates high selectivity, particularly for the α-bromination of ketones over alkenes, making it a valuable reagent in complex molecule synthesis.[1][2][3] This guide details the core mechanisms, provides quantitative data on its applications, outlines experimental protocols, and presents visual diagrams of the reaction pathways and workflows.

Core Mechanism of Action

The efficacy of PHTB as a brominating agent stems from its ability to exist in equilibrium with a low concentration of molecular bromine in solution.[1][3] This characteristic is crucial for its selectivity. The complex, often represented as (Pyrrolidone)₃·HBr₃, acts as a solid carrier for bromine, enhancing safety and handling.[2][3]

The fundamental process involves two key stages:

  • Bromine Release: PHTB dissolves in a suitable solvent and establishes an equilibrium that slowly releases molecular bromine (Br₂), the active brominating species. This low equilibrium concentration is believed to be the reason for its enhanced selectivity compared to using liquid bromine directly.[1][3]

  • Electrophilic Attack: The released Br₂ molecule acts as an electrophile, reacting with various nucleophilic substrates through distinct mechanistic pathways.

dot

G PHTB This compound (Solid Reagent) Equilibrium Equilibrium in Solution PHTB->Equilibrium Dissolution Br2 Molecular Bromine (Br₂) (Active Electrophile) Equilibrium->Br2 Slow Release Product Brominated Product Br2->Product Electrophilic Attack Substrate Nucleophilic Substrate (Alkene, Ketone, Aromatic) Substrate->Product

Caption: General mechanism of PHTB-mediated bromination.

Bromination of Alkenes

The reaction with alkenes proceeds via an electrophilic addition mechanism. The π-bond of the alkene attacks the bromine molecule, forming a cyclic bromonium ion intermediate. Subsequent backside attack by the bromide ion (Br⁻) results in the anti-addition of bromine across the double bond.[4]

dot

G cluster_mech Alkene Bromination Pathway Reactants Alkene + Br₂ (from PHTB) Bromonium Cyclic Bromonium Ion Intermediate Reactants->Bromonium Electrophilic Attack Attack Backside Attack by Bromide (Br⁻) Bromonium->Attack Product Vicinal Dibromide (anti-addition) Attack->Product

Caption: Mechanism of electrophilic addition to alkenes.

Bromination of Ketones

PHTB shows a remarkable selectivity for brominating ketones at the α-position, often in the presence of other sensitive functional groups like alkenes.[1][2][3] The reaction proceeds through an enol or enolate intermediate. Under acidic conditions (often inherent to PHTB which is a hydrotribromide), the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine.

Bromination of Aromatic Compounds

For electron-rich aromatic compounds, PHTB facilitates electrophilic aromatic substitution. The aromatic ring acts as a nucleophile, attacking the bromine molecule to form a resonance-stabilized carbocation (sigma complex). A subsequent deprotonation step restores aromaticity and yields the brominated aromatic product. The reaction rate and success can be enhanced by the addition of an oxidizing agent like aqueous hydrogen peroxide.[5]

Quantitative Data Summary

PHTB has been employed in the bromination of various substrates. The following tables summarize representative quantitative data from the literature.

Table 1: α-Bromination of Flavanones

SubstrateBrominating AgentSolventTime (h)Conversion (%)Reference
6-MethoxyflavanonePHTBEthyl Acetate (B1210297)2488[6]
FlavanonePHTBEthyl Acetate2493[7]

Data extracted from screening reactions of various brominating agents. Conversion was calculated from HPLC-UV traces.[6]

Table 2: Bromination of Aromatic Compounds with N-methylpyrrolidin-2-one hydrotribromide (MPHT) and H₂O₂

SubstrateTime (min)Yield (%)Reference
Anisole1095[5]
Acetanilide1098[5]
Phenol1592[5]

MPHT is a derivative of PHTB. The addition of H₂O₂ was found to significantly enhance reaction rates and yields.[5]

Experimental Protocols

General Protocol for α-Bromination of a Ketone

This protocol is a generalized procedure based on common laboratory practices for using PHTB.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone substrate (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran, ethyl acetate, or chloroform) under ambient atmosphere.

  • Reagent Addition: Add this compound (PHTB) (1.0-1.2 eq.) to the solution portion-wise over 5-10 minutes at room temperature or 0 °C to control any initial exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃) to neutralize any remaining bromine.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure α-brominated ketone.

dot

G start Start step1 Dissolve Ketone Substrate in Solvent start->step1 step2 Add PHTB Portion-wise step1->step2 step3 Stir and Monitor Reaction by TLC step2->step3 step4 Quench with Na₂S₂O₃ Solution step3->step4 Reaction Complete step5 Extract with Organic Solvent step4->step5 step6 Dry and Concentrate step5->step6 end Purify Product step6->end

Caption: Standard experimental workflow for PHTB bromination.

Protocol for Bromination of Stilbene (In-situ Bromine Generation)

This protocol demonstrates a safer alternative where bromine is generated in situ from HBr and an oxidant, a principle related to the controlled release from PHTB.

  • Setup: To a flask containing (E)-stilbene (1.0 eq.) in ethanol, fit a reflux condenser.[9]

  • Reagent Addition: Add concentrated hydrobromic acid (HBr) through the condenser, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).[9]

  • Reflux: Heat the mixture to reflux with stirring for approximately 20-30 minutes.[9]

  • Isolation: Cool the reaction flask to room temperature, then place it in an ice bath to maximize crystallization of the product.[9]

  • Work-up: Neutralize the excess acid by adding a saturated solution of sodium bicarbonate.[9]

  • Purification: Isolate the crude solid product by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry to obtain the dibrominated product.[9]

Conclusion

This compound is an effective, selective, and safer alternative to elemental bromine for a variety of bromination reactions critical to research and drug development. Its mechanism, centered on the controlled release of bromine, allows for high yields and selectivity, particularly in the α-bromination of ketones. The solid nature of the reagent simplifies handling and improves laboratory safety. The provided protocols and data serve as a foundational guide for professionals utilizing this versatile reagent in organic synthesis.

References

theoretical studies on Pyrrolidone hydrotribromide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Reactivity of Pyrrolidone Hydrotribromide

Introduction

This compound (PHTB), with the general formula (C₄H₇NO)₃·HBr₃, is a stable, crystalline solid that has emerged as a highly selective and convenient brominating agent in organic synthesis.[1] Unlike liquid bromine, PHTB is easier to handle, non-volatile, and allows for precise stoichiometric control, making it a safer and more practical alternative.[1] Its most notable characteristic is its remarkable selectivity for the α-bromination of ketones over the bromination of olefins, a feature that has garnered significant interest for applications in fine chemical and pharmaceutical synthesis.[2][3]

This technical guide provides a comprehensive overview of the theoretical underpinnings of PHTB's reactivity. By integrating findings from computational studies on analogous tribromide reagents and established principles of reaction mechanisms, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the factors governing PHTB's behavior and selectivity. This document details proposed reaction pathways, presents quantitative data from relevant theoretical models, and provides exemplary experimental protocols.

Theoretical Framework of PHTB Reactivity

The Active Brominating Species

While PHTB can be considered a complex of 2-pyrrolidone and the hydrotribromide anion (HBr₃⁻), theoretical studies on similar quaternary ammonium (B1175870) tribromides, such as tetrabutylammonium (B224687) tribromide (TBABr₃), suggest that the active brominating species is not the free tribromide anion. Quantum mechanics (QM) modeling indicates that the undissociated ion pair, where the cation is closely associated with the tribromide anion, is the more likely electrophile. The LUMO (Lowest Unoccupied Molecular Orbital) energy of the free Br₃⁻ anion is calculated to be too high for it to be an effective brominating agent in room-temperature reactions. In contrast, the association with the cation lowers the LUMO energy, enhancing its electrophilicity.

For PHTB, the active species is likely a complex where the protonated pyrrolidone cation interacts with the Br₃⁻ anion. This interaction polarizes the Br-Br bonds within the tribromide unit, creating a more potent electrophilic bromine source poised for reaction.

Basis of Selectivity: Ketone Enol vs. Alkene Bromination

The pronounced selectivity of PHTB for ketones over alkenes can be attributed to the differing mechanisms of bromination for these two functional groups.[2][3]

  • Ketone Bromination: The α-bromination of ketones typically proceeds through an enol or enolate intermediate. Under neutral or acidic conditions (the "H" in PHTB provides a proton), the ketone undergoes tautomerization to its enol form. The electron-rich double bond of the enol is a soft nucleophile that readily attacks the electrophilic bromine of the PHTB complex. This reaction pathway is kinetically favorable and generally has a lower activation energy.

  • Alkene Bromination: The bromination of an alkene is a classic electrophilic addition reaction. The π-bond of the alkene attacks the electrophilic bromine to form a cyclic bromonium ion intermediate, which is then opened by a nucleophile (Br⁻). While this reaction is facile with molecular bromine (Br₂), it is significantly slower with bulky, less electrophilic reagents like PHTB. The large steric profile of the PHTB complex likely disfavors the formation of the bridged bromonium ion transition state with an olefin.

Computational studies have shown that in nonpolar solvents, the enol of a ketone can react with molecular bromine orders of magnitude faster than an alkene does.[3] PHTB is thought to provide a low equilibrium concentration of bromine, which further amplifies this inherent kinetic preference for enol bromination.[3]

Quantitative Theoretical Data

Table 1: Calculated Parameters for the Bromination Reaction with an Analogous Tribromide Reagent

ParameterValueMethod/SystemSource
Estimated Activation Energy~25 kcal/molQM Modeling (TMA-Br₃)
LUMO Energy (Free Br₃⁻)3.07 eVQM Calculation
LUMO Energy (TMA-Br₃ Complex)-0.34 eVQM Calculation

Note: TMA (tetramethylammonium) was used as a computational simplification for the tetrabutylammonium cation. This data is presented as an approximation for the reactivity of PHTB.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to PHTB reactivity.

Mechanism of Ketone α-Bromination

The bromination of a ketone by PHTB is initiated by the acid-catalyzed formation of an enol intermediate. The enol then acts as a nucleophile, attacking the electrophilic bromine of the PHTB complex.

G cluster_0 Step 1: Acid-Catalyzed Enolization cluster_1 Step 2: Nucleophilic Attack on PHTB Ketone Ketone (R-CO-CH₂R') ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ (via Base) PHTB PHTB Complex [(Pyr)₃H]⁺[Br-Br-Br]⁻ Enol->PHTB Intermediate Brominated Intermediate Enol->Intermediate + PHTB H_plus H⁺ (from PHTB) Base Base (e.g., Pyrrolidone) HBr_Pyr HBr + Pyrrolidone AlphaBromoKetone α-Bromo Ketone Intermediate->AlphaBromoKetone - H⁺ G cluster_0 Favorable Pathway: Ketone Bromination cluster_1 Unfavorable Pathway: Alkene Bromination Enol Enol Intermediate (Kinetically Favored) AlphaBromoKetone α-Bromo Ketone Enol->AlphaBromoKetone Fast Reaction (Low Activation Energy) Alkene Alkene Dibromoalkane Dibromoalkane Alkene->Dibromoalkane Slow Reaction (High Activation Energy) PHTB PHTB Reagent PHTB->Enol PHTB->Alkene G Start Start Setup Dissolve Ketone in Solvent (e.g., THF) Start->Setup Addition Add PHTB (1.0 eq) Setup->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Quench with Water & Extract with Ether Reaction->Workup Purification Dry, Concentrate & Purify (e.g., Recrystallization) Workup->Purification End Obtain α-Bromo Ketone Purification->End

References

Spectroscopic Characterization of Pyrrolidone Hydrotribromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pyrrolidone hydrotribromide (PHT), a versatile brominating agent. Due to the limited availability of directly published experimental spectra for the complex, this guide presents representative data based on the well-characterized spectroscopic features of 2-pyrrolidone, with anticipated modifications resulting from the formation of the hydrotribromide complex. This information is intended to support researchers in the identification and characterization of this important reagent.

Data Presentation

The following tables summarize the representative spectroscopic data for this compound.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5-8.5br s1HN-H
~3.4-3.6t2H-CH₂-N-
~2.3-2.5t2H-CH₂-C=O
~2.0-2.2p2H-CH₂-CH₂-CH₂-

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The N-H proton is expected to be significantly deshielded and broadened due to its interaction with the hydrotribromide anion.

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~177-179C=O
~45-47-CH₂-N-
~30-32-CH₂-C=O
~17-19-CH₂-CH₂-CH₂-

Note: The carbonyl carbon is expected to show a slight downfield shift upon complexation.

Table 3: Representative Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400Strong, BroadN-H Stretch
~2850-2960MediumC-H Stretch
~1680-1700StrongC=O Stretch (Amide I)
~1400-1500MediumC-N Stretch / N-H Bend (Amide II)

Note: The N-H stretching vibration is expected to be broadened and shifted to a lower frequency due to hydrogen bonding with the tribromide anion. The carbonyl stretch may also exhibit a slight shift.

Table 4: Representative Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Possible Assignment
85100[C₄H₇NO]⁺ (Molecular ion of 2-pyrrolidone)
5660[C₃H₄O]⁺
4150[C₃H₅]⁺

Note: Under typical EI-MS conditions, the PHT complex is expected to dissociate, leading to the observation of the mass spectrum of 2-pyrrolidone. The tribromide anion (Br₃⁻) would not be observed in positive ion mode.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 2-pyrrolidone with hydrobromic acid and bromine.

  • Materials: 2-pyrrolidone, hydrobromic acid (48%), bromine, and a suitable solvent (e.g., glacial acetic acid).

  • Procedure:

    • Dissolve 2-pyrrolidone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

    • Slowly add hydrobromic acid to the solution while stirring.

    • In a separate container, prepare a solution of bromine in the same solvent.

    • Add the bromine solution dropwise to the cooled pyrrolidone-HBr mixture with continuous stirring.

    • The reaction mixture is typically stirred for a few hours at a low temperature.

    • The resulting precipitate of this compound is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted bromine, and dried under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

    • Filter the solution through a pipette with a small cotton plug into a standard 5 mm NMR tube to remove any particulate matter.[2]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse program.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Process the acquired data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.[3]

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

    • Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
  • Sample Introduction (Direct Insertion Probe - DIP):

    • Load a small amount of the solid this compound sample into a capillary tube.

    • Insert the capillary tube into the direct insertion probe.

    • Introduce the probe into the ion source of the mass spectrometer.

  • Data Acquisition (Electron Ionization - EI):

    • Heat the probe gradually to volatilize the sample into the ion source.

    • Ionize the gaseous sample molecules using a standard electron energy of 70 eV.[4][5][6]

    • Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

    • Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow A Synthesis of This compound B Purification and Drying A->B Crude Product C Sample Preparation B->C Purified Sample D ¹H and ¹³C NMR Spectroscopy C->D E Infrared (IR) Spectroscopy C->E F Mass Spectrometry (MS) C->F G Data Analysis and Structure Elucidation D->G E->G F->G H Final Report and Characterization G->H

Spectroscopic Analysis Workflow

References

Solubility of Pyrrolidone Hydrotribromide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pyrrolidone Hydrotribromide

This compound, also known as PVP hydrobromide, is a stable, non-hygroscopic, and crystalline solid. It is a complex of pyrrolidone and hydrogen tribromide. PHT is widely employed as a mild and selective brominating agent, particularly for the bromination of ketones. Its solid nature makes it easier and safer to handle compared to liquid bromine.

The choice of solvent is crucial for any reaction involving PHT, as it influences not only the solubility of the reagent but also the reaction kinetics and selectivity. Understanding the solubility of PHT is therefore a fundamental prerequisite for its effective use in organic synthesis.

Solubility Data

Extensive searches of chemical databases and scientific literature have revealed a consistent lack of specific quantitative data (e.g., in g/100 mL or mol/L) for the solubility of this compound in organic solvents. The available information is qualitative, describing the degree of solubility in general terms.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
WaterInfinitely soluble[1][2]
Alcohol (e.g., Ethanol, Methanol)Very soluble[1][2]
Ether (e.g., Diethyl ether)Very soluble[1][2]
BenzeneVery soluble[1][2]
ChloroformVery soluble[1][2]
Carbon DisulfideVery soluble[1][2]

This qualitative data suggests that PHT is highly soluble in a range of polar and non-polar organic solvents. The term "very soluble" generally implies that a significant amount of the solute can be dissolved in the solvent. "Infinitely soluble" suggests miscibility. However, for precise reaction control and optimization, quantitative determination of solubility is essential.

Experimental Protocol for Determining Solubility

The following is a detailed, generalized protocol for the gravimetric determination of the solubility of this compound in an organic solvent of interest. This method is based on creating a saturated solution and then determining the mass of the dissolved solid.

Materials:

  • This compound (PHT)

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Temperature probe

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Syringes

  • Pre-weighed glass vials with airtight caps

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of PHT to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatically controlled shaker or on a magnetic stirrer at a constant, recorded temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The exact time may need to be determined empirically.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the solid at the bottom.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled glass vial. This step removes any remaining microscopic solid particles.

  • Solvent Evaporation:

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Carefully evaporate the solvent from the vial. This can be achieved by:

      • Placing the vial in a drying oven at a temperature below the decomposition point of PHT.

      • Using a rotary evaporator.

      • Placing the vial in a vacuum desiccator.

    • Continue the evaporation process until a constant weight of the dried solid is achieved.

  • Calculation of Solubility:

    • Weigh the vial containing the dried PHT.

    • The mass of the dissolved PHT is the final weight of the vial minus the initial weight of the empty vial.

    • The mass of the solvent is the total mass of the solution minus the mass of the dissolved PHT.

    • Calculate the solubility using the following formula:

      Solubility ( g/100 mL) = (Mass of dissolved PHT / Volume of solvent) x 100

      Alternatively, solubility can be expressed in other units such as g/100 g of solvent or mol/L.

Safety Precautions:

  • This compound is a brominating agent and should be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for PHT and the chosen solvent before commencing the experiment.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

G Workflow for Solubility Determination A Start: Prepare Materials B Add Excess PHT to Solvent A->B C Equilibrate at Constant Temperature (e.g., 24-48h) B->C D Withdraw Supernatant with Syringe C->D E Filter Solution into Pre-weighed Vial D->E F Weigh Vial with Saturated Solution E->F G Evaporate Solvent F->G H Weigh Vial with Dry PHT G->H I Calculate Solubility H->I J End: Report Results I->J

Caption: A flowchart illustrating the key steps in the gravimetric determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, its qualitative description as "very soluble" in a variety of common solvents provides a useful starting point for its application in organic synthesis. For applications requiring precise concentration control, the experimental protocol outlined in this guide provides a reliable method for determining the exact solubility of PHT. This information is critical for optimizing reaction conditions, improving yields, and ensuring the reproducibility of synthetic procedures. Researchers are encouraged to perform these measurements for their specific solvent systems to gain a more accurate understanding of PHT's behavior.

References

An In-depth Technical Guide on Pyrrolidone Hydrotribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of Pyrrolidone Hydrotribromide (PHT), a significant reagent in organic synthesis, particularly in the pharmaceutical industry. While a complete, publicly available crystal structure analysis remains elusive, this document consolidates the existing knowledge on its chemical properties, synthesis, and applications. It further outlines standardized experimental protocols for its preparation and crystallographic analysis, offering a foundational resource for researchers. The guide also addresses the varied molecular formulas reported in the literature and presents a logical workflow for its synthesis and characterization.

Introduction

The molecular formula of this compound has been represented in several ways, including C4H8Br3NO, (C4H7NO)3·HBr3, and C12H22Br3N3O3.[5][6] The most likely structure is a complex of three pyrrolidone molecules with one molecule of hydrotribromic acid, represented as (C4H7NO)3·HBr3, which corresponds to the molecular formula C12H22Br3N3O3.[6]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 22580-55-8[1][5]
Molecular Formula (C4H7NO)3·HBr3[6]
Molecular Weight 496.03 g/mol [6]
Appearance Orange to dark red crystalline powder/chunks[1][5]
Melting Point 88-90 °C[5]
Solubility Soluble in tetrahydrofuran (B95107) (THF), dioxane, and DMSO.[6]
Storage Temperature 2-8°C[5]

Crystal Structure Data

As of the publication of this guide, a complete, peer-reviewed crystallographic dataset for this compound is not available in the public domain. Searches of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a definitive crystal structure.

For the benefit of researchers who may successfully crystallize and analyze this compound, the following table outlines the essential data points that should be determined and reported.

Crystallographic ParameterExpected Data
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group e.g., P21/c, Pbca, etc.
Unit Cell Dimensions
a (Å)Quantitative value
b (Å)Quantitative value
c (Å)Quantitative value
α (°)Quantitative value
β (°)Quantitative value
γ (°)Quantitative value
Volume (ų)Quantitative value
Z (molecules per unit cell)Integer value
Calculated Density (g/cm³)Quantitative value
Selected Bond Lengths (Å)e.g., Br-Br, N-C, C=O
Selected Bond Angles (°)e.g., Br-Br-Br, C-N-C
Selected Torsion Angles (°)e.g., C-C-C-C in the pyrrolidone ring

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and crystallographic analysis of this compound, based on standard laboratory practices for similar compounds.

Synthesis of this compound

This protocol describes a general method for the preparation of this compound from 2-pyrrolidone, hydrobromic acid, and bromine.

Materials:

  • 2-Pyrrolidone

  • Hydrobromic acid (48% aqueous solution)

  • Bromine

  • Dichloromethane (B109758) (or another suitable solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of 2-pyrrolidone in dichloromethane.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add one molar equivalent of 48% hydrobromic acid to the cooled solution using a dropping funnel.

  • In a separate container, prepare a solution of one molar equivalent of bromine in dichloromethane.

  • Add the bromine solution dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • After the addition is complete, continue to stir the mixture for an additional 1-2 hours at the same temperature.

  • The resulting orange-red precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the final this compound crystals.

Single Crystal Growth for X-ray Diffraction

Growing single crystals of sufficient quality is a critical step for X-ray crystallographic analysis.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., a mixture of dichloromethane and hexane, or tetrahydrofuran)

  • Small glass vials or test tubes

  • Parafilm or vial caps

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent at a slightly elevated temperature.

  • Filter the warm solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • For slower crystallization, the vial can be loosely covered with parafilm (with a few pinholes) and left undisturbed in a location free from vibrations.

  • Alternatively, the vial can be placed in a larger, sealed container with a more volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Monitor the vials over several days for the formation of well-defined single crystals.

X-ray Diffraction Data Collection and Structure Refinement

This section outlines a general workflow for the analysis of a suitable single crystal.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

Procedure:

  • Select a high-quality single crystal of appropriate size and mount it on the goniometer head of the diffractometer.

  • Center the crystal in the X-ray beam.

  • Perform an initial unit cell determination.

  • Collect the full diffraction data set by rotating the crystal through a series of angles.

  • Process the collected data, including integration of the reflection intensities and absorption correction.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (2-Pyrrolidone, HBr, Br2) reaction Reaction in Solvent start->reaction precipitation Precipitation of Crude Product reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying product This compound (Crude) drying->product recrystallization Recrystallization for Single Crystals product->recrystallization xrd Single-Crystal X-ray Diffraction recrystallization->xrd structure_solution Structure Solution and Refinement xrd->structure_solution data_analysis Crystallographic Data Analysis structure_solution->data_analysis final_structure Final Crystal Structure data_analysis->final_structure

Caption: Workflow for the Synthesis and Characterization of this compound.

Conclusion

This compound is an important and widely used reagent in organic chemistry. While its utility as a selective brominating agent is well-documented, a detailed public record of its crystal structure is currently lacking. This guide has synthesized the available information on its properties and provided standardized protocols for its synthesis and crystallographic analysis to aid researchers in further investigating this compound. The elucidation of its precise three-dimensional structure would be a valuable contribution to the field, providing deeper insights into its reactivity and stability.

References

Thermochemical Analysis of Pyrrolidone Hydrotribromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrolidone hydrotribromide (PHT), a complex of pyrrolidone, hydrogen bromide, and bromine, is a versatile and selective brominating agent. A thorough understanding of its thermochemical properties is paramount for ensuring safe handling, optimizing reaction conditions, and for the development of robust chemical processes. This technical guide details the key experimental methodologies for the thermochemical characterization of PHT and presents illustrative data from analogous compounds.

Core Thermochemical Parameters and Experimental Methodologies

The primary thermochemical parameters of interest for a reactive compound like PHT include its enthalpy of formation, thermal stability, and decomposition kinetics. The following experimental techniques are central to determining these properties.

1. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the thermal stability, melting point, and enthalpies of phase transitions of a material.[1][2] For PHT, DSC analysis would reveal its melting point and any decomposition events as a function of temperature.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated stainless steel pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, tin).[3]

  • Thermal Program: The sample and reference are heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon) to prevent oxidative degradation.[4]

  • Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks. The onset temperature of the decomposition peak indicates the temperature at which the material begins to degrade. The area under the peak is proportional to the enthalpy change of the event.

Illustrative Data: For N-bromosuccinimide (NBS), a related brominating agent, the melting point is reported to be in the range of 173–176°C, with decomposition occurring at these temperatures.[5] A DSC scan of PHT would be expected to show a melting endotherm followed by an exothermic decomposition peak.

2. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[6] It is used to determine the thermal stability and to study the decomposition profile of a material.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, accurately weighed sample of PHT (typically 5-10 mg) is placed in a tared TGA sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument's balance is calibrated.

  • Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. A plot of mass versus temperature (the TGA curve) reveals the temperatures at which decomposition occurs and the extent of mass loss at each stage. The derivative of the TGA curve (the DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rate.

3. Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance.[7][8] From the enthalpy of combustion, the standard enthalpy of formation can be calculated. This is a crucial, albeit experimentally demanding, technique for characterizing the energetic properties of a compound.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet of PHT (typically 0.5-1.0 g) is placed in the sample cup inside the bomb calorimeter. A known length of fuse wire is positioned to be in contact with the sample.[9]

  • Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to 20-30 atm).

  • Calorimeter Setup: The bomb is placed in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored with high precision (to 0.001 °C).[7]

  • Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).[8] The heat of combustion of the PHT sample is then calculated from the observed temperature rise. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

Quantitative Data Summary

As specific thermochemical data for this compound is not available, the following table presents data for analogous or related compounds to provide a comparative context.

PropertyN-Bromosuccinimide (NBS)Tribromide Ion (Br₃⁻) (aq)
Molecular Formula C₄H₄BrNO₂Br₃⁻
Melting Point (°C) 173–176 (decomposes)[5]Not Applicable
Standard Enthalpy of Formation (ΔfH°), kJ/mol Data not readily available-129.51 ± 0.23[10]

Visualizations

Experimental_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) cluster_Bomb Bomb Calorimetry DSC_Sample Weigh PHT Sample (1-5 mg) DSC_Seal Seal in Pan DSC_Sample->DSC_Seal DSC_Run Heat at Constant Rate DSC_Seal->DSC_Run DSC_Calibrate Calibrate Instrument DSC_Calibrate->DSC_Run DSC_Analyze Analyze Heat Flow vs. Temperature DSC_Run->DSC_Analyze DSC_Result Determine Melting Point & Decomposition Temperature DSC_Analyze->DSC_Result TGA_Sample Weigh PHT Sample (5-10 mg) TGA_Place Place in TGA Pan TGA_Sample->TGA_Place TGA_Run Heat at Controlled Rate TGA_Place->TGA_Run TGA_Analyze Analyze Mass vs. Temperature TGA_Run->TGA_Analyze TGA_Result Determine Decomposition Profile & Thermal Stability TGA_Analyze->TGA_Result Bomb_Sample Weigh PHT Pellet (0.5-1.0 g) Bomb_Assemble Assemble and Pressurize Bomb Bomb_Sample->Bomb_Assemble Bomb_Combust Ignite Sample Bomb_Assemble->Bomb_Combust Bomb_Measure Measure Temperature Rise Bomb_Combust->Bomb_Measure Bomb_Calculate Calculate Enthalpy of Combustion Bomb_Measure->Bomb_Calculate Bomb_Result Derive Enthalpy of Formation Bomb_Calculate->Bomb_Result Logical_Relationship cluster_Properties Thermochemical Properties cluster_Applications Applications of Data PHT This compound (PHT) Enthalpy Enthalpy of Formation PHT->Enthalpy Stability Thermal Stability PHT->Stability Decomposition Decomposition Kinetics PHT->Decomposition Safety Hazard Assessment Enthalpy->Safety Process Process Optimization Enthalpy->Process Development Drug Development Enthalpy->Development Stability->Safety Stability->Process Stability->Development Decomposition->Safety Decomposition->Process Decomposition->Development

References

An In-depth Technical Guide to the Electrophilic Bromination Mechanism of Poly(3-hydroxy-4-(t-butoxycarbonyl)benzoate) (PHTB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PHTB and Electrophilic Aromatic Bromination

Poly(3-hydroxy-4-(t-butoxycarbonyl)benzoate) (PHTB) is a polymer whose monomer unit contains a substituted aromatic ring. The functional groups on this ring, a hydroxyl group and a t-butoxycarbonyl group, play a crucial role in directing its chemical reactivity. Electrophilic aromatic substitution is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1] Aromatic bromination is a key example of this reaction type, allowing for the introduction of a bromine atom onto the aromatic core, which can serve as a handle for further chemical modifications.[2]

The regioselectivity of electrophilic aromatic bromination is governed by the nature of the substituents already present on the aromatic ring.[3] Activating groups increase the rate of reaction and direct the incoming electrophile to the ortho and para positions, while deactivating groups decrease the reaction rate and direct the electrophile to the meta position.[3]

Predicted Regioselectivity and Mechanism of PHTB Bromination

The monomer unit of PHTB contains a hydroxyl (-OH) group and a t-butoxycarbonyl (-COO-tBu) group. The directing effects of these two groups are as follows:

  • Hydroxyl (-OH) group: This is a strong activating group due to the resonance effect of the oxygen's lone pairs, which donate electron density to the aromatic ring.[4][5] This increases the nucleophilicity of the ring and stabilizes the carbocation intermediate (sigma complex). The -OH group is a powerful ortho, para-director.[6][7]

  • t-Butoxycarbonyl (-COO-tBu) group: This ester group is a deactivating group. The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. Ester groups are meta-directors.[8]

In a competition between a strong activating, ortho, para-directing group and a deactivating, meta-directing group, the activating group's influence is overwhelmingly dominant in determining the position of substitution. Therefore, the hydroxyl group will direct the incoming bromine electrophile to the positions ortho to it. The para position is part of the polymer backbone and thus unavailable for substitution.

The predicted sites of bromination on the PHTB monomer unit are the two ortho positions relative to the hydroxyl group.

Caption: Predicted electrophilic bromination of the PHTB monomer unit.

The mechanism for the electrophilic bromination of the PHTB monomer unit is expected to follow the classical two-step pathway for electrophilic aromatic substitution:

  • Formation of the Electrophile: A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond in molecular bromine (Br₂), generating a highly electrophilic bromine species.

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of the PHTB monomer attacks the electrophilic bromine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in the sigma complex is delocalized over the ring and is particularly stabilized by the lone pairs of the hydroxyl group's oxygen atom.

  • Deprotonation and Restoration of Aromaticity: A weak base, such as FeBr₄⁻, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated PHTB product and regenerating the catalyst.

Electrophilic_Bromination_Mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Nucleophilic Attack and Sigma Complex Formation cluster_step3 Step 3: Deprotonation Br2 Br-Br Br_plus δ+Br-Brδ-•••FeBr3 FeBr3 FeBr3 PHTB_ring PHTB Aromatic Ring sigma_complex Sigma Complex (Resonance Stabilized) PHTB_ring->sigma_complex Attack on Br+ deprotonation Deprotonation by FeBr4- product Brominated PHTB sigma_complex->product Loss of H+

Caption: General mechanism of electrophilic aromatic bromination.

Data Presentation

As there is no specific experimental data for the electrophilic bromination of PHTB in the reviewed literature, the following table presents data for the bromination of a structurally similar small molecule, methyl 4-hydroxybenzoate, to provide an example of the expected outcomes.[9] This data should be considered illustrative and not directly representative of the polymer reaction.

SubstrateBrominating AgentCatalyst/SolventTemperature (°C)Product(s)Yield (%)Reference
Methyl 4-hydroxybenzoateBr₂Glacial Acetic Acid / Dichloromethane-10 to 50Methyl 3-bromo-4-hydroxybenzoateHigh[9]
PhenolH₂O₂-HBrWaterRoom Temp.2-Bromophenol and 2,6-DibromophenolVaries with conditions[10]
p-CresolN-BromosuccinimideAcetic Acid/Sodium AcetateNot specified2-Bromo-4-methylphenolNot specified[11]

Experimental Protocols

The following is a generalized, hypothetical experimental protocol for the electrophilic bromination of PHTB, adapted from established methods for the bromination of substituted phenols.[12][13]

Materials and Reagents
  • Poly(3-hydroxy-4-(t-butoxycarbonyl)benzoate) (PHTB)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Lewis Acid Catalyst (e.g., FeBr₃) (if using Br₂)

  • Solvent (e.g., Dichloromethane, Acetic Acid, or a mixture)

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Experimental Procedure
  • Dissolution: Dissolve a known quantity of PHTB in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be placed in an ice bath to maintain a low temperature.

  • Catalyst Addition: If using molecular bromine, add the Lewis acid catalyst to the solution and stir.

  • Brominating Agent Addition: Slowly add a solution of the brominating agent (Br₂ or NBS) in the same solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by techniques such as ¹H NMR spectroscopy.

  • Quenching: Once the reaction is complete, quench the excess brominating agent by adding a saturated aqueous solution of sodium thiosulfate until the orange/brown color of bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude brominated polymer.

  • Purification: Purify the brominated PHTB by a suitable method such as precipitation or column chromatography.

Experimental_Workflow start Start dissolve Dissolve PHTB in Solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_catalyst Add Lewis Acid (optional) cool->add_catalyst add_bromine Slowly Add Brominating Agent add_catalyst->add_bromine monitor Monitor Reaction (TLC, NMR) add_bromine->monitor quench Quench with Na2S2O3 monitor->quench Reaction Complete extract Aqueous Work-up (H2O, NaHCO3, Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: A logical workflow for the electrophilic bromination of PHTB.

Conclusion

Based on the established principles of electrophilic aromatic substitution, the electrophilic bromination of PHTB is predicted to occur regioselectively at the positions ortho to the strongly activating hydroxyl group. The reaction is expected to proceed via a standard two-step mechanism involving the formation of a resonance-stabilized sigma complex. While this guide provides a robust theoretical framework and a plausible experimental approach, empirical studies are necessary to confirm the precise reaction conditions, regioselectivity, and yields for the bromination of this specific polymer. Such experimental validation would be invaluable for the further development and application of functionalized PHTB in various scientific and industrial fields.

References

Methodological & Application

Application Notes and Protocols for the Selective Bromination of Ketones Using Pyrrolidone Hydrotribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidone hydrotribromide (PHTB) is a stable, crystalline, and easy-to-handle electrophilic brominating agent. It offers high selectivity for the α-bromination of ketones, a crucial transformation in organic synthesis and drug development. The introduction of a bromine atom at the α-position of a ketone provides a versatile synthetic handle for further functionalization, enabling the construction of complex molecular architectures found in many biologically active compounds and pharmaceutical intermediates.

These application notes provide a comprehensive overview of the use of PHTB for the selective bromination of various ketones, including detailed protocols and quantitative data to facilitate its implementation in research and development settings.

Advantages of this compound

PHTB presents several advantages over traditional brominating agents like molecular bromine (Br₂):

  • Selectivity: PHTB exhibits remarkable selectivity for the bromination of ketones in the presence of other sensitive functional groups, such as alkenes.[1][2] This selectivity is attributed to its ability to deliver a low equilibrium concentration of bromine in solution.

  • Ease of Handling: As a stable, non-volatile solid, PHTB is safer and easier to handle compared to fuming and highly corrosive liquid bromine.

  • Stoichiometric Control: Its solid nature allows for precise measurement and stoichiometric control of the brominating agent, minimizing over-bromination and side reactions.

  • Mild Reaction Conditions: Brominations with PHTB can often be carried out under mild conditions, preserving sensitive functionalities within the substrate.

Data Presentation

The following tables summarize the quantitative data for the selective α-bromination of various ketones using this compound and its close analog, pyridine (B92270) hydrobromide perbromide.

Table 1: α-Bromination of Substituted Acetophenones with Pyridine Hydrobromide Perbromide *

SubstrateProductYield (%)
4-Trifluoromethylacetophenone2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one90
4-Trifluoromethoxyacetophenone2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one88
4-Chloroacetophenone2-Bromo-1-(4-chlorophenyl)ethan-1-one85
4-Bromoacetophenone2-Bromo-1-(4-bromophenyl)ethan-1-one78
4-Iodoacetophenone2-Bromo-1-(4-iodophenyl)ethan-1-one66
4-Phenylacetophenone1-([1,1'-Biphenyl]-4-yl)-2-bromoethan-1-one70

*Data obtained using pyridine hydrobromide perbromide, a closely related and often interchangeable reagent with PHTB, under optimized conditions (substrate:brominating agent molar ratio of 1.0:1.1, in acetic acid at 90°C for 3 hours).

Table 2: Selective Bromination of Unsaturated and Cyclic Ketones with PHTB

SubstrateProductSolventYieldReference
Benzalacetone4-Bromo-1-phenylbut-1-en-3-oneTetrahydrofuranNot specified[1][2]
Cyclohexanone (B45756)2-Bromocyclohexan-1-oneTetrahydrofuranNot specified[1]
6-Methoxyflavanone3-Bromo-6-methoxyflavanoneNot specifiedModerate to Excellent Conversion

Experimental Protocols

Protocol 1: General Procedure for the α-Bromination of Aryl Methyl Ketones

This protocol is adapted from a general method for ammonium (B1175870) hydrotribromide salts and is suitable for PHTB.

Materials:

  • Aryl methyl ketone (1.0 mmol)

  • This compound (PHTB) (1.0 mmol)

  • Tetrahydrofuran (THF) (5 mL)

  • Cold water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the aryl methyl ketone (1.0 mmol) in THF (5 mL) and stir at room temperature.

  • Add PHTB (1.0 mmol) to the solution in one portion.

  • Continue stirring the mixture at room temperature for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into a beaker containing cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure α-bromo ketone.

Protocol 2: Selective Bromination of an Unsaturated Ketone (Benzalacetone)

This protocol is based on the reported selective bromination of benzalacetone.[1][2]

Materials:

  • Benzalacetone

  • This compound (PHTB)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve benzalacetone in THF in a suitable reaction vessel.

  • Add a stoichiometric amount of PHTB to the solution.

  • Stir the reaction mixture at room temperature. The selectivity of the reaction is enhanced by dilution.

  • Monitor the reaction by TLC to confirm the consumption of the starting material and the formation of the product, bromomethyl styryl ketone.

  • Upon completion, the reaction mixture is worked up by pouring into water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

Protocol 3: α-Bromination of a Cyclic Ketone (Cyclohexanone)

This protocol is a general procedure for the bromination of a cyclic ketone.

Materials:

  • Cyclohexanone

  • This compound (PHTB)

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction flask, dissolve cyclohexanone in THF.

  • Add a stoichiometric equivalent of PHTB to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 2-bromocyclohexanone. Further purification can be achieved by distillation or chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of acid-catalyzed ketone bromination and a general experimental workflow for the selective bromination of ketones using PHTB.

G cluster_mechanism Mechanism of Acid-Catalyzed Ketone Bromination Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol Tautomerization BrominatedKetoneCation Brominated Ketone (Cationic) Enol->BrominatedKetoneCation + Br₂ AlphaBromoKetone α-Bromo Ketone BrominatedKetoneCation->AlphaBromoKetone - H⁺

Caption: Mechanism of acid-catalyzed ketone bromination.

G cluster_workflow General Experimental Workflow Start Dissolve Ketone in Solvent AddPHTB Add this compound Start->AddPHTB Reaction Stir at Room Temperature AddPHTB->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Pure α-Bromo Ketone Purification->Product

Caption: General experimental workflow for α-bromination of ketones using PHTB.

Applications in Drug Development

α-Bromo ketones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. Their utility stems from the electrophilic nature of the α-carbon, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of various functionalities, including amines, thiols, and alcohols, to construct heterocyclic scaffolds and other complex molecular frameworks present in many drug molecules.

For instance, α-bromo ketones are precursors to:

  • Imidazoles and Thiazoles: Important five-membered heterocyclic rings found in numerous antifungal, anti-inflammatory, and anticancer agents.

  • Epoxides: Versatile intermediates for the synthesis of chiral alcohols and other functionalized molecules.

  • Amino ketones: Precursors to various biologically active amines and alkaloids.

The selective bromination of steroid ketones is a key step in the synthesis of various steroidal drugs. While specific examples using PHTB are not extensively documented in readily available literature, its high selectivity makes it a potentially valuable reagent for the modification of complex steroid scaffolds, where chemoselectivity is paramount to avoid unwanted side reactions.

Conclusion

This compound is a highly effective and selective reagent for the α-bromination of ketones. Its stability, ease of handling, and mild reaction conditions make it a superior alternative to traditional brominating agents, particularly in the context of complex molecule synthesis relevant to drug discovery and development. The protocols and data presented herein provide a solid foundation for the successful application of PHTB in achieving selective ketone bromination.

References

Application Notes and Protocols for Alpha-Bromination of Carbonyl Compounds with Phenyltrimethylammonium Tribromide (PHTB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the alpha-bromination of carbonyl compounds utilizing phenyltrimethylammonium (B184261) tribromide (PHTB). PHTB is a stable, crystalline, and selective brominating agent, offering a safer and more manageable alternative to liquid bromine. These application notes detail the reaction mechanism, substrate scope, and optimized experimental protocols. Quantitative data on reaction yields and conditions are summarized for easy reference, and safety guidelines for handling PHTB are provided.

Introduction

Alpha-bromo carbonyl compounds are valuable synthetic intermediates in organic chemistry, serving as precursors for a wide range of molecular transformations. The selective introduction of a bromine atom at the alpha-position of a carbonyl group can be challenging, often requiring harsh reagents and conditions. Phenyltrimethylammonium tribromide (PHTB) has emerged as an effective reagent for this transformation, demonstrating high selectivity for the α-position of ketones and other carbonyl compounds.[1] Its solid nature and stability make it a more user-friendly option compared to hazardous alternatives like molecular bromine.[2] This protocol outlines the efficient use of PHTB for the synthesis of α-bromo carbonyl compounds.

Data Presentation

The following table summarizes the reaction conditions and yields for the alpha-bromination of various carbonyl compounds using PHTB. This data has been compiled from multiple sources to provide a comparative overview for researchers.

SubstrateReagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
2-Acetyl-6-methoxynaphthalenePHTB (1.0)Anhydrous THFRoom Temp0.1795-97Organic Syntheses, Coll. Vol. 6, p.171 (1988)
Acetophenone (B1666503)PHTBAnhydrous THF--80[1]
para-Substituted Aromatic KetonesPHTB---70-98[3]
meta-Substituted Aromatic KetonesPHTB---70-98[3]
2-Acetylbenzoic acid methyl esterPHTB----[1]

Experimental Protocols

Materials and Equipment
  • Carbonyl compound (substrate)

  • Phenyltrimethylammonium tribromide (PHTB)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

General Procedure for Alpha-Bromination
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the carbonyl substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF).

  • Reagent Addition: While stirring the solution at room temperature, add PHTB (1.0-1.1 equivalents) portion-wise over a period of 10-15 minutes. For highly reactive substrates or to control exotherms, the reaction can be cooled in an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few minutes to several hours depending on the substrate.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired α-bromo carbonyl compound.

Visualizations

Reaction Workflow

G Workflow for Alpha-Bromination with PHTB sub 1. Dissolve Carbonyl Substrate in Solvent add 2. Add PHTB Portion-wise sub->add react 3. Stir at Room Temperature add->react monitor 4. Monitor by TLC react->monitor workup 5. Aqueous Work-up monitor->workup purify 6. Purify Product workup->purify product α-Bromo Carbonyl Compound purify->product

Caption: General experimental workflow for the alpha-bromination of carbonyl compounds using PHTB.

Proposed Reaction Mechanism

G Proposed Mechanism of Alpha-Bromination ketone Carbonyl Compound (Keto Tautomer) enol Enol Tautomer ketone->enol Tautomerization (Acid/Base Catalyzed) intermediate Bromonium Ion Intermediate enol->intermediate Nucleophilic Attack on Br2 phtb PHTB (PhNMe3+ Br3-) br2 Br2 phtb->br2 Release of Br2 phnme3br PhNMe3+ Br- phtb->phnme3br product α-Bromo Carbonyl Compound intermediate->product Deprotonation hbr HBr intermediate->hbr

References

Application Notes and Protocols: The Trichloroacetimidate Method in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The specific compound "phenyl-2-(2,2,2-trichloroacetylamino)ethyl ether" (PHTB) is not found in the reviewed chemical literature. However, the structural components strongly suggest a relationship to the widely utilized trichloroacetimidate (B1259523) functional group. It is highly probable that the intended topic was the application of glycosyl trichloroacetimidates in natural product synthesis. This method, developed by Richard R. Schmidt, is a cornerstone of modern carbohydrate chemistry and is extensively used for the stereoselective formation of glycosidic bonds in the synthesis of complex natural products.

These application notes will therefore focus on the principles and applications of the trichloroacetimidate method for the synthesis of natural product glycoconjugates.

Introduction to the Trichloroacetimidate Glycosylation Method

The trichloroacetimidate method is a powerful and versatile strategy for the formation of glycosidic linkages, a critical step in the synthesis of a vast array of natural products, including antibiotics, antitumor agents, and other bioactive compounds. The method involves the activation of a glycosyl hemiacetal with trichloroacetonitrile (B146778) in the presence of a base to form a glycosyl trichloroacetimidate. This species then serves as an excellent glycosyl donor, reacting with a glycosyl acceptor (an alcohol) under Lewis or Brønsted acid catalysis to form the desired glycosidic bond.[1][2]

The popularity of this method stems from several key advantages:

  • High Reactivity of the Donor: Glycosyl trichloroacetimidates are highly reactive, allowing for glycosylation to occur under mild conditions.[2]

  • Good Thermal Stability: The donors are generally stable and can be purified by chromatography and stored.

  • Stereochemical Control: The stereochemical outcome of the glycosylation can often be controlled by the choice of protecting groups on the glycosyl donor and the reaction conditions.

  • Broad Applicability: The method is compatible with a wide range of functional groups and has been successfully applied to the synthesis of complex oligosaccharides and glycoconjugates.[3]

General Reaction Scheme and Mechanism

The overall process can be divided into two main steps: the formation of the glycosyl trichloroacetimidate donor and the subsequent glycosylation reaction.

Formation of the Glycosyl Trichloroacetimidate Donor

A glycosyl hemiacetal is reacted with trichloroacetonitrile in the presence of a catalytic amount of a weak base, typically a carbonate or an organic base.

Diagram 1: Formation of a Glycosyl Trichloroacetimidate Donor

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Hemiacetal Glycosyl Hemiacetal Donor Glycosyl Trichloroacetimidate Donor Hemiacetal->Donor TCN Trichloroacetonitrile (Cl3CCN) TCN->Donor Base Base (e.g., K2CO3) Base->Donor G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Donor Glycosyl Trichloroacetimidate Donor Glycoside Glycoside Product Donor->Glycoside Byproduct Trichloroacetamide Donor->Byproduct forms Acceptor Glycosyl Acceptor (R-OH) Acceptor->Glycoside Catalyst Lewis Acid (e.g., TMSOTf) Catalyst->Glycoside G A Protecting Group Strategy Design B Synthesis of Glycosyl Acceptor A->B C Synthesis of Glycosyl Hemiacetal A->C E Glycosylation Reaction B->E D Formation of Trichloroacetimidate Donor C->D D->E F Deprotection E->F G Purification and Characterization F->G H Target Natural Product G->H

References

Application Notes and Protocols for the Regioselective Bromination of Steroids using Pyrrolidone Hydrotribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective bromination of steroids at the α-position to a ketone functionality using Pyrrolidone Hydrotribromide (PHT). PHT is a stable, crystalline, and easy-to-handle reagent that offers high selectivity for the bromination of ketones over other functional groups, such as alkenes, which are commonly present in steroid scaffolds.

Introduction

Regioselective bromination of steroids is a critical transformation in the synthesis of various steroidal drugs and intermediates. The introduction of a bromine atom at a specific position can significantly alter the biological activity of the parent steroid or serve as a handle for further functionalization. Traditional brominating agents, such as molecular bromine (Br₂), often lack selectivity, leading to a mixture of products and posing significant handling hazards due to their high reactivity and toxicity.

This compound (PHT), an adduct of pyrrolidone and hydrobromic acid with bromine, has emerged as a superior alternative. It acts as a mild and selective source of electrophilic bromine. The selectivity of PHT is attributed to its ability to provide a low equilibrium concentration of bromine in solution, which favors the kinetically controlled bromination of the more reactive enol or enolate of a ketone over the less reactive double bond.[1] This property is particularly advantageous in steroid chemistry, where molecules often possess both ketone and alkene functionalities.

Principle of Regioselectivity

The regioselective α-bromination of a steroidal ketone using PHT proceeds via the formation of an enol or enolate intermediate. The reaction is typically carried out in a non-polar aprotic solvent, such as tetrahydrofuran (B95107) (THF), which enhances the selectivity. The generally accepted mechanism involves the following steps:

  • Enolization: The ketone tautomerizes to its enol form. This process can be acid-catalyzed.

  • Electrophilic Attack: The enol, being electron-rich at the α-carbon, attacks the electrophilic bromine provided by PHT.

  • Proton Transfer: A subsequent proton transfer regenerates the carbonyl group, yielding the α-brominated steroid.

The key to the high regioselectivity of PHT lies in the relative reaction rates. The enol of a ketone is significantly more reactive towards the low concentration of bromine supplied by PHT than an unactivated carbon-carbon double bond.[1]

Experimental Protocols

The following protocols are generalized procedures for the regioselective α-bromination of 3-keto steroids. It is recommended to optimize the reaction conditions for each specific steroid substrate.

Protocol 1: General Procedure for the α-Bromination of a Saturated 3-Keto Steroid

This protocol is suitable for the bromination of saturated 3-keto steroids, such as androstanedione.

Materials:

  • 3-Keto steroid (e.g., 5α-Androstan-3,17-dione)

  • This compound (PHT)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 3-keto steroid (1.0 eq) in anhydrous THF (concentration typically 0.05-0.1 M). Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of PHT: Add this compound (PHT) (1.0-1.2 eq) to the stirred solution in one portion. The characteristic red-orange color of PHT may persist initially.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature. The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the brominated product.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α-brominated steroid.

Protocol 2: Regioselective Bromination of an α,β-Unsaturated 3-Keto Steroid

This protocol is adapted for steroids containing an α,β-unsaturated ketone, such as testosterone (B1683101) derivatives, where selectivity for the α'-position (C2) is desired over addition to the double bond.

Materials:

  • α,β-Unsaturated 3-keto steroid (e.g., Testosterone acetate)

  • This compound (PHT)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (for work-up)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reaction, work-up, and purification.

Procedure:

  • Dissolution: Dissolve the α,β-unsaturated 3-keto steroid (1.0 eq) in anhydrous THF in a round-bottom flask with magnetic stirring.

  • Reagent Addition: Add PHT (1.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time may vary depending on the substrate, but it is typically monitored by TLC until the starting material is consumed.

  • Quenching and Extraction:

    • Pour the reaction mixture into a mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solutions.

    • Extract the aqueous phase with dichloromethane.

    • Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography on silica gel to isolate the desired 2α-bromo derivative.

Data Presentation

The following table summarizes representative results for the regioselective bromination of steroidal ketones with PHT.

Steroid SubstrateProductPosition of BrominationYield (%)Reference
5α-Androstan-3,17-dione2α-Bromo-5α-androstan-3,17-dioneC2High (not specified)General procedure based on selectivity principles[1]
Testosterone Acetate2α-Bromo-testosterone AcetateC2Good (not specified)General procedure based on selectivity principles[1]

Visualization of Workflow and Logic

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Work-up cluster_purification Purification Dissolve Steroid Dissolve Steroid Add PHT Add PHT Dissolve Steroid->Add PHT Stir & Monitor Stir & Monitor Add PHT->Stir & Monitor Quench Quench Stir & Monitor->Quench Extract Extract Quench->Extract Wash & Dry Wash & Dry Extract->Wash & Dry Concentrate Concentrate Wash & Dry->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: General experimental workflow for the regioselective bromination of steroids using PHT.

Logical Relationship of Reagent Selectivity

selectivity_logic PHT This compound (PHT) Low_Br2 Low Equilibrium Concentration of Br₂ PHT->Low_Br2 provides Bromination_Ketone Regioselective α-Bromination Low_Br2->Bromination_Ketone No_Reaction_Alkene No Reaction Low_Br2->No_Reaction_Alkene Steroid Steroid with Ketone and Alkene Ketone Ketone Moiety Steroid->Ketone Alkene Alkene Moiety Steroid->Alkene Enol Enol Intermediate (High Reactivity) Ketone->Enol tautomerization Alkene->No_Reaction_Alkene less reactive Enol->Bromination_Ketone reacts with Br₂

Caption: Logical diagram illustrating the basis of PHT's regioselectivity for ketones over alkenes.

Troubleshooting

  • Low or No Reaction:

    • Ensure PHT is fresh and has been stored properly, as it can be moisture-sensitive.

    • Use anhydrous THF, as water can interfere with the reaction.

    • Consider gentle heating (e.g., to 40 °C) if the reaction is sluggish at room temperature, but be aware that this may decrease selectivity.

  • Formation of Multiple Products:

    • This may indicate a loss of selectivity. Ensure the reaction is not run for an extended period after the starting material is consumed.

    • Use a less polar solvent if side reactions are observed.

    • Verify the stoichiometry of PHT; an excess can lead to di-bromination or other side reactions.

  • Difficult Purification:

    • The pyrrolidone byproduct is water-soluble and should be removed during the aqueous work-up. If it persists, an additional aqueous wash may be necessary.

Safety Precautions

  • This compound is a tribromide salt and should be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for PHT before use.

Conclusion

This compound is a valuable reagent for the regioselective α-bromination of steroidal ketones. Its ease of handling, stability, and high selectivity make it a superior alternative to traditional brominating agents. The protocols provided herein offer a solid foundation for researchers to perform this important transformation in the synthesis and modification of steroids. Optimization for specific substrates is encouraged to achieve the best results.

References

Application Notes and Protocols for the Large-Scale Synthesis of α-Bromo Ketones with Phenyltrimethylammonium Tribromide (PHTB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bromo ketones are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of molecular transformations, particularly in the construction of pharmaceuticals and other biologically active compounds. The selective introduction of a bromine atom at the α-position of a ketone enhances its reactivity, enabling facile nucleophilic substitution and elimination reactions. Phenyltrimethylammonium (B184261) tribromide (PHTB) has emerged as a highly effective and selective solid brominating agent, offering significant advantages over traditional methods that utilize hazardous liquid bromine. Its ease of handling, high regioselectivity, and excellent yields make it particularly suitable for large-scale industrial applications.[1] This document provides detailed application notes and experimental protocols for the synthesis of α-bromo ketones using PHTB.

Advantages of Phenyltrimethylammonium Tribromide (PHTB)

PHTB offers several key benefits for the α-bromination of ketones:

  • Solid and Stable: As a stable, crystalline solid, PHTB is easier and safer to handle, weigh, and store compared to highly corrosive and volatile liquid bromine.

  • High Selectivity: PHTB demonstrates remarkable regioselectivity for the α-position of ketones, even in the presence of other sensitive functional groups such as activated aromatic rings or double bonds.

  • Excellent Yields: The use of PHTB typically results in good to excellent yields of the desired α-bromo ketones, often in the range of 70-98%.[1]

  • Mild Reaction Conditions: Bromination with PHTB can be carried out under mild conditions, often at room temperature, which helps to minimize side reactions and decomposition of sensitive substrates.

Data Presentation

The following table summarizes the yields obtained for the α-bromination of various ketones using PHTB.

Ketone SubstrateProductSolventReaction TimeYield (%)
Acetophenone2-BromoacetophenoneTHF1 hour80
2-Acetyl-6-methoxynaphthalene (B28280)2-Bromoacetyl-6-methoxynaphthaleneTHF1 hour95-97
para-Methoxyacetophenone2-Bromo-1-(4-methoxyphenyl)ethanoneTHFNot SpecifiedHigh Yield
para-Chloroacetophenone2-Bromo-1-(4-chlorophenyl)ethanoneTHFNot SpecifiedHigh Yield
para-Nitroacetophenone2-Bromo-1-(4-nitrophenyl)ethanoneTHFNot SpecifiedGood Yield
meta-Bromoacetophenone2-Bromo-1-(3-bromophenyl)ethanoneTHFNot SpecifiedGood Yield

Signaling Pathways and Reaction Mechanism

The α-bromination of ketones in the presence of PHTB is generally understood to proceed through an acid-catalyzed enolization mechanism. Although PHTB itself is not acidic, the reaction is often carried out in the presence of a catalytic amount of acid, or trace amounts of HBr generated in situ can catalyze the reaction.

Reaction_Mechanism Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Brominated_Intermediate Brominated Intermediate Enol->Brominated_Intermediate + Br2 (from PHTB) PHTB PHTB (PhNMe3+ Br3-) PHTB->Enol PhNMe3Br PhNMe3+ Br- PHTB->PhNMe3Br by-product Alpha_Bromo_Ketone α-Bromo Ketone Brominated_Intermediate->Alpha_Bromo_Ketone - H+ HBr HBr Brominated_Intermediate->HBr

Caption: Acid-catalyzed α-bromination of a ketone using PHTB.

Experimental Protocols

This section provides detailed protocols for the preparation of PHTB and its use in the large-scale synthesis of an α-bromo ketone, based on a procedure from Organic Syntheses.

Protocol 1: Preparation of Phenyltrimethylammonium Tribromide (PHTB)

Materials:

Procedure:

  • Synthesis of Phenyltrimethylammonium Sulfomethylate: In a well-ventilated fume hood, dissolve freshly distilled N,N-dimethylaniline (0.205 mol) in toluene (100 mL) in a 250-mL Erlenmeyer flask equipped with a magnetic stirrer and a thermometer.

  • Heat the solution to approximately 40°C.

  • Slowly add distilled dimethyl sulfate (0.20 mol) over 20 minutes. The colorless sulfomethylate salt will begin to crystallize.

  • After the addition is complete, allow the reaction to proceed at ambient temperature for 1.5 hours, followed by heating on a steam bath for 1 hour.

  • Cool the mixture, filter the phenyltrimethylammonium sulfomethylate, wash with dry toluene (20 mL), and dry under vacuum.

  • Synthesis of Phenyltrimethylammonium Tribromide (PHTB): In a 125-mL Erlenmeyer flask with magnetic stirring, dissolve phenyltrimethylammonium sulfomethylate (0.040 mol) in a mixture of 48% hydrobromic acid (10 mL) and water (10 mL).

  • Slowly add bromine (0.049 mol) to the stirred solution over 20 minutes. An orange-yellow precipitate will form immediately.

  • Stir the slurry at room temperature for 5-6 hours.

  • Filter the PHTB, wash with water (10 mL), and air-dry in a fume hood.

  • Recrystallize the crude PHTB from acetic acid to obtain orange crystals.

Protocol 2: Large-Scale α-Bromination of 2-Acetyl-6-methoxynaphthalene

Materials:

  • 2-Acetyl-6-methoxynaphthalene

  • Phenyltrimethylammonium tribromide (PHTB)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Water

Procedure:

  • In a 125-mL Erlenmeyer flask, dissolve 2-acetyl-6-methoxynaphthalene (0.005 mol) in anhydrous tetrahydrofuran (10 mL).

  • Add PHTB (0.005 mol) in small portions over a 10-minute period with stirring. A white precipitate of phenyltrimethylammonium bromide will form, and the solution will turn yellow.

  • Stir the reaction mixture for one hour at room temperature.

  • Add cold water (50 mL) to the reaction mixture to precipitate the product.

  • Filter the crystalline product and wash it with water (10 mL).

  • The crude 2-bromoacetyl-6-methoxynaphthalene can be recrystallized from ethanol (B145695) to yield a slightly yellow product.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of α-bromo ketones using PHTB.

Experimental_Workflow cluster_prep PHTB Preparation cluster_bromination α-Bromination Reaction Prep_Start Start Dissolve_Sulfomethylate Dissolve Phenyltrimethylammonium Sulfomethylate in HBr/H2O Prep_Start->Dissolve_Sulfomethylate Add_Bromine Add Bromine Dissolve_Sulfomethylate->Add_Bromine Stir_Slurry Stir at RT Add_Bromine->Stir_Slurry Filter_PHTB Filter and Wash PHTB Stir_Slurry->Filter_PHTB Recrystallize Recrystallize from Acetic Acid Filter_PHTB->Recrystallize PHTB_Ready PHTB Ready for Use Recrystallize->PHTB_Ready Reaction_Start Start Dissolve_Ketone Dissolve Ketone in THF Reaction_Start->Dissolve_Ketone Add_PHTB Add PHTB in Portions Dissolve_Ketone->Add_PHTB Stir_Reaction Stir at Room Temperature Add_PHTB->Stir_Reaction Precipitate_Product Precipitate with Water Stir_Reaction->Precipitate_Product Filter_Product Filter and Wash Product Precipitate_Product->Filter_Product Recrystallize_Product Recrystallize Product Filter_Product->Recrystallize_Product Final_Product Pure α-Bromo Ketone Recrystallize_Product->Final_Product

References

Pyrrolidone Hydrotribromide: A Versatile Reagent in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pyrrolidone hydrotribromide (PHTB), a stable, crystalline, and easy-to-handle brominating agent, serves as a valuable reagent in the synthesis and functionalization of heterocyclic compounds. Its ability to act as a controlled source of bromine makes it a safer and more manageable alternative to liquid bromine. PHTB is particularly effective for the selective α-bromination of ketones, a critical step in the synthesis of various heterocycles, including thiazoles and their derivatives, which are prominent scaffolds in many pharmaceutical agents.

Key Applications in Heterocyclic Chemistry

The primary application of PHTB in heterocyclic chemistry is the synthesis of α-bromoketones. These intermediates are pivotal for the construction of various heterocyclic rings through well-established reactions like the Hantzsch thiazole (B1198619) synthesis.

α-Bromination of Ketones

PHTB exhibits remarkable selectivity for the bromination of ketones at the α-position, even in the presence of other potentially reactive functional groups like olefins.[1] This selectivity is crucial for the clean synthesis of α-bromoketone precursors required for subsequent cyclization reactions. The reaction proceeds under mild conditions and generally affords high yields of the desired monobrominated product.

General Reaction Scheme:

Synthesis of Thiazoles via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[2] The reaction involves the condensation of an α-haloketone with a thioamide. By first synthesizing the α-bromoketone using PHTB, a two-step pathway to a wide array of substituted thiazoles is enabled.

General Reaction Scheme:

While a direct one-pot synthesis of thiazoles from a ketone, thioamide, and PHTB is not extensively documented, the two-step approach provides a reliable and high-yielding route to these important heterocyclic compounds.

Data Presentation

The following tables summarize quantitative data for the PHTB-mediated α-bromination of various ketones.

Table 1: α-Bromination of Substituted Acetophenones with Pyridine (B92270) Hydrobromide Perbromide (a PHTB analogue) [3]

SubstrateMolar Ratio (Substrate:Reagent)Temperature (°C)Time (h)Yield (%)
4-Chloroacetophenone1.0:1.1903>80
Acetophenone (B1666503)1.0:1.1903>80
4-Methylacetophenone1.0:1.1903>80
4-Nitroacetophenone1.0:1.1903>80
4-Trifluoromethylacetophenone1.0:1.1903>80

Table 2: Selective Bromination of Benzalacetone using PHTB [4]

SubstrateReagentSolventProduct
BenzalacetonePHTBTetrahydrofuranBromomethylstyryl ketone

Experimental Protocols

Protocol 1: α-Bromination of 4-Chloroacetophenone using a PHTB Analogue

This protocol is adapted from a procedure using pyridine hydrobromide perbromide, which serves as a good model for a PHTB-based synthesis.[3]

Materials:

  • 4-Chloroacetophenone (5.0 mmol, 0.77 g)

  • This compound (assuming a similar molar equivalent, adjust based on the specific PHTB complex used)

  • Glacial Acetic Acid (20 mL)

  • 50 mL round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • To a 50 mL round-bottom flask equipped with a condenser, add 4-chloroacetophenone (5.0 mmol) and glacial acetic acid (20 mL).

  • Add this compound (a slight molar excess, e.g., 5.5 mmol) to the flask.

  • Stir the reaction mixture at 90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

  • Once the reaction is complete, cool the flask in an ice bath to precipitate the product.

  • Pour the mixture into approximately 100 mL of cold water with stirring.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any remaining acetic acid and PHTB byproducts.

  • Dry the product in a desiccator to obtain α-bromo-4-chloroacetophenone.

Protocol 2: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of a thiazole derivative from a pre-synthesized α-bromoketone.[2][5]

Materials:

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 60-70 °C) for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with water.

  • Allow the collected solid to air dry to yield 2-amino-4-phenylthiazole.

Mandatory Visualizations

Experimental Workflow for Heterocycle Synthesis using PHTB

G cluster_0 Step 1: α-Bromination of Ketone cluster_1 Step 2: Hantzsch Thiazole Synthesis Ketone Ketone (e.g., Acetophenone derivative) Reaction1 Reaction at elevated temperature (e.g., 90°C) Ketone->Reaction1 PHTB This compound (PHTB) PHTB->Reaction1 Solvent1 Solvent (e.g., Acetic Acid) Solvent1->Reaction1 AlphaBromo α-Bromoketone Intermediate Reaction1->AlphaBromo Yields: High Reaction2 Cyclocondensation AlphaBromo->Reaction2 Intermediate used in next step Thioamide Thioamide (e.g., Thiourea) Thioamide->Reaction2 Solvent2 Solvent (e.g., Methanol) Solvent2->Reaction2 Thiazole Thiazole Derivative Reaction2->Thiazole Yields: High

Caption: Workflow for the two-step synthesis of thiazoles using PHTB.

Logical Relationship in Selective Bromination

G cluster_reactivity Substrate Reactivity towards PHTB PHTB Pyrrolidone Hydrotribromide (PHTB) Ketone Ketone PHTB->Ketone Highly Reactive Olefin Olefin PHTB->Olefin Less Reactive EnolAcetate Enol Acetate PHTB->EnolAcetate Least Reactive

Caption: Reactivity hierarchy of substrates with PHTB.

References

Application Notes and Protocols for Reactions with Pyrrolidone Hydrotribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for various chemical transformations utilizing Pyrrolidone hydrotribromide (PHTB). PHTB is a versatile and selective solid brominating and oxidizing agent, offering a safer and more convenient alternative to liquid bromine.

Safety Precautions and Handling

This compound is a corrosive and irritating solid.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[1]

Applications Overview

This compound is primarily used for:

  • α-Bromination of Ketones: PHTB exhibits high selectivity for the bromination of ketones at the α-position.[2]

  • Oxidation of Alcohols: It can be employed for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

  • Bromination of Alkenes: PHTB adds across the double bond of alkenes to form vicinal dibromides.

  • Ring Opening of Epoxides: It can facilitate the ring-opening of epoxides to generate bromohydrins.

Experimental Protocols

α-Bromination of Ketones: Synthesis of 2-Bromocyclohexanone

This protocol describes the selective α-bromination of cyclohexanone (B45756) using PHTB.

Materials:

  • Cyclohexanone

  • This compound (PHTB)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of cyclohexanone (1.0 g, 10.2 mmol) in anhydrous THF (20 mL) in a round-bottom flask, add PHTB (5.0 g, 10.2 mmol) portion-wise with stirring at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (15 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-bromocyclohexanone.

Data Presentation:

SubstrateProductReagentSolventTime (h)Temp (°C)Yield (%)
Cyclohexanone2-BromocyclohexanonePHTBTHF22585-90

Product Characterization (2-Bromocyclohexanone):

  • 1H NMR (CDCl3, 300 MHz): δ 4.45 (dd, 1H), 2.80-2.65 (m, 1H), 2.40-2.20 (m, 2H), 2.10-1.80 (m, 4H).

  • 13C NMR (CDCl3, 75 MHz): δ 201.5, 55.2, 41.8, 38.5, 27.3, 23.9.

  • IR (neat, cm-1): 1725 (C=O).

  • GC-MS (m/z): 178/180 (M+).

Experimental Workflow:

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product A Cyclohexanone + PHTB in THF B Stir at RT A->B 2h C Quench (Na2S2O3) B->C D Extraction (Et2O) C->D E Wash (NaHCO3, Brine) D->E F Dry (MgSO4) E->F G Concentrate F->G H Column Chromatography G->H I 2-Bromocyclohexanone H->I

Caption: Workflow for the α-bromination of cyclohexanone using PHTB.

Oxidation of Alcohols: Synthesis of Benzaldehyde (B42025)

This protocol details the oxidation of benzyl (B1604629) alcohol to benzaldehyde using PHTB.

Materials:

  • Benzyl alcohol

  • This compound (PHTB)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve benzyl alcohol (1.08 g, 10 mmol) in anhydrous DCM (20 mL).

  • Add PHTB (5.4 g, 11 mmol) to the solution in one portion.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture through a short pad of silica gel to remove solid byproducts.

  • Wash the filtrate sequentially with saturated aqueous sodium bisulfite solution (15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude benzaldehyde can be further purified by distillation if necessary.

Data Presentation:

SubstrateProductReagentSolventTime (h)Temp (°C)Yield (%)
Benzyl AlcoholBenzaldehydePHTBDCM52580-85

Product Characterization (Benzaldehyde):

  • 1H NMR (CDCl3, 300 MHz): δ 10.01 (s, 1H), 7.90-7.87 (m, 2H), 7.65-7.50 (m, 3H).

  • 13C NMR (CDCl3, 75 MHz): δ 192.4, 136.4, 134.5, 129.8, 129.0.

  • IR (neat, cm-1): 1705 (C=O).

  • GC-MS (m/z): 106 (M+).

Experimental Workflow:

G cluster_reaction Reaction cluster_workup Workup cluster_product Product A Benzyl Alcohol + PHTB in DCM B Stir at RT A->B 5h C Filter (Silica) B->C D Wash (NaHSO3, NaHCO3, Brine) C->D E Dry (Na2SO4) D->E F Concentrate E->F G Benzaldehyde F->G

Caption: Workflow for the oxidation of benzyl alcohol using PHTB.

Reaction Mechanisms

Mechanism of α-Bromination of Ketones

The α-bromination of ketones with PHTB proceeds through an acid-catalyzed enolization mechanism. The hydrotribromide provides a source of both HBr for catalysis and electrophilic bromine.

G cluster_mechanism Mechanism of α-Bromination A Ketone B Protonated Ketone A->B + H+ C Enol Intermediate B->C - H+ D α-Bromoketone C->D + Br2, - HBr E HBr + Br2 F PHTB F->E releases

Caption: Proposed mechanism for the α-bromination of ketones with PHTB.

Mechanism of Alcohol Oxidation

The oxidation of alcohols with PHTB is believed to proceed via the formation of a bromosulfonium-like intermediate, followed by an E2 elimination.

G cluster_mechanism Mechanism of Alcohol Oxidation A Alcohol B Bromosulfonium-like Intermediate A->B + PHTB C Aldehyde/Ketone B->C + Base, - HBr, - Pyrrolidone D PHTB E Base (e.g., Pyrrolidone)

Caption: Proposed mechanism for the oxidation of alcohols with PHTB.

Mechanism of Alkene Bromination

The reaction of PHTB with an alkene proceeds via the formation of a cyclic bromonium ion intermediate, which is then attacked by the bromide ion in an anti-addition fashion.

G cluster_mechanism Mechanism of Alkene Bromination A Alkene B Bromonium Ion Intermediate A->B + Br+ (from PHTB) C Vicinal Dibromide B->C + Br- D PHTB E Br-

Caption: Proposed mechanism for the bromination of alkenes with PHTB.

Mechanism of Epoxide Ring Opening

Under the mildly acidic conditions provided by PHTB, the epoxide oxygen is protonated, followed by nucleophilic attack of the bromide ion on one of the carbons of the epoxide ring, leading to a trans-bromohydrin.

G cluster_mechanism Mechanism of Epoxide Ring Opening A Epoxide B Protonated Epoxide A->B + H+ (from PHTB) C trans-Bromohydrin B->C + Br- D PHTB E Br-

Caption: Proposed mechanism for the ring opening of epoxides with PHTB.

References

Application Notes and Protocols for the Synthesis of a Key Silodosin Intermediate using Pyrrolidone Hydrotribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a key intermediate of Silodosin (B1681671), 5-bromo-1-acetylindoline, utilizing Pyrrolidone Hydrotribromide (PHTB) as a brominating agent. Silodosin is a selective α1A-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. The synthesis of Silodosin often involves the preparation of a functionalized indoline (B122111) core. A common strategy involves the bromination of N-acetylindoline to selectively introduce a bromine atom at the 5-position, which then serves as a handle for further synthetic elaborations. While traditional methods often employ liquid bromine, which poses significant handling risks, PHTB offers a safer and more manageable alternative as a solid brominating reagent. These notes outline a plausible and detailed protocol for this key synthetic step.

Introduction

The synthesis of pharmacologically active molecules like Silodosin requires robust and scalable synthetic routes. A crucial step in many reported syntheses of Silodosin is the regioselective bromination of an indoline derivative. The resulting 5-bromoindoline (B135996) is a versatile intermediate for introducing the side chain of the final drug molecule.[1][2] Typically, this is achieved by first protecting the nitrogen of indoline, for example, through acetylation, to direct the electrophilic substitution to the 5-position of the aromatic ring.[3]

While elemental bromine is effective, its high reactivity, corrosiveness, and toxicity present significant challenges, especially on a larger scale.[4] this compound (PHTB) is a stable, solid complex of pyrrolidone, hydrogen bromide, and bromine, which serves as a convenient and safer source of electrophilic bromine.[5] It is known for its selectivity in various bromination reactions.[6][7] Notably, the use of a "tribromo pyrrolidone" reagent has been mentioned in the context of Silodosin synthesis, suggesting its applicability and relevance.[8]

This document details a comprehensive protocol for the N-acetylation of indoline and the subsequent bromination using PHTB to yield 5-bromo-1-acetylindoline.

Experimental Protocols

Part 1: Synthesis of 1-Acetylindoline (B31821) (Intermediate 1)

Objective: To protect the nitrogen atom of indoline to direct subsequent bromination to the 5-position.

Reaction Scheme:

Indoline + Acetic Anhydride (B1165640) → 1-Acetylindoline

Materials:

  • Indoline

  • Acetic Anhydride

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve indoline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-acetylindoline as a solid.

Part 2: Synthesis of 5-Bromo-1-acetylindoline (Intermediate 2) using PHTB

Objective: To regioselectively brominate 1-acetylindoline at the 5-position using this compound.

Reaction Scheme:

1-Acetylindoline + this compound → 5-Bromo-1-acetylindoline

Materials:

  • 1-Acetylindoline (from Part 1)

  • This compound (PHTB)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate (B1220275) solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol (B145695) or Hexanes/Ethyl Acetate mixture for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 1-acetylindoline (1.0 eq) in THF or DCM.

  • In a separate flask, prepare a solution or a fine suspension of this compound (1.05 eq) in the same solvent.

  • Slowly add the PHTB solution/suspension to the 1-acetylindoline solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Add saturated sodium bicarbonate solution to neutralize any acidic byproducts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 5-bromo-1-acetylindoline by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate) to obtain a crystalline solid.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 5-bromo-1-acetylindoline.

StepReactantProductReagentSolventReaction Time (h)Typical Yield (%)Purity (by HPLC) (%)
1Indoline1-AcetylindolineAcetic AnhydrideDCM2-395-99>98
21-Acetylindoline5-Bromo-1-acetylindolinePHTBTHF/DCM4-685-92>99

Visualizations

Logical Workflow for the Synthesis of 5-Bromo-1-acetylindoline

G cluster_0 Part 1: N-Acetylation cluster_1 Part 2: Bromination with PHTB Indoline Indoline Reaction1 Dissolve in DCM, cool to 0°C Indoline->Reaction1 Add_Ac2O Add Acetic Anhydride Reaction1->Add_Ac2O Stir_RT Stir at RT for 2-3h Add_Ac2O->Stir_RT Workup1 Aqueous Workup (NaHCO3, Brine) Stir_RT->Workup1 Intermediate1 1-Acetylindoline Workup1->Intermediate1 Reaction2 Dissolve in THF/DCM Add_PHTB Add PHTB Solution Reaction2->Add_PHTB Stir_Bromination Stir at RT for 4-6h Add_PHTB->Stir_Bromination Workup2 Aqueous Workup (Na2S2O3, NaHCO3) Stir_Bromination->Workup2 Purification Recrystallization Workup2->Purification Final_Product 5-Bromo-1-acetylindoline Purification->Final_Product Intermediate1_ref 1-Acetylindoline Intermediate1_ref->Reaction2

Caption: Workflow for the two-step synthesis of 5-bromo-1-acetylindoline.

Signaling Pathway of Electrophilic Aromatic Bromination

G PHTB Pyrrolidone Hydrotribromide (PHTB) Br_plus Electrophilic Bromine (Br+ equivalent) PHTB->Br_plus releases Sigma_Complex Arenium Ion (Sigma Complex) Intermediate Br_plus->Sigma_Complex Electrophilic Attack Acetylindoline 1-Acetylindoline (Nucleophile) Acetylindoline->Sigma_Complex Electrophilic Attack Deprotonation Deprotonation Sigma_Complex->Deprotonation Product 5-Bromo-1-acetylindoline Deprotonation->Product Restores Aromaticity

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenylthiohydantoin (PHTB) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenylthiohydantoin (PHTB) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and selectivity in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during PHTB reactions in a question-and-answer format, offering systematic approaches to diagnose and resolve them.

Issue: Low Yield of PHTB Product

Q1: My overall PHTB reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in PHTB synthesis can stem from several factors throughout the two-main stages of the reaction: the initial coupling of the amino acid with phenyl isothiocyanate (PITC) and the subsequent cyclization to form the phenylthiohydantoin ring. Key areas to investigate include:

  • Reagent Quality: The purity of your starting amino acid, PITC, and solvents is paramount. Impurities can lead to unwanted side reactions and inhibit the desired reaction pathway.

  • Reaction Conditions: Suboptimal pH, temperature, or reaction time can significantly impact the efficiency of both the coupling and cyclization steps.

  • Incomplete Reactions: Failure to drive either the coupling or cyclization reaction to completion will naturally result in a lower yield of the final PHTB product.

  • Side Reactions: The chemical nature of the amino acid side chain can lead to specific side reactions that consume starting materials or the intermediate product.

Below is a workflow to systematically troubleshoot low yield:

Low_Yield_Troubleshooting start Low PHTB Yield protocol_adherence Review Protocol Adherence start->protocol_adherence reagent_quality Verify Reagent Purity (Amino Acid, PITC, Solvents) reaction_conditions Optimize Reaction Conditions (pH, Temperature, Time) reagent_quality->reaction_conditions Reagents are Pure analytical_check Analyze Reaction Mixture (TLC, HPLC, MS) reaction_conditions->analytical_check Conditions Optimized side_reactions Investigate Potential Side Reactions side_reactions->start Address Specific Side Reaction analytical_check->side_reactions Identify Byproducts protocol_adherence->reagent_quality Protocol Followed Correctly

Caption: Troubleshooting workflow for low PHTB reaction yield.

Q2: How do pH and temperature affect the yield of the PHTB reaction?

A2: Both pH and temperature are critical parameters that must be carefully controlled for optimal PHTB synthesis.

  • pH: The initial coupling reaction between the amino acid's alpha-amino group and PITC is most efficient under mildly alkaline conditions, typically around pH 9.[1] At this pH, the amino group is sufficiently deprotonated to act as a nucleophile. The subsequent cyclization step to form the PTH-amino acid requires acidic conditions.[1]

  • Temperature: The coupling reaction is generally carried out at a moderately elevated temperature, around 40°C, to ensure a reasonable reaction rate without promoting significant degradation of the reactants.[1] Higher temperatures can lead to increased side reactions and decomposition of the desired product.

Issue: Poor Selectivity and Presence of Side Products

Q3: I am observing significant side products in my reaction mixture. What are the common side reactions for specific amino acids?

A3: The nature of the amino acid side chain plays a crucial role in determining the potential for side reactions. Below is a summary of common issues associated with specific amino acids:

Amino AcidCommon Side Reaction(s)Mitigation Strategies
Aspartic Acid Aspartimide Formation: The side-chain carboxyl group can react with the peptide backbone to form a five-membered ring, leading to a mixture of α- and β-peptides upon ring-opening.Use protecting groups on the side chain, such as benzyl (B1604629) (Bzl).
Serine & Threonine Dehydration: The hydroxyl group in the side chain can undergo elimination reactions, especially under harsh acidic or high-temperature conditions.Employ milder reaction conditions and use appropriate side-chain protecting groups like benzyl (Bzl).
Asparagine & Glutamine Deamidation: The side-chain amide can be hydrolyzed to a carboxylic acid under acidic conditions, converting the residue to aspartic acid or glutamic acid, respectively.[2]Careful control of the duration and strength of the acid treatment during cyclization is necessary.
Proline Incomplete Cleavage/Ring Opening: The cyclic nature of the proline side chain can sometimes lead to incomplete reaction or side reactions involving the pyrrolidine (B122466) ring.Optimization of cleavage conditions may be required.
Arginine Side Chain Reactivity: The guanidinium (B1211019) group is highly basic and can interfere with the desired reaction.Use of a protecting group on the side chain, such as tosyl (Tos), is recommended.[3]

Q4: How can I improve the selectivity of my PHTB reaction?

A4: Improving selectivity involves minimizing the formation of unwanted side products. Key strategies include:

  • Use of Protecting Groups: For amino acids with reactive side chains (e.g., Asp, Ser, Thr, Arg), using appropriate protecting groups is essential to prevent side reactions.[3]

  • Optimization of Reaction Conditions: As discussed previously, carefully controlling pH, temperature, and reaction time can favor the desired reaction pathway over side reactions.

  • Solvent Selection: The choice of solvent can influence reaction rates and selectivity. For instance, using absolute alcohol in the presence of a strong base has been shown to produce high yields for the synthesis of 5,5-diphenyl-2-thiohydantoin.[4]

  • Purification of Starting Materials: Ensuring the high purity of the initial amino acid and PITC will reduce the potential for side reactions caused by contaminants.

Frequently Asked Questions (FAQs)

Q5: What is a general, high-yield protocol for the synthesis of a simple PTH-amino acid?

A5: A general procedure for the synthesis of 3-phenyl-2-thiohydantoin derivatives from free amino acids with reported yields of 80-90% is as follows[1]:

Step 1: Coupling Reaction

  • Dissolve the amino acid in a 1:1 mixture of pyridine (B92270) and water.

  • Adjust the pH to approximately 9 using N NaOH.

  • Heat the solution to 40°C.

  • Add phenyl isothiocyanate (PITC) with vigorous stirring, maintaining the pH at ~9 with the addition of N NaOH.

  • Continue the reaction until the consumption of NaOH ceases (typically less than 30 minutes).

  • Remove excess pyridine and PITC by extraction with benzene.

  • Add N HCl equivalent to the amount of NaOH used to precipitate the phenylthiocarbamoyl (PTC) amino acid.

Step 2: Cyclization Reaction

  • Suspend or dissolve the PTC-amino acid in N HCl.

  • Reflux the mixture for two hours.

  • Remove the hydrochloric acid by repeated concentration in vacuo.

  • Recrystallize the resulting PTH-amino acid from a mixture of glacial acetic acid and water.

PHTB_Synthesis_Workflow cluster_coupling Coupling Reaction (pH ~9, 40°C) cluster_cyclization Cyclization Reaction (Acidic) amino_acid Amino Acid ptc_amino_acid PTC-Amino Acid amino_acid->ptc_amino_acid pitc Phenyl Isothiocyanate (PITC) pitc->ptc_amino_acid pth_amino_acid PTH-Amino Acid ptc_amino_acid->pth_amino_acid Reflux in N HCl

Caption: General workflow for the synthesis of PTH-amino acids.

Q6: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A6: A combination of chromatographic and spectroscopic techniques is essential for monitoring the progress of the reaction and confirming the identity and purity of the final PHTB product.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for both monitoring the reaction and purifying the final PTH-amino acid. It provides quantitative data on purity and can be used to separate the desired product from any side products.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized PTH-amino acid, providing definitive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final product, confirming its chemical structure.

Q7: Can you provide a summary of expected yields under different reaction conditions?

ParameterConditionExpected Impact on YieldRationale
pH (Coupling) Acidic (<7)LowThe amino group is protonated and not nucleophilic.
Neutral (~7)ModerateA significant portion of the amino group is protonated.
Alkaline (~9) High The amino group is deprotonated and highly nucleophilic.[1]
Strongly Alkaline (>11)DecreasingPotential for side reactions and degradation of PITC.
Temperature Low (<25°C)LowThe reaction rate is slow.
Moderate (~40°C) High Optimal balance between reaction rate and stability.[1]
High (>60°C)DecreasingIncreased potential for side reactions and product degradation.
Solvent Protic (e.g., water, ethanol)Generally GoodSolubilizes the amino acid and facilitates the reaction. Absolute alcohol has shown high yields in some cases.[4]
Aprotic (e.g., DMF)Can be effectiveDepends on the solubility of the specific amino acid.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific reaction. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Pyrrolidone Hydrotribromide (PHTB) in Alkene Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Pyrrolidone hydrotribromide (PHTB) for the bromination of alkenes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PHTB) and why is it used for alkene bromination?

A1: this compound (PHTB), also known as pyrrolidinone hydrotribromide, is a stable, crystalline, red-brown solid. It is a complex of pyrrolidone, hydrogen bromide, and bromine. PHTB is often preferred over liquid bromine as a brominating agent due to its ease of handling, reduced corrosivity, and increased safety profile. It acts as a source of electrophilic bromine for addition reactions to alkenes.

Q2: What is the general mechanism for the bromination of alkenes with PHTB?

A2: The bromination of alkenes with PHTB is generally believed to proceed through an electrophilic addition mechanism. The PHTB complex releases bromine, which is then attacked by the electron-rich π-bond of the alkene. This leads to the formation of a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by the bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion from the opposite face results in the opening of the three-membered ring and the formation of a vicinal dibromide with anti-stereochemistry.

Q3: I am observing incomplete conversion in my reaction. What are the possible causes and solutions?

A3: Incomplete conversion can arise from several factors:

  • Insufficient PHTB: Ensure you are using a sufficient stoichiometric amount of PHTB. A slight excess (1.1-1.2 equivalents) is often recommended.

  • Low Reaction Temperature: While PHTB is reactive, some less reactive alkenes may require gentle heating to proceed to completion. Monitor your reaction by TLC and consider a modest increase in temperature if the reaction is sluggish.

  • Poor Solubility: Ensure both your alkene and PHTB are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.

  • Decomposition of PHTB: PHTB can decompose over time, especially if not stored properly. Use fresh or properly stored reagent for best results.

Troubleshooting Guides

Issue 1: Formation of Unexpected Side Products

Users may encounter various side products depending on the substrate and reaction conditions. This guide addresses the most common issues.

Symptom: Isolation of products other than the expected vicinal dibromide.

Possible Causes & Solutions:

  • Oxybromination (Formation of Bromo-alcohols or Bromo-ethers):

    • Cause: Presence of nucleophilic solvents (e.g., water, alcohols) that compete with the bromide ion in attacking the bromonium ion intermediate. This is particularly prevalent with more stable carbocation intermediates, such as those formed from styrenes.[1]

    • Troubleshooting Workflow:

      Start Oxybromination Observed Solvent Use Anhydrous Solvent (e.g., CH2Cl2, CCl4) Start->Solvent Check Solvent Inert Run Under Inert Atmosphere (N2 or Ar) Solvent->Inert Exclude Moisture End Minimized Oxybromination Inert->End

      Caption: Workflow to minimize oxybromination.

    • Detailed Recommendations:

      • Use anhydrous solvents and dry glassware.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.

  • Rearrangement Products:

    • Cause: While the bridged bromonium ion generally prevents carbocation rearrangements, for certain substrates that can form particularly stable carbocations (e.g., through hydride or alkyl shifts), rearrangement prior to bromide attack may occur.[2][3][4][5][6]

    • Troubleshooting Workflow:

      Start Rearrangement Observed Temp Lower Reaction Temperature Start->Temp Control Kinetics Solvent Use Less Polar Solvent Temp->Solvent Stabilize Bromonium Ion End Minimized Rearrangement Solvent->End

      Caption: Workflow to minimize rearrangement.

    • Detailed Recommendations:

      • Perform the reaction at a lower temperature to favor the kinetic product.

      • Use a less polar solvent to disfavor the formation of a more open, carbocation-like intermediate.

  • Allylic/Benzylic Bromination:

    • Cause: For alkenes containing allylic or benzylic hydrogens, radical substitution can compete with electrophilic addition, especially in the presence of light or radical initiators. PHTB, like other brominating agents, can potentially initiate radical pathways.[7][8]

    • Troubleshooting Workflow:

      Start Allylic/Benzylic Bromination Light Exclude Light (Wrap flask in foil) Start->Light Control Initiation Initiator Avoid Radical Initiators Light->Initiator End Minimized Radical Substitution Initiator->End

      Caption: Workflow to minimize radical substitution.

    • Detailed Recommendations:

      • Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil.

      • Ensure the absence of radical initiators in the reaction mixture.

Issue 2: Poor Regio- or Stereoselectivity

Symptom: Formation of a mixture of regioisomers or diastereomers when a single product is expected.

Possible Causes & Solutions:

  • Loss of Stereoselectivity (syn-addition observed):

    • Cause: While the bromonium ion mechanism predicts anti-addition, a stepwise mechanism involving a discrete carbocation intermediate can lead to a loss of stereocontrol. This is more likely with substrates that can form stabilized carbocations.

    • Recommendations:

      • Use non-polar solvents to favor the bridged bromonium ion.

      • Maintain a low reaction temperature.

  • Poor Regioselectivity with Unsymmetrical Alkenes:

    • Cause: For unsymmetrical alkenes, the nucleophilic attack of the bromide ion on the bromonium ion intermediate may not be completely selective for one carbon over the other. Steric hindrance can also play a significant role.[9][10][11][12]

    • Recommendations:

      • Careful analysis of the electronic and steric factors of the substrate is necessary to predict the major regioisomer. The bromide will typically attack the more electrophilic carbon that can better stabilize a partial positive charge, unless sterically hindered.

Data Presentation

Substrate TypeExpected ProductPotential Side Product(s)Key Troubleshooting Strategy
Simple AlkeneVicinal Dibromide-Ensure stoichiometric PHTB, monitor temperature.
Styrene DerivativeVicinal DibromideBromo-alcohol, Bromo-ether[1]Use anhydrous, non-nucleophilic solvents.
Alkene prone to RearrangementVicinal DibromideRearranged Dibromide[2][3][4][5][6]Lower reaction temperature, use less polar solvent.
Alkene with Allylic HVicinal DibromideAllylic Bromide[7][8]Exclude light, avoid radical initiators.
α,β-Unsaturated CarbonylVicinal Dibromideα'-Bromination[13][14]Optimize reaction conditions (temperature, solvent).
Dienes1,2- and/or 1,4-DibromideMixture of isomers[15][16][17][18][19]Control temperature (kinetic vs. thermodynamic control).

Experimental Protocols

General Protocol for the Bromination of an Alkene with PHTB
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride) under an inert atmosphere.

  • Addition of PHTB: To the stirred solution, add this compound (1.1-1.2 eq) portion-wise at room temperature or 0 °C. For reactions sensitive to radical pathways, perform the addition in the dark.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting alkene and the formation of a new, less polar spot indicates product formation.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to consume any unreacted bromine.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization, as appropriate.

Note: This is a general protocol and may require optimization for specific substrates. Always consult the literature for procedures tailored to your specific alkene.

References

Pyrrolidone Hydrotribromide (PHTB) Reactivity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyrrolidone Hydrotribromide (PHTB) applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental outcomes and troubleshooting common issues related to the use of PHTB, with a particular focus on the critical role of solvent polarity in its reactivity and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound (PHTB) over other brominating agents like molecular bromine?

A1: The primary advantage of PHTB is its ability to act as a solid, stable, and safer source of bromine. It allows for the slow and controlled release of molecular bromine in solution, which can lead to higher selectivity in certain reactions, particularly the α-bromination of ketones in the presence of more sensitive functional groups like alkenes.

Q2: How does solvent polarity fundamentally affect the reactivity of PHTB?

A2: Solvent polarity significantly influences the equilibrium between PHTB and its dissociation products, which include molecular bromine (Br₂). In nonpolar solvents, the equilibrium favors the stable PHTB complex, resulting in a low concentration of free Br₂. This low concentration is crucial for achieving high selectivity, for instance, in the preferential bromination of ketones over olefins.[1] In more polar solvents, the dissociation to release Br₂ can be more pronounced, potentially leading to faster but less selective reactions.

Q3: I am observing low yields in my α-bromination of a ketone. What are the potential causes related to the solvent?

A3: Low yields can stem from several solvent-related factors:

  • Poor Solubility: Your starting material or the PHTB may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

  • Solvent Reactivity: Protic solvents, especially alcohols like methanol (B129727), can potentially react with the generated HBr or even the brominated product, leading to side reactions and reduced yield.

  • Suboptimal Polarity: The polarity of the solvent may not be optimal for stabilizing the transition state of the reaction. While nonpolar solvents are excellent for selectivity, an extremely nonpolar solvent might result in impractically slow reaction rates.

Q4: My reaction is showing poor selectivity, with bromination occurring on other functional groups besides the target ketone. How can I improve this?

A4: Poor selectivity is often a direct consequence of using a solvent that is too polar. A higher concentration of free bromine, favored in polar solvents, can lead to less discriminate reactions. To enhance selectivity for the α-bromination of a ketone, consider switching to a less polar, aprotic solvent such as dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or even a nonpolar solvent like hexane.[1] Running the reaction at a lower concentration can also improve selectivity.[1]

Q5: Can PHTB be used for reactions other than the α-bromination of ketones?

A5: Yes, while PHTB is renowned for its selectivity in ketone bromination, it can be employed in other electrophilic bromination reactions, such as the bromination of activated aromatic compounds and alkenes. However, the solvent choice will remain a critical parameter in controlling the reactivity and preventing unwanted side reactions.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Inadequate Solubility Ensure both the substrate and PHTB are sufficiently soluble in the chosen solvent. If not, select a solvent with a more appropriate polarity that still aligns with the desired selectivity.
Insufficient Reaction Time Reactions in nonpolar solvents can be significantly slower. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) and extend the reaction time if necessary.
Low Reaction Temperature While some reactions proceed at room temperature, gentle heating may be required to increase the reaction rate. However, be cautious as higher temperatures can also decrease selectivity.
Decomposition of PHTB Ensure the PHTB is of good quality and has been stored correctly in a cool, dry place.
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Troubleshooting Step
High Solvent Polarity As a primary measure, switch to a less polar, aprotic solvent (e.g., from methanol to dichloromethane or THF) to reduce the concentration of free bromine.[1]
High Concentration of Reactants Diluting the reaction mixture can enhance the selectivity of PHTB.[1]
Reaction Temperature is Too High Higher temperatures can lead to less selective bromination. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Presence of Acid or Base Impurities Acid or base catalysis can alter the selectivity of bromination.[1] Ensure the solvent and glassware are neutral.
Issue 3: Product Decomposition or Side Reactions
Possible Cause Troubleshooting Step
Reaction with Protic Solvents If using a protic solvent like an alcohol, consider that it may react with byproducts (e.g., HBr) or the product itself. Switch to an aprotic solvent.
Over-bromination The formation of di- or poly-brominated products can occur. Use a stoichiometric amount of PHTB or even a slight sub-stoichiometric amount and monitor the reaction carefully.
Light-Induced Radical Reactions While PHTB reactions are typically ionic, some brominations can have radical pathways initiated by light. If unexpected byproducts are observed, consider running the reaction in the dark.

Quantitative Data on Solvent Effects

The following table summarizes the effect of solvent on the α-bromination of ketones from literature sources. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions.

SubstrateBrominating AgentSolventDielectric Constant (approx.)Reaction Time (h)Yield/Conversion (%)Observations
4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid6.2385High yield in a polar protic solvent, but selectivity may be a concern for more complex substrates.[2]
Acetophenone (B1666503)N-Bromosuccinimide (NBS)Dichloromethane9.10.5 (MW)HighDichloromethane was found to be the best solvent for this microwave-assisted reaction, providing excellent selectivity for the monobromo product.[3]
AcetophenoneN-Bromosuccinimide (NBS)Acetonitrile (B52724)37.50.5 (MW)Lower than DCMLower yields were observed in more polar acetonitrile compared to dichloromethane under the same conditions.[3]
AcetophenoneN-Bromosuccinimide (NBS)Tetrahydrofuran (THF)7.60.5 (MW)Lower than DCMModerate polarity aprotic solvent gave a lower yield than dichloromethane.[3]
4-BenzyloxyacetophenoneBromineMethanol32.7290High yield in a polar protic solvent for this specific substrate.[1]
Phenacyl bromideBromineMethanol32.7287Good yield in a polar protic solvent.[1]

Experimental Protocols

General Protocol for the α-Bromination of a Ketone using PHTB

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ketone substrate

  • This compound (PHTB)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran for good selectivity)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional, but recommended for sensitive substrates)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone substrate (1.0 eq.).

  • Solvent Addition: Add the chosen anhydrous solvent to dissolve the ketone. The concentration can be a starting point for optimization (e.g., 0.1-0.5 M).

  • Addition of PHTB: Under stirring, add PHTB (1.0-1.1 eq.) to the solution in one portion or in small portions over a period of time. For highly reactive substrates, portion-wise addition at a lower temperature (e.g., 0 °C) is recommended to control the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or a predetermined temperature. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to neutralize any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel and add water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain the pure α-bromoketone.

Visualizations

Solvent_Effect_on_PHTB_Reactivity cluster_solvent Solvent Environment cluster_reagents Reagents cluster_equilibrium Equilibrium State cluster_outcome Reaction Outcome Polar_Solvent Polar Solvent (e.g., Methanol, Acetic Acid) PHTB This compound (PHTB) Nonpolar_Solvent Nonpolar Solvent (e.g., Dichloromethane, Hexane) High_Br2 High [Br₂]eq PHTB->High_Br2 Favored in Polar Solvents Low_Br2 Low [Br₂]eq PHTB->Low_Br2 Favored in Nonpolar Solvents Fast_Nonselective Fast Reaction Low Selectivity (e.g., Alkene Bromination) High_Br2->Fast_Nonselective Slow_Selective Slower Reaction High Selectivity (α-Bromination of Ketone) Low_Br2->Slow_Selective

Caption: Solvent Polarity's Influence on PHTB Reactivity and Selectivity.

PHTB_Optimization_Workflow Start Define Reaction: α-Bromination of Ketone Solvent_Selection Select Initial Solvent (Consider Substrate Solubility & Desired Selectivity) Start->Solvent_Selection Run_Reaction Run Small-Scale Reaction (Room Temp, 1.1 eq. PHTB) Solvent_Selection->Run_Reaction Analysis Analyze Reaction Mixture (TLC, GC-MS) Run_Reaction->Analysis Low_Conversion Low Conversion? Analysis->Low_Conversion Check Conversion Low_Selectivity Low Selectivity? Analysis->Low_Selectivity Check Selectivity Low_Conversion->Low_Selectivity No Optimize_Time_Temp Increase Reaction Time or Temperature Low_Conversion->Optimize_Time_Temp Yes Change_Solvent_Polarity Decrease Solvent Polarity (e.g., MeOH -> DCM -> Hexane) Low_Selectivity->Change_Solvent_Polarity Yes Product_Isolation Work-up and Purify Product Low_Selectivity->Product_Isolation No Optimize_Time_Temp->Run_Reaction Re-run Change_Solvent_Polarity->Run_Reaction Re-run End Optimized Protocol Product_Isolation->End

Caption: Workflow for Optimizing PHTB Bromination Reactions.

References

Technical Support Center: Managing Temperature Control in PHTB Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the bromination of poly(3-hydroxy-tetrahydrofuran) (PHTB). The content is designed to address specific challenges related to temperature control during this critical reaction step.

Troubleshooting Guide

Q1: My PHTB bromination reaction is showing a rapid, uncontrolled temperature increase. What should I do?

An uncontrolled temperature spike indicates a potential runaway exothermic reaction.[1][2] Immediate action is required to prevent pressure buildup and ensure safety.

Immediate Steps:

  • Halt Reagent Addition: Immediately stop the addition of the brominating agent.

  • Enhance Cooling: Increase the efficiency of the cooling bath. This can be achieved by lowering the bath temperature (e.g., adding dry ice to an acetone (B3395972) bath) or increasing the coolant flow rate.[2]

  • Increase Stirring: Ensure vigorous stirring to improve heat transfer to the cooling medium.

  • Dilute the Reaction: If possible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture, which can help to slow the reaction rate.

  • Emergency Quench: If the temperature continues to rise, be prepared to quench the reaction by adding a suitable quenching agent.

Q2: I am observing a low yield of the desired brominated PHTB. Could temperature be the issue?

Yes, improper temperature control can significantly impact the yield.

  • Temperature Too Low: The reaction may be too slow or may not proceed to completion. Consider a modest increase in temperature, while carefully monitoring for any signs of an uncontrolled exotherm.

  • Temperature Too High: This can lead to the formation of side products and degradation of the polymer backbone, thereby reducing the yield of the desired PHTB. Many bromination reactions are highly exothermic, and excessive temperatures can favor side reactions.[1]

Q3: My final PHTB product is discolored. What is the likely cause related to temperature?

Discoloration often points to the formation of impurities due to side reactions, which are frequently temperature-dependent.

  • Oxidation: Higher temperatures can promote the oxidation of the polymer or reaction intermediates, leading to colored byproducts.

  • Over-bromination: Excessive temperatures can sometimes lead to multiple bromination events on the polymer chain, which may result in colored impurities.

  • Degradation: At elevated temperatures, the polymer backbone itself may begin to degrade, producing colored fragments.

To mitigate this, maintain the reaction at the lowest effective temperature and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for PHTB bromination?

The optimal temperature for PHTB bromination can vary depending on the specific brominating agent and solvent system used. For analogous hydroxyl-containing polymers, reactions are often conducted at reduced temperatures, for instance, by cooling the reaction vessel in an ice bath (0-5°C). For some systems, even lower temperatures, such as -30°C, may be necessary to enhance selectivity.[1] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.

Q2: Why is slow addition of the brominating agent at a controlled temperature so important?

Many bromination reactions are highly exothermic.[1] Adding the brominating agent slowly to a well-chilled and efficiently stirred solution of the polymer ensures that the heat generated is dissipated effectively by the cooling system.[1] This prevents localized "hot spots" where the temperature can rise significantly, leading to side reactions, reduced selectivity, and potentially a dangerous runaway reaction.[2]

Q3: Can temperature fluctuations affect the regioselectivity of the bromination?

Yes, temperature is a critical factor in controlling the regioselectivity of many bromination reactions.[1] For substrates with multiple potential bromination sites, lower temperatures often favor the kinetically controlled product, which is typically the one that forms fastest.[1] At higher temperatures, the reaction may become reversible, leading to the formation of the more stable, thermodynamically controlled product.[1] To achieve higher selectivity, it is generally advisable to conduct the bromination at a consistently low temperature.[1]

Q4: How can I monitor the internal temperature of my reaction accurately?

It is essential to use a calibrated thermometer or thermocouple probe placed directly in the reaction mixture, not in the cooling bath. This provides an accurate reading of the internal reaction temperature and allows for precise control. Ensure the probe is positioned to avoid contact with the stirring bar but is sufficiently submerged to give a representative reading.

Data Presentation

The following table summarizes hypothetical data on the effect of temperature on the yield and purity of a PHTB bromination reaction. This data is for illustrative purposes and should be confirmed by experimental results.

Reaction Temperature (°C)Average Yield (%)Purity (%)Observations
-106598Slow reaction rate, requires extended reaction time.
08595Good balance of reaction rate and selectivity.
109288Increased reaction rate, slight increase in impurities.
25 (Room Temp)8875Noticeable formation of colored byproducts.
407560Significant product discoloration and evidence of degradation.

Experimental Protocols

Illustrative Protocol for the Bromination of Poly(3-hydroxy-tetrahydrofuran)

Disclaimer: This is a generalized protocol based on the bromination of other hydroxyl-containing polymers. It should be optimized for the specific molecular weight of the starting polymer and the desired degree of bromination.

Materials:

  • Poly(3-hydroxy-tetrahydrofuran)

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (TPP)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (B129727) (for precipitation)

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the poly(3-hydroxy-tetrahydrofuran) in anhydrous DCM.

  • Cool the solution to 0°C using an ice-water bath.

  • In a separate flask, dissolve TPP in anhydrous DCM.

  • Slowly add the TPP solution to the cooled polymer solution while maintaining the temperature at 0°C.

  • Once the TPP addition is complete, slowly add a solution of NBS in anhydrous DCM dropwise to the reaction mixture. It is critical to monitor the internal temperature and ensure it does not rise significantly above 0-5°C.

  • After the complete addition of NBS, allow the reaction to stir at 0°C for 2-4 hours. The progress of the reaction can be monitored by techniques such as TLC (if applicable) or by taking aliquots for NMR analysis.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Allow the mixture to warm to room temperature.

  • Precipitate the brominated polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated PHTB by filtration, wash with fresh methanol, and dry under vacuum.

Mandatory Visualization

Troubleshooting_Temperature_Control start High Temperature Excursion Detected stop_reagent Immediately Stop Reagent Addition start->stop_reagent enhance_cooling Enhance Cooling Efficiency (Lower Bath Temp, Increase Flow) stop_reagent->enhance_cooling increase_stirring Increase Stirring Rate enhance_cooling->increase_stirring dilute Consider Diluting with Pre-chilled Solvent increase_stirring->dilute monitor Monitor Temperature Closely dilute->monitor quench Prepare for Emergency Quench stable Is Temperature Decreasing? monitor->stable stable->quench No continue_monitoring Continue Monitoring Until Stable stable->continue_monitoring Yes proceed Resume Reaction with Caution (Slower Addition Rate) continue_monitoring->proceed evaluate Evaluate Product Quality (Yield, Purity, Color) proceed->evaluate Experimental_Workflow start Start: Dissolve Polymer in Solvent cool Cool Reaction Mixture to Target Temperature start->cool prepare_reagents Prepare Brominating Agent Solution cool->prepare_reagents slow_addition Slow, Dropwise Addition of Brominating Agent prepare_reagents->slow_addition temp_control Maintain Constant Low Temperature with Vigorous Stirring slow_addition->temp_control monitor_reaction Monitor Reaction Progress (TLC/NMR) temp_control->monitor_reaction quench Quench Reaction monitor_reaction->quench warm Warm to Room Temperature quench->warm precipitate Precipitate Product in Anti-solvent warm->precipitate isolate Isolate and Dry Final Product precipitate->isolate end End: Characterize PHTB isolate->end

References

Technical Support Center: Purification of Products from Pyrrolidone Hydrotribromide (PHTB) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products from reactions involving Pyrrolidone hydrotribromide (PHTB).

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the workup and purification of products from PHTB reactions.

Issue 1: The reaction mixture shows multiple spots on TLC, indicating a mixture of products.

  • Question: My TLC analysis of the crude reaction mixture shows multiple spots close to my desired product. What are the likely side products, and how can I minimize their formation?

  • Answer: In PHTB brominations, the most common side products are polybrominated compounds and, in some cases, oxidation byproducts. The formation of these impurities is often influenced by reaction conditions.

    • Polybromination: This occurs when more than one bromine atom is added to your substrate. It is more common with highly activated substrates. To minimize polybromination, consider the following:

      • Stoichiometry Control: Use a precise 1:1 stoichiometry of PHTB to your substrate. Adding the PHTB portionwise can also help maintain a low concentration of the brominating agent throughout the reaction.

      • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or below) can increase selectivity for monobromination.

      • Solvent Choice: Less polar solvents can sometimes reduce the rate of reaction and improve selectivity.

    • Oxidation Byproducts: PHTB can act as an oxidizing agent, especially with sensitive substrates or under prolonged reaction times. If you suspect oxidation, consider reducing the reaction time or running the reaction at a lower temperature.

Issue 2: Difficulty in removing unreacted PHTB and its byproducts during workup.

  • Question: After the reaction, I'm struggling to remove the pyrrolidone and hydrobromide byproducts. What is the recommended workup procedure?

  • Answer: A standard aqueous workup is typically effective for removing the water-soluble byproducts of PHTB reactions.

    • Quenching Excess PHTB: It is crucial to quench any unreacted PHTB before extraction. This can be achieved by adding an aqueous solution of a reducing agent until the characteristic reddish-brown color of bromine disappears. Common quenching agents include:

      • 10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

      • Saturated aqueous sodium bisulfite (NaHSO₃) solution.

    • Aqueous Workup:

      • After quenching, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer sequentially with water and brine (saturated NaCl solution). The pyrrolidone byproduct is soluble in the aqueous layer and will be removed during these washes.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

      • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Issue 3: The purified product yield is low.

  • Question: I'm experiencing a significant loss of product during purification. What are the common causes of low yield, and how can I improve it?

  • Answer: Low yields can result from incomplete reaction, product degradation during workup, or inefficient purification.

    • Incomplete Reaction: Monitor the reaction progress by TLC to ensure all the starting material is consumed before starting the workup. If the reaction is sluggish, a slight increase in temperature or reaction time may be necessary.

    • Product Instability: Some brominated compounds can be unstable to acidic or basic conditions. If you suspect your product is degrading, ensure the workup is performed under neutral conditions. The HBr generated during the reaction can be neutralized by adding a mild, non-nucleophilic base like sodium carbonate to the reaction mixture.

    • Purification Losses:

      • Recrystallization: Ensure you are using the minimum amount of hot solvent to dissolve your product. Excessive solvent will lead to a lower recovery. Cooling the solution slowly and then in an ice bath will maximize crystal formation.

      • Chromatography: Improper choice of solvent system can lead to poor separation and product loss. Optimize the mobile phase using TLC to achieve good separation between your product and impurities.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method for my brominated product?

A1: The choice between recrystallization and flash column chromatography depends on the physical state of your product and the nature of the impurities.

  • Recrystallization is ideal for solid products where the impurities have different solubility profiles. It is a cost-effective and scalable purification method.

  • Flash column chromatography is a versatile technique for both solid and liquid products. It is particularly useful for separating compounds with similar polarities.

Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Changing the solvent: The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture.

  • Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratching the flask: Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for crystal nucleation.

  • Seeding: Add a small crystal of the pure product to the solution to induce crystallization.

Q3: What are the common side reactions to be aware of when using PHTB?

A3: Besides polybromination, be mindful of potential oxidation of sensitive functional groups.[1] Aromatic rings with strongly activating groups may also undergo bromination on the ring in addition to the desired reaction. Careful control of reaction conditions is key to minimizing these side reactions.

Q4: How can I confirm the purity of my final product?

A4: The purity of your final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests a high degree of purity for solid compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Data Presentation

The following tables summarize typical yields and purity data for the purification of products from PHTB reactions.

Table 1: Purification of α-Bromoacetophenones by Recrystallization

SubstrateBrominating AgentRecrystallization SolventCrude Yield (%)Purified Yield (%)Purity (by NMR/mp)Reference
AcetophenonePHTBEthanol (B145695)~8575>99%[2][3]
p-BromoacetophenoneBromine/Acetic Acid95% Ethanol88-9669-72mp 108-109 °C[4][5]
2,4-DimethoxyacetophenoneNaBrO₃/NaHSO₃Ethanol-85mp 46-50 °C[2]
p-FluoroacetophenoneNaBrO₃/NaHSO₃Cyclohexane-73mp 46-48 °C[2]

Table 2: Purification of Brominated Compounds by Flash Column Chromatography

SubstrateProduct TypeStationary PhaseMobile PhasePurityReference
Chalconeα,β-DibromochalconeSilica (B1680970) GelHexane (B92381)/Ethyl AcetateHigh[6]
6-Methoxyflavanoneα-BromoflavanoneSilica GelNot specifiedHigh (after recrystallization)[1]
Indole3-BromoindoleSilica GelPetroleum Ether/Ethyl Acetate (10:1)High[7]
Brominated Phenol (B47542) DerivativeBrominated PhenolSilica GelNot specifiedHigh[8]

Experimental Protocols

Protocol 1: General Procedure for Workup of a PHTB Reaction

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add a 10% aqueous solution of sodium thiosulfate or a saturated aqueous solution of sodium bisulfite with vigorous stirring until the reddish-brown color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization (Example: 2-Bromoacetophenone)

  • Solvent Selection: Choose a solvent in which the crude product has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol or n-hexane for 2-bromoacetophenone).[9]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight. A yield of approximately 70-89% with a purity of >99% can be expected.[9]

Protocol 3: Purification by Flash Column Chromatography

  • TLC Analysis: Determine an optimal eluent system (e.g., a mixture of hexane and ethyl acetate) by TLC that provides good separation (Rf of the desired product ~0.3).[7]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Apply pressure to the column and begin eluting with the chosen mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

PHTB_Reaction_Workflow Start PHTB Reaction Mixture Quench Quench Excess PHTB (e.g., Na2S2O3) Start->Quench 1. Workup Aqueous Workup (Extraction & Washing) Quench->Workup 2. Dry Drying & Concentration Workup->Dry 3. Crude Crude Product Dry->Crude 4. Recrystallization Recrystallization Crude->Recrystallization If Solid Chromatography Flash Column Chromatography Crude->Chromatography If Solid or Oil Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Pure_Product Pure Product (Solid or Oil) Chromatography->Pure_Product

General workflow for the purification of products from PHTB reactions.

Bromination_Mechanisms cluster_ketone α-Bromination of a Ketone cluster_alkene Bromination of an Alkene Ketone Ketone Enol Enol Intermediate Ketone->Enol Acid/Base Catalysis AlphaBromoKetone α-Bromo Ketone Enol->AlphaBromoKetone Attack on Br+ PHTB_ketone PHTB PHTB_ketone->AlphaBromoKetone HBr_Pyrrolidone HBr + Pyrrolidone AlphaBromoKetone->HBr_Pyrrolidone Alkene Alkene Bromonium Bromonium Ion Intermediate Alkene->Bromonium Attack on Br+ Dibromoalkane vic-Dibromoalkane Bromonium->Dibromoalkane Backside attack by Br- PHTB_alkene PHTB PHTB_alkene->Bromonium Br_minus Br- Br_minus->Dibromoalkane Troubleshooting_Low_Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Product Degradation cluster_solutions3 Solutions for Purification Loss LowYield Low Product Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction ProductDegradation Product Degradation LowYield->ProductDegradation PurificationLoss Purification Loss LowYield->PurificationLoss Solution1a • Monitor reaction by TLC • Increase temperature/time if needed IncompleteReaction->Solution1a Solution2a • Ensure neutral workup conditions • Add mild base (e.g., Na2CO3) to reaction ProductDegradation->Solution2a Solution3a Recrystallization: • Use minimal hot solvent • Slow cooling PurificationLoss->Solution3a Solution3b Chromatography: • Optimize mobile phase with TLC PurificationLoss->Solution3b

References

dealing with hydrobromic acid byproduct in PHTB reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Photoredox-mediated C-H Thiolation of Benzaldehydes (PHTB) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the management of hydrobromic acid (HBr) and other acidic byproducts generated during these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the source of hydrobromic acid (HBr) byproduct in my PHTB reaction?

A1: Hydrobromic acid is typically generated as a stoichiometric byproduct when using bromine-containing thiolating reagents or precursors. In the context of photoredox catalysis, if a reagent such as a brominated thiol derivative is used to introduce the thiol moiety onto the benzaldehyde (B42025), the bromine atom is released as a bromide ion. This bromide ion subsequently abstracts a proton from the reaction medium or from the catalytic cycle to form HBr. While not always explicitly reported in every protocol, the formation of an acid byproduct is a common feature of many C-H functionalization reactions. For instance, in similar reactions utilizing sulfonyl chlorides, the formation of hydrochloric acid (HCl) is a known byproduct.[1][2]

Q2: How can the presence of HBr affect my PHTB reaction?

A2: The accumulation of a strong acid like HBr can have several detrimental effects on your reaction:

  • Catalyst Degradation: Many common photoredox catalysts, particularly those based on iridium and ruthenium polypyridyl complexes, can be sensitive to highly acidic conditions. The acidic environment can lead to catalyst decomposition, reducing its turnover number and overall efficiency.

  • Side Reactions: The acidic conditions can promote unwanted side reactions. For example, acid-catalyzed hydrolysis of the desired thioester product can occur, especially in the presence of trace amounts of water.

  • Reduced Yield and Selectivity: The overall reaction rate and selectivity can be negatively impacted by a suboptimal pH environment.[3] Changes in the protonation state of reactants, intermediates, or the catalyst itself can alter the reaction pathway.

Q3: What are the initial signs that HBr byproduct is negatively impacting my reaction?

A3: You may observe one or more of the following:

  • Stalled or incomplete conversion of your starting materials.

  • The appearance of unexpected byproducts in your crude reaction mixture, as observed by TLC, LC-MS, or NMR.

  • A noticeable change in the color of the reaction mixture, which could indicate catalyst degradation.

  • Difficulty in isolating the desired product during work-up and purification.

Troubleshooting Guide

This guide provides a systematic approach to addressing issues related to HBr byproduct in your PHTB reactions.

Problem 1: Low or Inconsistent Product Yield

Low or inconsistent yields are a common problem that can often be traced back to the presence of unmitigated acidic byproducts.

Possible Cause Troubleshooting Step Expected Outcome
HBr is degrading the photocatalyst.Add an acid scavenger in situ.Improved catalyst stability and higher product yield.
Acid-catalyzed side reactions are consuming the product or starting material.Perform an aqueous basic wash during the work-up procedure.Reduction of side products and improved isolated yield.
The reaction is pH-sensitive and the accumulation of HBr is inhibiting the catalytic cycle.Screen a variety of non-nucleophilic organic bases or inorganic bases as additives.Identification of an optimal base that maintains a favorable reaction environment, leading to higher yields.
  • Reagent Selection: Choose a non-nucleophilic base to avoid unwanted reactions with your electrophilic starting materials or intermediates. Common choices include proton sponges like 1,8-bis(dimethylamino)naphthalene (B140697) or hindered amines such as 2,6-lutidine. Inorganic bases like anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be effective.

  • Stoichiometry: Start by adding 1.0 to 1.2 equivalents of the base relative to the theoretical amount of HBr that will be generated.

  • Procedure:

    • To your reaction vessel, add the benzaldehyde substrate, thiol precursor, photocatalyst, and solvent.

    • Add the selected base to the mixture.

    • Stir for a few minutes to ensure homogeneity.

    • Degas the reaction mixture as per your standard protocol.

    • Initiate the reaction by irradiating with the appropriate light source.

  • Analysis: Monitor the reaction progress by TLC or LC-MS and compare the results to a control reaction without the added base.

Problem 2: Complex Crude Reaction Mixture and Difficult Purification

A complex mixture of byproducts can make the isolation of your desired thioester challenging.

Possible Cause Troubleshooting Step Expected Outcome
HBr is catalyzing the formation of multiple side products.Implement a quenching and neutralization step at the end of the reaction.Simplification of the crude reaction mixture, making purification more straightforward.
The desired product is acid-sensitive and degrades during work-up.Minimize the time the product is in an acidic environment by performing a rapid basic wash.Increased recovery of the desired product.
  • Quenching: Upon completion of the reaction, cool the mixture to room temperature.

  • Extraction:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.

    • Repeat the wash with saturated aqueous NaHCO₃.

    • Wash the organic layer with brine (saturated aqueous NaCl).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by NMR or LC-MS to assess the effectiveness of the byproduct removal.

Data Summary

The following table summarizes the common strategies for managing acidic byproducts in photoredox reactions. While specific quantitative data for PHTB reactions is not extensively published, the relative effectiveness of these methods is well-established in organic synthesis.

Mitigation StrategyTypeAdvantagesDisadvantagesTypical Reagents
In Situ NeutralizationProphylacticPrevents acid buildup during the reaction, protecting sensitive catalysts and intermediates.The base can potentially interfere with the reaction mechanism or be difficult to remove.2,6-Lutidine, Proton Sponge, K₂CO₃, NaHCO₃
Aqueous Basic WashPost-reactionEffectively removes acidic byproducts during work-up.Does not prevent acid-mediated degradation during the reaction.Saturated aq. NaHCO₃, Saturated aq. K₂CO₃
Solid-Phase ScavengingPost-reactionSimple filtration to remove the scavenger and bound acid.Can be more expensive and may require optimization of scavenger choice and amount.Polymer-supported bases (e.g., PS-BEMP)

Visualizing the Workflow

The following diagram illustrates a logical workflow for troubleshooting HBr-related issues in PHTB reactions.

PHTB_Troubleshooting_Workflow Troubleshooting Workflow for HBr in PHTB Reactions start PHTB Reaction with Low Yield or Byproducts check_hbr Hypothesize HBr is the cause start->check_hbr in_situ Add in-situ base (e.g., 2,6-lutidine) check_hbr->in_situ Prophylactic Approach workup Perform aqueous basic work-up (e.g., NaHCO₃ wash) check_hbr->workup Post-Reaction Approach analyze_crude Analyze crude reaction (TLC, LC-MS, NMR) in_situ->analyze_crude workup->analyze_crude yield_improved Yield/Purity Improved? analyze_crude->yield_improved problem_solved Problem Solved yield_improved->problem_solved Yes other_issues Investigate other issues: - Catalyst stability - Reagent purity - Reaction conditions yield_improved->other_issues No

Caption: Troubleshooting workflow for HBr byproduct in PHTB reactions.

This guide provides a starting point for addressing challenges associated with HBr byproducts in PHTB reactions. As with any chemical transformation, careful optimization of reaction conditions and purification procedures is key to achieving high yields and purity.

References

stability and storage of Pyrrolidone hydrotribromide reagent

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrrolidone Hydrotribromide (PHT)

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and troubleshooting for this compound (PHT).

Frequently Asked Questions (FAQs)

Q1: What is this compound (PHT)?

A1: this compound, also known as PHT, is a stable, solid brominating agent.[1][2][3] It is a complex of pyrrolidone and hydrogen tribromide.[1] PHT is often preferred over liquid bromine because it is easier and safer to handle. It is used in various organic synthesis reactions, particularly for the selective bromination of ketones.[1][3][4]

Q2: What are the recommended storage conditions for PHT?

A2: PHT should be stored in a tightly closed container in a dry, well-ventilated place.[5] The recommended storage temperature is between 2-8°C.[1][3] It should be kept away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[2][6]

Q3: What is the typical appearance of PHT?

A3: PHT is a red-brown crystalline powder or solid.[2] A significant change from this appearance may indicate decomposition.

Q4: Is PHT sensitive to moisture?

A4: Yes, PHT is described as a hygroscopic solid, meaning it can absorb moisture from the air.[7] This underscores the importance of storing it in a tightly sealed container in a dry environment.

Q5: What are the hazardous decomposition products of PHT?

A5: Thermal decomposition of PHT can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and hydrogen halides (like hydrogen bromide).[2][6]

Troubleshooting Guide

This section addresses common issues encountered during the use of PHT in experiments.

Issue 1: The PHT reagent has changed color or appears clumped.

  • Possible Cause: The reagent has likely been exposed to moisture or heat, leading to decomposition. PHT is hygroscopic and can absorb water from the atmosphere, causing it to clump.[7] Elevated temperatures can accelerate its degradation.

  • Solution:

    • Visually Inspect: Compare the reagent to a fresh or properly stored sample if available. A significant darkening or change in consistency suggests degradation.

    • Purity Check: If you suspect degradation, the most reliable approach is to determine its active bromine content. A detailed protocol for this is provided in the "Experimental Protocols" section.

    • Prevention: Ensure the container is always tightly sealed immediately after use. Store the reagent in a refrigerator at the recommended 2-8°C.[1][3]

Issue 2: My bromination reaction is slow, incomplete, or has low yield.

  • Possible Cause 1: Inactive Reagent. The PHT may have degraded, resulting in a lower active bromine content.

    • Solution: Assay the PHT to confirm its purity. If the active bromine content is low, use a fresh batch of the reagent.

  • Possible Cause 2: Reaction Conditions. The reaction may be sensitive to specific conditions that have not been optimized.

    • Solution: Review the literature for similar bromination reactions to ensure optimal solvent, temperature, and reaction time.[8] Some brominations require specific temperature ranges to proceed efficiently.[8]

  • Possible Cause 3: Steric Hindrance. The substrate's structure may be hindering the reaction.

    • Solution: For substrates with significant steric hindrance around the reaction site, longer reaction times or slightly elevated temperatures may be necessary.[8]

Issue 3: The reaction is producing multiple unwanted byproducts (e.g., poly-brominated species).

  • Possible Cause: PHT, while selective, can sometimes lead to over-bromination, especially with highly activated substrates. The choice of solvent can also play a crucial role in selectivity.[9]

  • Solution:

    • Control Stoichiometry: Use precisely one equivalent of PHT for mono-bromination.

    • Solvent Choice: Consider using a less polar solvent to potentially increase selectivity.

    • Alternative Reagents: If selectivity remains an issue, a milder brominating agent like N-bromosuccinimide (NBS) might be a suitable alternative, depending on the substrate.[9]

A logical workflow for troubleshooting common PHT issues is presented below.

Caption: Troubleshooting workflow for experiments using PHT.

Data Presentation: Stability & Storage

The stability of PHT is contingent on proper storage. The following table summarizes the key factors affecting its shelf life.

FactorRecommended ConditionConsequence of Deviation
Temperature 2–8°C[1][3]Higher temperatures accelerate thermal decomposition, leading to loss of active bromine and release of hazardous vapors.[2][6]
Moisture Store in a dry environment inside a tightly sealed container.PHT is hygroscopic; moisture absorption leads to clumping, degradation, and loss of reactivity.[7]
Light Store in an opaque or amber container.While not explicitly stated in the search results, many bromine-containing compounds are light-sensitive. Protection from light is a general best practice.
Incompatible Materials Avoid contact with strong oxidizing agents.[2][6]Contact can lead to vigorous, potentially hazardous reactions.

The relationship between these factors and reagent stability is illustrated in the diagram below.

StabilityFactors cluster_factors Negative Stability Factors PHT This compound (PHT) Stability Heat Heat / High Temp. Moisture Moisture / Humidity Light UV / Strong Light Incompatibles Incompatible Materials (e.g., Strong Oxidizers) Decomposition Decomposition (Loss of Active Bromine) PHT->Decomposition leads to Heat->Decomposition accelerates Moisture->Decomposition causes hydrolysis Light->Decomposition may induce Incompatibles->Decomposition causes reaction

Caption: Factors negatively impacting PHT stability.

Experimental Protocols

Protocol: Determination of Active Bromine Content in PHT by Iodometric Titration

This protocol allows for the quantification of the active (electrophilic) bromine in a PHT sample, serving as a direct measure of its purity and stability.

Principle: PHT reacts with excess iodide (I⁻) to liberate iodine (I₂). The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, using starch as an indicator.

Reagents & Equipment:

  • This compound (PHT) sample

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Deionized water

  • Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • 250 mL Erlenmeyer flask

  • 50 mL burette

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the PHT sample into a 250 mL Erlenmeyer flask.

  • Reagent Addition: To the flask, add 50 mL of glacial acetic acid and swirl to dissolve the sample. Add 1 g of potassium iodide (KI) and 5 mL of deionized water. The solution should immediately turn a dark reddish-brown due to the liberation of iodine.

    • Reaction: PHT + 3I⁻ → Pyrrolidone + H⁺ + 2Br⁻ + I₃⁻

  • Titration: Immediately titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution. Swirl the flask continuously.

  • Endpoint Determination: As the titration proceeds, the dark brown color will fade to yellow. When the solution is pale yellow, add 2 mL of the 1% starch indicator solution. The solution will turn a deep blue/black color.

  • Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears, leaving a colorless solution. This is the endpoint.

  • Record Volume: Record the volume of sodium thiosulfate solution used.

Calculation: The percentage of active bromine can be calculated using the following formula:

% Active Bromine = (V × N × 7.99) / W

Where:

  • V = Volume of Na₂S₂O₃ solution used (in mL)

  • N = Normality of the Na₂S₂O₃ solution (e.g., 0.1 N)

  • 7.99 = Milliequivalent weight of bromine (atomic weight of Br is 79.90 g/mol ; equivalent weight is 79.90 / 2 for Br₂ → 2Br⁺, then adjusted for mL and percentage)

  • W = Weight of the PHT sample (in grams)

Expected Result: For high-purity PHT, the active bromine content should be close to the theoretical value. A significantly lower value indicates decomposition. The theoretical percentage of active bromine in PHT ((C₄H₇NO)₃·HBr₃, MW ≈ 496.03 g/mol ) is approximately 32.2%.

References

Technical Support Center: Troubleshooting PHTB Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of poly(hydroxytoluene-co-butadiene) (PHTB). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the bromination of this copolymer, particularly focusing on addressing low conversion rates.

Due to the complex nature of PHTB, which contains multiple reactive sites—including activated aromatic rings, double bonds from butadiene units, and hydroxyl groups—various challenges can arise. This guide provides a structured approach to identifying and solving these problems.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my PHTB bromination reaction?

Low conversion in PHTB bromination can stem from several factors related to the polymer's structure and the reaction conditions. The primary areas to investigate are:

  • Reagent Quality and Stoichiometry: The purity of the brominating agent is crucial.[1] Degradation of reagents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) can lead to poor results.[1] Ensure solvents are anhydrous, as water can interfere with many bromination reactions.[1] The stoichiometry of the brominating agent relative to the reactive sites on the polymer is also a critical parameter.

  • Inadequate Reaction Conditions: Parameters such as temperature, reaction time, and mixing efficiency are significant. Some bromination reactions require heating to proceed at an optimal rate, while excessive heat can cause degradation or side reactions.[1][2] Insufficient reaction time is also a common cause of low conversion.[1]

  • Nature of the Substrate: The PHTB polymer itself may have batch-to-batch variations in molecular weight, monomer ratio, and purity, which can affect reactivity. The presence of antioxidants or other additives from the polymer synthesis could also interfere with the bromination reaction.

  • Reaction Type and Mechanism: The choice of brominating agent and conditions will determine which part of the polymer is brominated (aromatic ring, double bond, or hydroxyl group substitution). Mismatched conditions for the desired transformation will result in low conversion. For example, benzylic bromination often requires a radical initiator.[3]

Q2: I am seeing significant side product formation. What are the likely side reactions?

Side reactions are common in the bromination of multifunctional polymers like PHTB. Potential side products include:

  • Over-bromination: The activated aromatic ring can undergo di- or poly-bromination, especially if an excess of the brominating agent is used or the reaction time is too long.[1]

  • Reaction at unintended sites: Depending on the reagents and conditions, you might get a mixture of products where bromination has occurred on the aromatic ring, the double bonds of the butadiene units, and/or substitution of the hydroxyl groups.

  • Polymer cross-linking or degradation: Harsh reaction conditions can lead to polymer cross-linking or chain scission, affecting the material properties and complicating purification.

  • Oxidation: Some brominating agents or reaction conditions can cause oxidation of the polymer, particularly at the hydroxyl groups or allylic positions.[4]

Q3: Which brominating agent should I use for PHTB?

The choice of brominating agent depends on the desired outcome:

  • Aromatic Ring Bromination: For electrophilic aromatic substitution on the activated hydroxytoluene units, common reagents include elemental bromine (Br₂) in a suitable solvent or N-Bromosuccinimide (NBS).[3][5] Using a milder reagent like NBS can sometimes offer better selectivity.[5]

  • Double Bond Bromination: The double bonds in the butadiene units can be brominated using Br₂. This reaction typically proceeds via an anti-addition mechanism.[6]

  • Hydroxyl Group Substitution: Converting the hydroxyl groups to bromides can be achieved with reagents like phosphorus tribromide (PBr₃) or via an Appel-type reaction using triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or NBS.[7]

Troubleshooting Guides

Low Conversion Rates

If you are experiencing low conversion rates, consider the following troubleshooting steps.

G start Low Conversion Observed reagent_quality Verify Reagent Purity and Activity (e.g., Titrate Br2, Recrystallize NBS) start->reagent_quality conditions Optimize Reaction Conditions start->conditions polymer_char Characterize Starting Polymer start->polymer_char analysis Analyze Crude Reaction Mixture (e.g., NMR, GPC) start->analysis sub_reagent Increase Reagent Stoichiometry reagent_quality->sub_reagent sub_conditions_temp Increase Temperature Incrementally conditions->sub_conditions_temp sub_conditions_time Increase Reaction Time conditions->sub_conditions_time sub_polymer Purify PHTB Before Reaction polymer_char->sub_polymer sub_analysis Identify Byproducts and Unreacted Sites analysis->sub_analysis

Caption: Troubleshooting workflow for low conversion rates.

Data on Reaction Conditions

The following table summarizes typical starting conditions for the bromination of functional groups present in PHTB. These should be considered as starting points for optimization.

Target Functional GroupBrominating AgentTypical Solvent(s)Typical TemperatureKey Considerations
Aromatic Ring (Phenolic) N-Bromosuccinimide (NBS)Acetonitrile, DMF, CCl₄Room Temp. to RefluxUse of a radical initiator may be needed for benzylic bromination.[3]
Elemental Bromine (Br₂)Acetic Acid, Dichloromethane (B109758)0°C to Room Temp.Can lead to over-bromination; stoichiometry is critical.[5]
Alkene (Butadiene Unit) Elemental Bromine (Br₂)Dichloromethane, CCl₄0°C to Room Temp.Reaction is typically fast.[6]
Hydroxyl Group Phosphorus Tribromide (PBr₃)Dichloromethane, THF0°C to Room Temp.Reaction proceeds via Sₙ2 mechanism.[7]
PPh₃ / CBr₄ (Appel Reaction)Dichloromethane, Acetonitrile0°C to Room Temp.Inversion of stereochemistry if applicable.[7]

Experimental Protocols

Below are generalized protocols for the bromination of functional groups analogous to those in PHTB. Note: These protocols must be adapted and optimized for the specific PHTB polymer being used.

Protocol 1: Aromatic Ring Bromination using NBS

This protocol is for the bromination of the hydroxytoluene units.

  • Preparation: Dissolve the PHTB polymer in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.2 equivalents per aromatic ring to be brominated) to the solution. The addition can be done in portions to control the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by taking small aliquots and analyzing them (e.g., by ¹H NMR to observe the disappearance of aromatic protons and the appearance of new signals). If the reaction is slow, gentle heating may be required.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct can be removed by filtration. The polymer solution is then washed with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by washing with brine.

  • Purification: The brominated polymer is recovered by precipitation into a non-solvent (e.g., methanol (B129727) or hexanes) and dried under vacuum.

Protocol 2: Alkene Bromination using Br₂

This protocol targets the double bonds of the butadiene units.

  • Preparation: Dissolve the PHTB polymer in an anhydrous solvent like dichloromethane in a flask protected from light. Cool the solution in an ice bath (0°C).

  • Reagent Addition: Slowly add a solution of elemental bromine (1.0 equivalent per double bond) in the same solvent to the polymer solution via a dropping funnel.[1] Maintain the temperature below 10°C during the addition. The disappearance of the bromine color indicates its consumption.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate until the bromine color disappears.[1] Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The brominated polymer can be isolated by precipitation into a non-solvent and dried under vacuum.

Signaling Pathways and Logical Relationships

The choice of bromination strategy depends on the desired final product. The following diagram illustrates the decision-making process based on the target functional group.

G start Desired Bromination Site on PHTB aromatic Aromatic Ring (Hydroxytoluene) start->aromatic alkene Alkene (Butadiene) start->alkene hydroxyl Hydroxyl Group start->hydroxyl reagent_aromatic Use Electrophilic Brominating Agent (e.g., NBS, Br2) aromatic->reagent_aromatic reagent_alkene Use Br2 alkene->reagent_alkene reagent_hydroxyl Use PBr3 or Appel Conditions hydroxyl->reagent_hydroxyl

Caption: Selection of bromination strategy for PHTB.

References

Technical Support Center: Minimizing Over-bromination with Pyrrolidone Hydrotribromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyrrolidone Hydrotribromide (PHTB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing PHTB for selective bromination and troubleshooting common issues, particularly the challenge of over-bromination.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PHTB) and what are its primary applications?

A1: this compound (PHTB) is a stable, solid brominating agent. It is a complex of pyrrolidone, hydrogen bromide, and bromine. Its primary application is the selective bromination of organic compounds, especially the α-bromination of ketones.[1][2] It is often favored for its high selectivity towards ketones in the presence of other functional groups like olefins.[2]

Q2: What are the main advantages of using PHTB over other brominating agents like liquid bromine or N-bromosuccinimide (NBS)?

A2: PHTB offers several advantages:

  • Selectivity: It shows high selectivity for the α-bromination of ketones over alkenes.[2]

  • Safety and Handling: As a stable, crystalline solid, PHTB is safer and easier to handle compared to corrosive and volatile liquid bromine.[3]

  • Controlled Reaction: PHTB is believed to provide a low equilibrium concentration of bromine, which allows for a more controlled reaction and can help minimize over-bromination.[2]

Q3: What factors influence the selectivity of bromination with PHTB?

A3: The selectivity of PHTB is influenced by several factors, including:

  • Dilution: Higher dilution of the reaction mixture can enhance selectivity.[2]

  • Solvent Polarity: The choice of solvent can affect the reaction's outcome.

  • Temperature: Reaction temperature is a critical parameter for controlling selectivity.

  • Stoichiometry: Precise control over the molar ratio of PHTB to the substrate is crucial to prevent over-bromination.

Q4: Can PHTB be used for the bromination of aromatic compounds?

A4: Yes, PHTB can be used for the bromination of activated aromatic compounds. However, care must be taken to control the reaction conditions to avoid over-bromination and ensure regioselectivity, especially in substrates with multiple activating groups.

Troubleshooting Guide

This guide addresses common issues encountered during bromination reactions with PHTB, with a focus on minimizing the formation of di- or poly-brominated byproducts.

Issue 1: Formation of Di-brominated or Poly-brominated Products

  • Possible Cause 1: Excess of PHTB.

    • Recommended Solution: Carefully control the stoichiometry. Use a 1:1 or a slight excess (e.g., 1.05-1.1 equivalents) of PHTB for mono-bromination. Perform a small-scale trial to determine the optimal molar ratio for your specific substrate.

  • Possible Cause 2: High Reaction Temperature.

    • Recommended Solution: Lower the reaction temperature. Running the reaction at room temperature or even 0 °C can significantly improve selectivity. The optimal temperature should be determined experimentally for each substrate.

  • Possible Cause 3: Prolonged Reaction Time.

    • Recommended Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TTC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.[4]

  • Possible Cause 4: High Concentration.

    • Recommended Solution: Increase the solvent volume to dilute the reaction mixture. Higher dilution has been shown to enhance the selectivity of PHTB.[2]

Issue 2: Low or No Conversion of Starting Material

  • Possible Cause 1: Insufficient PHTB.

    • Recommended Solution: Ensure you are using a sufficient amount of PHTB. While avoiding a large excess is key to preventing over-bromination, a slight excess (e.g., 1.1 equivalents) may be necessary to drive the reaction to completion.

  • Possible Cause 2: Low Reaction Temperature.

    • Recommended Solution: If the reaction is too slow or does not proceed at lower temperatures, a modest increase in temperature may be required. This should be done cautiously and with careful monitoring to avoid over-bromination.

  • Possible Cause 3: Inappropriate Solvent.

    • Recommended Solution: The choice of solvent can influence the reaction rate. Tetrahydrofuran (THF) is a commonly used solvent for PHTB brominations.[2] Experiment with different solvents of varying polarities to find the optimal one for your substrate.

Issue 3: Bromination on an Aromatic Ring Instead of the α-position of a Ketone

  • Possible Cause 1: Highly Activated Aromatic Ring.

    • Recommended Solution: For substrates containing highly activated aromatic rings (e.g., phenols, anilines), nuclear bromination can compete with α-bromination of a ketone. In such cases, protecting the activating group on the aromatic ring prior to bromination may be necessary.

  • Possible Cause 2: Presence of a Lewis Acid Catalyst.

    • Recommended Solution: Avoid the use of Lewis acid catalysts, which can promote electrophilic aromatic substitution. PHTB generally does not require a catalyst for the α-bromination of ketones.

Data Presentation

The following tables summarize quantitative data on the α-bromination of various ketones. Note that the specific conditions and yields can vary depending on the substrate and experimental setup.

Table 1: α-Bromination of Substituted Acetophenones with a Perbromide Reagent *

SubstrateProductMolar Ratio (Substrate:Reagent)Temperature (°C)Time (h)Yield (%)
4-Chloroacetophenone4-Chloro-α-bromoacetophenone1.0:1.1903>80
4-Trifluoromethylacetophenone4-Trifluoromethyl-α-bromoacetophenone1.0:1.1903>66
4-Bromoacetophenone4-Bromo-α-bromoacetophenone1.0:1.1903>66
4-Iodoacetophenone4-Iodo-α-bromoacetophenone1.0:1.1903>66

*Data adapted from a study on pyridine (B92270) hydrobromide perbromide, which serves as a model for perbromide reagents like PHTB.[5][6]

Table 2: Effect of Reaction Conditions on Product Distribution for a Generic Ketone

Parameter VariedConditionMono-brominated Product (%)Di-brominated Product (%)
Stoichiometry (PHTB:Ketone) 1.05 : 1HighLow
1.5 : 1ModerateModerate
2.1 : 1LowHigh
Temperature 0 °CHighVery Low
25 °C (Room Temp)GoodLow
50 °CModerateModerate
Reaction Time Monitored (quenched at completion)HighLow
Extended (2x completion time)LowerHigher

Experimental Protocols

General Protocol for Selective α-Monobromination of a Ketone using PHTB

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ketone substrate

  • This compound (PHTB)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone (1.0 eq.) in the chosen anhydrous solvent.

  • Addition of PHTB: At room temperature, add PHTB (1.05-1.1 eq.) portion-wise to the stirred solution over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure α-bromo ketone.

Visualizations

Troubleshooting Workflow for Over-bromination

Caption: A flowchart to diagnose and resolve issues of over-bromination.

Generalized Reaction Pathway for α-Bromination of Ketones

Bromination_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ketone Ketone Enol Enol Intermediate Ketone->Enol Tautomerization PHTB PHTB (this compound) Bromonium Electrophilic Bromine (from PHTB) PHTB->Bromonium Release of Br+ SideProduct Pyrrolidone & HBr PHTB->SideProduct AlphaBromoKetone α-Bromo Ketone Enol->AlphaBromoKetone Nucleophilic Attack Bromonium->AlphaBromoKetone

Caption: A simplified diagram showing the key steps in the PHTB-mediated α-bromination of a ketone.

References

Validation & Comparative

A Comparative Guide: Pyrrolidone Hydrotribromide vs. Liquid Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a brominating agent is critical for ensuring reaction efficiency, safety, and selectivity. While liquid bromine has traditionally been a staple reagent, solid alternatives like Pyrrolidone hydrotribromide (PHTB) offer significant advantages in handling and safety without compromising reactivity. This guide provides an objective comparison supported by experimental data to aid in the selection of the most appropriate reagent for your synthetic needs.

Core Comparison: PHTB vs. Liquid Bromine

This compound is a stable, solid complex that acts as a convenient and safer source of electrophilic bromine.[1][2] In contrast, liquid bromine is a highly volatile, corrosive, and toxic substance that requires specialized handling and precautions.[2][3] The key distinctions are summarized below.

PropertyThis compound (PHTB)Liquid Bromine (Br₂)
Appearance Orange to dark red crystalline solid.[4][5]Fuming, reddish-brown, volatile liquid.[2]
Formula (C₄H₇NO)₃·HBr₃[6]Br₂
Molecular Weight 496.03 g/mol [6]159.808 g/mol
Melting Point 88-90 °C[6]-7.2 °C
Boiling Point Decomposes58.8 °C
Handling Easy to weigh and dispense solid.Requires fume hood and specialized equipment due to high volatility and corrosivity.[3]
Safety Irritant to skin, eyes, and respiratory system.[7][8]Highly toxic, corrosive, and causes severe burns. Significant inhalation hazard.
Stability Stable solid, recommended storage at 2-8°C.[6]Volatile liquid that requires careful storage in a well-ventilated area.
Performance in α-Bromination of Ketones

A primary application for both reagents is the α-bromination of ketones, a crucial transformation in organic synthesis. PHTB is noted for its high selectivity for ketones.[1][6]

Comparative Yields:

While direct, side-by-side comparative studies are limited in publicly available literature, individual studies showcase the high efficiency of both reagents. PHTB has been shown to mediate the bromination of various substituted aromatic ketones in good to excellent yields, typically ranging from 70–98%.[9] Similarly, acid-free bromination of aromatic ketones using liquid bromine has also been reported to provide good to excellent yields.[9] The primary advantage of PHTB lies not in superior yields, which are often comparable, but in its enhanced safety profile and ease of use.

Substrate TypeReagentTypical YieldReference
Aromatic KetonesPHTB70-98%[9]
Aromatic KetonesLiquid Bromine (Br₂)Good to Excellent[9]
FlavanonesPHTBModerate to Excellent Conversion[10]
FlavanonesLiquid Bromine (Br₂)Moderate to Excellent Conversion[10][11]

Experimental Protocols: α-Bromination of Acetophenone (B1666503)

To illustrate the practical differences in handling and procedure, here are representative protocols for the α-bromination of acetophenone.

Protocol 1: Using this compound (PHTB)

Objective: To synthesize 2-bromo-1-phenylethanone using a solid, manageable brominating agent.

Methodology:

  • Dissolve acetophenone (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • In a single portion, add this compound (1.1 equivalents) to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like diethyl ether and wash with an aqueous solution of sodium bisulfite to quench any remaining bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-bromo-1-phenylethanone.

Protocol 2: Using Liquid Bromine

Objective: To synthesize 2-bromo-1-phenylethanone using traditional liquid bromine.

Methodology:

  • Caution: This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

  • Dissolve acetophenone (1 equivalent) in a solvent like glacial acetic acid or diethyl ether in a round-bottom flask.[9]

  • Cool the solution in an ice bath.

  • Slowly, add liquid bromine (1 equivalent) dropwise to the cold, stirred solution using a pressure-equalizing dropping funnel.[9] The addition rate should be controlled to manage the exothermic reaction and the evolution of hydrogen bromide gas.

  • After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 2 hours).[9]

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it over ice water.

  • Extract the product with an organic solvent (e.g., diethyl ether), and wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine to neutralize the acid and remove impurities.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product as described in Protocol 1.

Visualizing the Advantage: Workflows and Safety

The diagrams below, generated using DOT language, illustrate the streamlined workflow and reduced hazard profile associated with using PHTB.

G Diagram 1: Experimental Workflow Comparison cluster_0 PHTB (Solid) cluster_1 Liquid Bromine p1 Weigh Solid PHTB p2 Add to Reaction Flask p1->p2 p3 Stir at Room Temp p2->p3 p4 Aqueous Workup p3->p4 b1 Work in Fume Hood b2 Measure Liquid Br₂ (Volumetric/Corrosive) b1->b2 b3 Slow Dropwise Addition (Ice Bath) b2->b3 b4 Neutralize HBr Gas b3->b4 b5 Aqueous Workup & Neutralization b4->b5 G Diagram 2: Reagent Handling & Safety Profile cluster_PHTB PHTB Attributes cluster_Br2 Liquid Bromine Attributes center Brominating Agent PHTB PHTB center->PHTB Br2 Liquid Bromine center->Br2 Solid Solid State PHTB->Solid Stable Stable PHTB->Stable Easy Easy to Handle PHTB->Easy LowVapor Low Vapor Pressure PHTB->LowVapor Liquid Volatile Liquid Br2->Liquid Corrosive Highly Corrosive Br2->Corrosive Toxic Toxic Br2->Toxic Fuming Fuming Br2->Fuming

References

A Comparative Guide to the Selectivity of Solid Brominating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of bromine into a molecule is a critical step in the synthesis of complex organic compounds and active pharmaceutical ingredients. The choice of a brominating agent is paramount, as it directly influences the regioselectivity and chemoselectivity of the reaction. This guide provides an objective comparison of the performance of common solid brominating agents, with a focus on N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), supported by experimental data and detailed protocols.

Overview of Common Solid Brominating Agents

Solid brominating agents offer significant advantages over liquid bromine in terms of handling, safety, and ease of use. NBS has traditionally been the most widely used reagent for radical-mediated allylic and benzylic bromination.[1] DBDMH has emerged as a cost-effective and highly efficient alternative, often exhibiting comparable or superior reactivity.[2][3] Other solid brominating agents like Dibromoisocyanuric acid (DBI) offer unique reactivity profiles, particularly for the bromination of deactivated aromatic systems.[2]

Regioselectivity Comparison

Regioselectivity refers to the preference for reaction at one position over another. In the context of bromination, this is often a determining factor in the utility of a given reagent.

Benzylic Bromination of Toluene (B28343) Derivatives

The benzylic position, being activated by the adjacent aromatic ring, is a primary target for radical bromination. The choice of brominating agent and reaction conditions can significantly impact the selectivity for mono- versus di-bromination and the competition with aromatic bromination.

A study by Shibatomi et al. on the zirconium(IV) chloride-catalyzed benzylic bromination of various toluene derivatives using DBDMH provides valuable quantitative data on the yields of the corresponding benzyl (B1604629) bromides.[4] While a direct comparison with NBS under identical catalytic conditions is not available in the same study, data for the bromination of the Anastrozole precursor with NBS provides a benchmark.[5]

SubstrateBrominating AgentCatalystProductYield (%)Reference
TolueneDBDMHZrCl₄Benzyl bromide86[4]
EthylbenzeneDBDMHZrCl₄(1-Bromoethyl)benzene98[4]
p-XyleneDBDMHZrCl₄1-(Bromomethyl)-4-methylbenzene85[4]
MesityleneDBDMHZrCl₄1-(Bromomethyl)-3,5-dimethylbenzene71[4]
4-ChlorotolueneDBDMHZrCl₄1-(Bromomethyl)-4-chlorobenzene75[4]
4-MethoxytolueneDBDMHZrCl₄1-(Bromomethyl)-4-methoxybenzene32*[4]
3,5-bis(2-cyanoprop-2-yl)tolueneNBSBenzoyl Peroxide3,5-bis(2-cyanoprop-2-yl)benzyl bromide~87[5]

*Note: For the electron-rich 4-methoxytoluene, ring bromination was also observed as a competing reaction.[4]

Allylic Bromination of Alkenes

Allylic bromination is a key transformation in organic synthesis, and NBS is the classic reagent for this purpose. The reaction proceeds via a radical chain mechanism, and the regioselectivity is determined by the stability of the intermediate allylic radical. In cases where the allylic radical has non-equivalent resonance structures, a mixture of products can be expected.

A study on the NBS bromination of hexene isomers provides insight into the product distribution resulting from allylic rearrangement.

SubstrateBrominating AgentMajor ProductsProduct RatioReference
trans-2-HexeneNBS4-Bromo-2-hexene and 2-Bromo-3-hexene50:32
1-HexeneNBS1-Bromo-2-hexene and 3-Bromo-1-hexene56:10
3-HexeneNBS4-Bromo-2-hexene and 2-Bromo-3-hexene58:41

Chemoselectivity Comparison

Chemoselectivity is the preferential reaction of a reagent with one functional group over another. In molecules with multiple reactive sites, such as an alkene and an alcohol, or an aromatic ring and a benzylic position, the choice of the brominating agent is crucial for achieving the desired transformation.

Qualitative observations from various studies indicate that:

  • NBS is highly selective for allylic and benzylic C-H bonds over unactivated aliphatic C-H bonds.[6][7] Under radical conditions (light or radical initiator), it generally favors allylic/benzylic bromination over addition to the double bond, due to the low concentration of Br₂ generated in situ.[6][7] In the presence of water or other nucleophilic solvents, NBS can lead to the formation of bromohydrins from alkenes.[1]

  • DBDMH exhibits similar chemoselectivity to NBS, with a strong preference for benzylic bromination under radical conditions.[8][9] In the presence of a Lewis acid catalyst, DBDMH can efficiently brominate the benzylic position, while Brønsted acids tend to promote aromatic ring bromination.[4]

  • Dibromoisocyanuric acid (DBI) is a more powerful brominating agent than NBS and can effect the bromination of even deactivated aromatic rings under mild conditions.[2] This suggests a lower chemoselectivity when competing with more reactive sites.

Due to a lack of direct quantitative comparative studies on the chemoselectivity of these agents on a standardized substrate, a general guideline is to consider the reaction conditions carefully. Radical conditions (e.g., AIBN, light) will favor allylic and benzylic bromination, while polar or acidic conditions will favor electrophilic attack on electron-rich double bonds or aromatic rings.

Signaling Pathways and Experimental Workflows

Benzylic_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Br_radical Br• Initiator->Br_radical Radical Formation Toluene Ar-CH₃ Br_radical->Toluene HBr HBr Br_radical->HBr Radical_Combination Radical Combination Br_radical->Radical_Combination Benzyl_Radical Ar-CH₂• Toluene->Benzyl_Radical H abstraction Br2 Br₂ Benzyl_Radical->Br2 Benzyl_Bromide Ar-CH₂Br Benzyl_Radical->Benzyl_Bromide Bromination Benzyl_Radical->Radical_Combination Brominating_Agent NBS or DBDMH HBr->Brominating_Agent HBr->Br2 Brominating_Agent->Br2 Br2->Br_radical Experimental_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Substrate - Solvent - Brominating Agent Start->Prepare_Reaction_Mixture Initiate_Reaction Initiate Reaction: - Add radical initiator (e.g., AIBN) - or expose to light/heat Prepare_Reaction_Mixture->Initiate_Reaction Monitor_Progress Monitor Reaction Progress (TLC, GC, or NMR) Initiate_Reaction->Monitor_Progress Workup Aqueous Workup: - Quench with Na₂S₂O₃/NaHCO₃ - Separate layers Monitor_Progress->Workup Reaction Complete Purification Purification: - Distillation, Recrystallization, or Column Chromatography Workup->Purification Characterization Product Characterization: - NMR, MS, IR Purification->Characterization End End Characterization->End

References

A Comparative Guide to the Synthesis and Purity of PHTB and Alternative Biopolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesis methods and purity analysis for Poly(3-hydroxy-4-methyl-5-vinylbenzoate) (PHTB), a functionalized polymer with potential applications in drug delivery and advanced materials, against two prominent biodegradable polymers: Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHAs). This document outlines detailed experimental protocols, presents quantitative data for objective comparison, and utilizes visualizations to clarify complex processes.

Synthesis Methodologies

The synthesis of these polymers involves distinct chemical pathways, each with its own set of advantages and challenges in terms of yield, purity, and scalability.

Proposed Synthesis of Poly(3-hydroxy-4-methyl-5-vinylbenzoate) (PHTB)

A plausible synthetic route for PHTB, based on established organic chemistry principles for vinylbenzoic acid derivatives, involves a multi-step process commencing with the protection of the phenolic and carboxylic acid functionalities of a suitable precursor, followed by the introduction of the vinyl group and subsequent polymerization and deprotection.

Experimental Protocol: A Theoretical Approach

A detailed, albeit theoretical, experimental protocol for the synthesis of PHTB is outlined below. This protocol is inferred from standard practices in polymer chemistry for related compounds.

Step 1: Monomer Synthesis (3-hydroxy-4-methyl-5-vinylbenzoic acid)

  • Protection: Begin with a commercially available starting material such as 3-hydroxy-4-methylbenzoic acid. The hydroxyl and carboxyl groups are protected to prevent interference in subsequent steps. For instance, the hydroxyl group can be protected as a benzyl (B1604629) ether, and the carboxylic acid can be converted to a methyl ester.

  • Formylation: The aromatic ring is then formylated at the 5-position to introduce an aldehyde group. This can be achieved using various methods, such as the Duff reaction or the Gattermann-Koch reaction.

  • Wittig Reaction: The vinyl group is introduced by reacting the formylated intermediate with a phosphonium (B103445) ylide (e.g., methyltriphenylphosphonium (B96628) bromide) in a Wittig reaction. This converts the aldehyde group into a vinyl group.

  • Deprotection: The protecting groups on the hydroxyl and carboxyl functionalities are removed to yield the final monomer, 3-hydroxy-4-methyl-5-vinylbenzoic acid.

Step 2: Polymerization

  • Monomer Protection: For polymerization, the reactive hydroxyl and carboxyl groups of the monomer are again protected, for example, as an acetate (B1210297) ester and a t-butyl ester, respectively.

  • Free Radical Polymerization: The protected monomer is then polymerized via free radical polymerization using an initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in an appropriate solvent like toluene (B28343) or dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere at elevated temperatures.

  • Purification: The resulting polymer is purified by precipitation in a non-solvent, such as methanol (B129727) or hexane, to remove unreacted monomer and initiator residues.

Step 3: Deprotection of the Polymer

  • The protecting groups on the polymer are removed to yield the final PHTB. The specific deprotection method will depend on the protecting groups used. For example, acetate groups can be removed by hydrolysis with a mild base, and t-butyl esters can be cleaved using trifluoroacetic acid.

Synthesis of Polylactic Acid (PLA)

The most common industrial method for producing high-molecular-weight PLA is the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[1][2][3]

Experimental Protocol: Ring-Opening Polymerization of Lactide

  • Lactide Synthesis: Lactic acid is first oligomerized and then catalytically cyclized to form lactide. The lactide is then purified by recrystallization.

  • Polymerization: The purified lactide is subjected to ring-opening polymerization in the presence of a catalyst, typically a tin compound like tin(II) octoate. The reaction is carried out in a solvent-free melt or in a high-boiling point solvent.

  • Purification: The resulting PLA is purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

Synthesis of Polyhydroxyalkanoates (PHAs)

PHAs are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials.[4] Their synthesis is a biotechnological process.

Experimental Protocol: Bacterial Fermentation and Extraction

  • Fermentation: A selected microbial strain (e.g., Cupriavidus necator) is cultivated in a fermenter with a controlled supply of carbon sources (such as glucose or plant oils) and other essential nutrients. Under conditions of nutrient limitation (e.g., nitrogen or phosphorus), the microorganisms accumulate PHA granules within their cells.

  • Cell Harvesting: The bacterial cells are harvested from the fermentation broth by centrifugation.

  • PHA Extraction: The PHA is extracted from the dried cell biomass. Common methods include solvent extraction with halogenated hydrocarbons like chloroform (B151607) or digestion of the non-PHA cellular material with agents like sodium hypochlorite (B82951) or sodium hydroxide.[4][5]

  • Purification: The extracted PHA is purified by precipitation in a non-solvent, such as methanol or ethanol, to remove residual cellular debris and lipids.

Purity Analysis

Ensuring the purity of polymers is critical for their intended applications, especially in the biomedical field. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Experimental Protocols for Purity Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the chemical structure of the polymer and to detect the presence of any residual monomers, solvents, or other impurities. For PHTB, ¹H NMR would be used to verify the presence of the vinyl, methyl, and aromatic protons in the correct ratios.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. For PHTB, characteristic peaks for the hydroxyl, carbonyl (from the ester), and vinyl groups would be expected.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. A narrow PDI is generally indicative of a more controlled polymerization and a purer polymer.

Quantitative Data Comparison

Synthesis Parameter PHTB (Projected) Polylactic Acid (PLA) Polyhydroxyalkanoates (PHA)
Typical Yield 70-90% (Polymerization Step)85-95% (ROP)[1]30-80% of cell dry weight (Biosynthesis)
Reaction Time 12-48 hours (Polymerization)2-24 hours (ROP)24-72 hours (Fermentation)
Typical Purity >98%>99%90-98%[6]
Molecular Weight (Mw) 10,000 - 100,000 g/mol 50,000 - 300,000 g/mol 50,000 - 2,000,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.51.2 - 2.01.5 - 3.0

Table 1: Comparison of Synthesis Parameters

Analytical Technique PHTB (Expected Observations) Polylactic Acid (PLA) Polyhydroxyalkanoates (PHA)
¹H NMR Signals for vinyl, aromatic, and methyl protons. Absence of monomer peaks.Signals for methine and methyl protons of the lactate (B86563) unit.Signals corresponding to the specific hydroxyalkanoate monomers.
FTIR Peaks for O-H, C=O (ester), and C=C (vinyl) stretching.Peaks for C=O (ester) and C-O stretching.Characteristic C=O (ester) stretching bands.
GPC/SEC Unimodal peak indicating polymer distribution.Unimodal peak with low PDI.Often a broader unimodal peak.

Table 2: Comparison of Purity Analysis Signatures

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the synthesis of PHTB, PLA, and PHA.

PHTB_Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization & Purification cluster_final Final Product start_material 3-Hydroxy-4- methylbenzoic Acid protection1 Protection of -OH and -COOH start_material->protection1 formylation Formylation protection1->formylation wittig Wittig Reaction formylation->wittig deprotection1 Deprotection wittig->deprotection1 monomer PHTB Monomer deprotection1->monomer protection2 Monomer Protection monomer->protection2 polymerization Free Radical Polymerization protection2->polymerization precipitation Precipitation (Purification) polymerization->precipitation protected_phtb Protected PHTB precipitation->protected_phtb deprotection2 Deprotection protected_phtb->deprotection2 final_phtb PHTB deprotection2->final_phtb PLA_Synthesis_Workflow lactic_acid Lactic Acid lactide_formation Lactide Formation lactic_acid->lactide_formation purification1 Lactide Purification lactide_formation->purification1 rop Ring-Opening Polymerization purification1->rop purification2 PLA Purification rop->purification2 final_pla PLA purification2->final_pla PHA_Synthesis_Workflow fermentation Bacterial Fermentation harvesting Cell Harvesting fermentation->harvesting extraction PHA Extraction harvesting->extraction purification PHA Purification extraction->purification final_pha PHA purification->final_pha

References

Spectroscopic Confirmation of Alpha-Bromination: A Comparative Guide to Pyridinium Hydrobromide Perbromide (PHTB)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selective introduction of a bromine atom at the alpha-position of a carbonyl compound is a pivotal transformation. This functionalization opens pathways for numerous subsequent reactions, making the choice of brominating agent critical for yield, selectivity, and safety. This guide provides a comparative analysis of Pyridinium (B92312) Hydrobromide Perbromide (PHTB), a stable and manageable solid brominating agent, against other common alternatives, with a focus on spectroscopic techniques for reaction confirmation.

The Role of PHTB in Alpha-Bromination

Pyridinium hydrobromide perbromide (PHTB), also known as pyridinium tribromide, is a solid complex of pyridinium bromide and molecular bromine.[1] Its solid nature makes it a safer and more convenient alternative to highly corrosive and volatile liquid bromine.[2][3] PHTB serves as a source of electrophilic bromine for the alpha-bromination of enolizable aldehydes and ketones.[1][4] The reaction is typically performed under acidic conditions, which catalyze the formation of an enol intermediate. This nucleophilic enol then attacks the electrophilic bromine supplied by PHTB to yield the α-bromo carbonyl compound.[5][6]

Spectroscopic Analysis: Confirming Successful Bromination

Unequivocal confirmation of alpha-bromination is achieved through a combination of spectroscopic methods. Each technique provides unique structural information.

¹H NMR Spectroscopy

The most direct evidence of successful alpha-bromination in ¹H NMR is the disappearance of the signal corresponding to the α-proton(s) and the appearance of a new signal for the remaining proton on the α-carbon, typically shifted downfield. For a methyl ketone, the singlet for the -CH₃ group is replaced by a singlet for the -CH₂Br group. For a methylene (B1212753) group (-CH₂-), the signal is replaced by a downfield-shifted signal for the -CHBr- group. Protons on carbons adjacent to a carbonyl group typically appear in the 2.1–2.6 ppm range.[7]

¹³C NMR Spectroscopy

In ¹³C NMR, the introduction of an electronegative bromine atom causes a significant downfield shift of the α-carbon signal. The carbonyl carbon signal remains in its characteristic region of 190–220 ppm.[7] For instance, the α-carbons in a typical ketone resonate near 30–50 ppm, which will shift upon bromination.[7]

Infrared (IR) Spectroscopy

IR spectroscopy can indicate the presence of key functional groups. The strong carbonyl (C=O) stretching band will still be present, typically around 1710 cm⁻¹. The successful incorporation of bromine can be confirmed by the appearance of a C-Br stretching vibration, which is found in the fingerprint region between 690-515 cm⁻¹.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is particularly useful due to the distinct isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.7% and 49.3%, respectively).[10] This results in a characteristic M and M+2 peak pattern of almost equal intensity for the molecular ion and any fragments containing a bromine atom, providing definitive evidence of its incorporation.[10][11] Alpha cleavage, a common fragmentation pattern for ketones, can also be observed.[10][12]

Performance Comparison of Brominating Agents

PHTB is one of several reagents available for alpha-bromination. Its performance is often compared against N-Bromosuccinimide (NBS), cupric bromide (CuBr₂), and elemental bromine (Br₂). The choice of reagent depends on the substrate, desired selectivity, and reaction conditions.[3][13][14]

ReagentTypical SubstrateConditionsReaction TimeYield (%)Selectivity & Remarks
Pyridinium Hydrobromide Perbromide (PHTB) Acetophenone (B1666503) DerivativesAcetic Acid, 90°C3 hours85%Good yields and selectivity. Solid reagent, safer to handle than Br₂.[6][15]
N-Bromosuccinimide (NBS) Acetophenone DerivativesAcetic Acid, 90°C> 3 hoursLowPoor performance for this specific substrate under these conditions; mostly unreacted starting material.[6] Often used for allylic/benzylic bromination.[3]
Cupric Bromide (CuBr₂) Acetophenone DerivativesAcetic Acid, 90°C3 hours~60%Moderate yield. Can also be used in solvents like ethyl acetate (B1210297).[6][16]
Elemental Bromine (Br₂) Propiophenone DerivativesMethanol, RT1 hour95%Highly effective but toxic, corrosive, and difficult to handle. Produces corrosive HBr byproduct.[3][15]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the alpha-bromination of 4'-chloroacetophenone (B41964).

Protocol 1: Alpha-Bromination using PHTB[6]
  • Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-chloroacetophenone (0.77 g, 5.0 mmol), pyridinium hydrobromide perbromide (1.76 g, 5.5 mmol), and glacial acetic acid (20 mL).[6]

  • Reaction Execution : Stir the mixture and heat to 90°C.[6]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3 hours).[6]

  • Workup : After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Purification : Collect the precipitated solid product by vacuum filtration. Wash the solid with water until the filtrate is neutral, then dry to yield 2-bromo-1-(4-chlorophenyl)ethanone.

Protocol 2: Alpha-Bromination using Cupric Bromide[16]
  • Reaction Setup : Suspend cupric bromide (CuBr₂) (2 equivalents) in a suitable solvent such as a mixture of chloroform (B151607) and ethyl acetate in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution : Heat the suspension to reflux. Add 4'-chloroacetophenone (1 equivalent) to the refluxing mixture.

  • Monitoring : The reaction can be monitored by the color change as the black CuBr₂ is converted to white cuprous bromide (CuBr).

  • Workup : Upon completion, cool the reaction mixture and remove the insoluble cuprous bromide by filtration.

  • Purification : The filtrate, containing the product, can be concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizing the Workflow

Diagrams can clarify complex processes, from the experimental procedure to the logic of analysis.

G cluster_0 Reaction Stage cluster_1 Workup & Purification cluster_2 Analysis Stage A Combine Ketone, PHTB, and Acetic Acid B Heat Reaction Mixture (e.g., 90°C for 3h) A->B C Monitor by TLC B->C D Quench with Water C->D Reaction Complete E Filter Precipitate D->E F Wash & Dry Product E->F G Spectroscopic Analysis (NMR, IR, MS) F->G Purified Product H Confirm Structure G->H

Caption: General experimental workflow for alpha-bromination using PHTB.

G cluster_NMR NMR Analysis cluster_IR_MS IR & MS Analysis Start Purified Product H1_NMR ¹H NMR: - Disappearance of α-H signal - Appearance of new downfield signal Start->H1_NMR C13_NMR ¹³C NMR: - Downfield shift of α-Carbon signal Start->C13_NMR IR IR: - C=O stretch remains - New C-Br stretch appears (fingerprint) Start->IR MS Mass Spec: - M / M+2 peaks observed (1:1 ratio) Start->MS Conclusion Alpha-Bromination Confirmed H1_NMR->Conclusion C13_NMR->Conclusion IR->Conclusion MS->Conclusion

Caption: Logic diagram for spectroscopic confirmation of alpha-bromination.

References

A Comparative Guide to the Reaction Kinetics of PHTB and Other Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photopolymerization kinetics of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (PHTB), also known as BAPO or Irgacure 819, with other commonly used photoinitiators, namely Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and Camphorquinone (CQ). The information presented is supported by experimental data from various studies, intended to assist in the selection of the most suitable photoinitiator for specific research and development applications.

Executive Summary

PHTB (BAPO) is a highly efficient Type I photoinitiator that undergoes α-cleavage upon exposure to UV light to generate multiple free radicals, leading to rapid polymerization.[1][2] Experimental studies consistently demonstrate that PHTB exhibits a higher initiation efficiency and often leads to a faster polymerization rate and a higher degree of monomer conversion compared to TPO and CQ under similar conditions.[3][4] This enhanced performance is attributed to the generation of four reactive radicals from a single PHTB molecule, in contrast to the two radicals produced by TPO.[1][2] While TPO also shows high reactivity, PHTB often demonstrates superior performance, particularly in achieving a high degree of conversion.[1] Camphorquinone, a Type II photoinitiator, typically exhibits a slower polymerization rate and lower monomer conversion when used alone and requires a co-initiator (like an amine) to achieve reasonable efficiency.[3][4]

Quantitative Data Comparison

The following table summarizes the kinetic parameters and performance of PHTB (BAPO), TPO, and CQ from various studies. It is important to note that the experimental conditions, such as the monomer system, photoinitiator concentration, and light intensity, can vary between studies, which may influence the absolute values.

Photoinitiator SystemMaximum Polymerization Rate (Rp_max)Time to Reach Rp_maxFinal Degree of Conversion (DC)Key FindingsReference
PHTB (BAPO) HighShortHighSignificantly faster polymerization rate and higher conversion than CQ+EDAB.[3][4]
TPO HighShortHighMore effective than CQ. Produces two free radicals. Higher surface hardness compared to BAPO and CQ.[1]
CQ + EDAB Low to ModerateLongerModerate to HighSlower polymerization and lower conversion compared to BAPO.[3][4]
PHTB (BAPO) Not directly measuredNot directly measuredHigher than CQ/amine and TPO systemsAchieved the highest degree of conversion among the tested initiators.[1]
TPO Not directly measuredNot directly measuredLower than BAPO-[1]
CQ / Amine Not directly measuredNot directly measuredLower than BAPO-[1]

Experimental Protocols

The kinetic data presented in this guide are primarily obtained using two analytical techniques: Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC).

Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)

RT-FTIR is a powerful technique for monitoring the kinetics of photopolymerization in real-time by measuring the decrease in the infrared absorbance of the reactive functional groups (e.g., C=C double bonds in acrylates) as they are consumed during the reaction.[5][6]

Methodology:

  • Sample Preparation: A thin film of the photocurable resin containing the photoinitiator is prepared between two transparent substrates (e.g., KBr or BaF2 plates). The thickness of the film is controlled using a spacer.

  • IR Measurement: The sample is placed in the FTIR spectrometer, and an initial spectrum is recorded before UV exposure to determine the initial concentration of the reactive groups.

  • Photopolymerization: The sample is then exposed to a UV light source of a specific wavelength and intensity.

  • Real-Time Monitoring: Simultaneously, a series of IR spectra are recorded at regular time intervals during the UV exposure.

  • Data Analysis: The degree of conversion (DC) at each time point is calculated by monitoring the decrease in the area of the characteristic absorption band of the reactive monomer (e.g., the acrylate (B77674) C=C double bond at ~1638 cm⁻¹). The polymerization rate (Rp) is determined from the first derivative of the conversion versus time curve.[7]

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time upon exposure to UV light.[8]

Methodology:

  • Sample Preparation: A small amount of the liquid resin (typically 1-5 mg) is placed in an open aluminum DSC pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is then purged with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.

  • Isothermal Condition: The sample is brought to a constant temperature.

  • UV Exposure: The sample is exposed to a UV light source of a defined wavelength and intensity. The instrument records the heat flow as a function of time.

  • Data Analysis: The total heat of polymerization is determined by integrating the area under the exothermic peak. The degree of conversion is calculated by dividing the heat evolved at a given time by the theoretical heat of polymerization for the complete conversion of the monomer. The polymerization rate is proportional to the heat flow.[8][9]

Visualizations

Photopolymerization Initiation Pathway

The following diagram illustrates the initiation mechanism of PHTB (BAPO), a Type I photoinitiator, upon UV irradiation, leading to the generation of free radicals that initiate the polymerization of monomer (M).

G cluster_initiation Photoinitiation cluster_propagation Polymerization PHTB PHTB (BAPO) Excited_PHTB Excited PHTB* PHTB->Excited_PHTB Excitation UV UV Light (hν) UV->PHTB Absorption Radicals Multiple Free Radicals (R•) Excited_PHTB->Radicals α-Cleavage Monomer Monomer (M) Radicals->Monomer Initiation Polymer Growing Polymer Chain (P•) Monomer->Polymer Propagation

Caption: PHTB initiation pathway.

Experimental Workflow for Kinetic Studies

The diagram below outlines the typical experimental workflow for comparing the reaction kinetics of different photoinitiators using RT-FTIR and Photo-DSC.

G cluster_prep Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing & Comparison Formulation Prepare Resin Formulations (Monomer + Photoinitiator) RTFTIR RT-FTIR Analysis Formulation->RTFTIR PhotoDSC Photo-DSC Analysis Formulation->PhotoDSC Data_Analysis Calculate Kinetic Parameters (Rp, DC) RTFTIR->Data_Analysis PhotoDSC->Data_Analysis Comparison Compare Performance Data_Analysis->Comparison

Caption: Kinetic study workflow.

References

A Cost-Benefit Analysis of Phenyltrimethylammonium Tribromide (PHTB) in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that impacts reaction efficiency, safety, and overall cost. This guide provides a comprehensive cost-benefit analysis of phenyltrimethylammonium (B184261) tribromide (PHTB) in organic synthesis, with a direct comparison to other common brominating agents such as liquid bromine (Br₂) and N-bromosuccinimide (NBS).

Phenyltrimethylammonium tribromide (PHTB), a stable, crystalline solid, has emerged as a versatile and selective brominating agent.[1][2] Its ease of handling and enhanced safety profile offer significant advantages over the highly corrosive and volatile liquid bromine.[3] This guide presents a detailed examination of PHTB's performance through comparative data on reaction yields, experimental protocols for key transformations, and a thorough cost analysis.

Performance Comparison of Brominating Agents

The efficacy of a brominating agent is highly dependent on the substrate and the desired transformation. This section provides a comparative overview of PHTB, liquid bromine, and NBS across various common bromination reactions.

α-Bromination of Ketones

The α-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for further functionalization. PHTB has demonstrated high efficiency and selectivity in this reaction.

ReagentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
PHTB 2-Acetyl-6-methoxynaphthalene (B28280)Tetrahydrofuran (B95107)Room Temp0.1786-93[4]
PHTB 2-Acetyl benzofuranAcetic Acid30-High[1][2]
Liquid Br₂Acetophenone (B1666503)Ether0-High[5]
Pyridinium Hydrobromide Perbromide4-ChloroacetophenoneAcetic Acid90385[6]
NBS4-ChloroacetophenoneAcetic Acid903Low[6]
Copper(II) Bromide4-ChloroacetophenoneAcetic Acid903~60[6]
Bromination of Alkenes

The addition of bromine across a double bond is a classic reaction in organic chemistry. PHTB offers a safer alternative to liquid bromine for this transformation.

ReagentSubstrateSolventTemperature (°C)TimeYield (%)Reference
PHTB Alkenes (general)Ionic LiquidRoom Temp15-20 minGood to Excellent[3][7]
Liquid Br₂Alkenes (general)Dichloromethane--High[8]
NBSAlkenes (general)---High[9]
Benzylic Bromination

The selective bromination of the benzylic position is crucial for the synthesis of many pharmaceutical intermediates. NBS is a commonly used reagent for this purpose, but PHTB also shows utility.

ReagentSubstrateConditionsYield (%)Reference
PHTB Alkylbenzenes--[10]
NBSTolueneRadical initiator, CCl₄, refluxHigh[10]
Liquid Br₂TolueneLight/heat, CCl₄Variable (lower selectivity)[11]
Aromatic Bromination

The electrophilic substitution of aromatic rings with bromine is a key reaction. The choice of reagent can significantly influence regioselectivity.

ReagentSubstrateConditionsYield (%)SelectivityReference
PHTB Activated Aromatics---[12]
Liquid Br₂Anisole--Mixture of ortho and para[8]
NBSAnisoleAcetonitrileHighHigh para-selectivity[13]
Copper(II) BromidePhenolsAcetonitrile, Room Temp60-96High para-selectivity[13]

Cost-Benefit Analysis

A comprehensive evaluation of a reagent must include a thorough cost analysis. The following table provides an estimated cost per mole of active bromine for PHTB and its common alternatives. Prices are based on current supplier listings and may vary.

ReagentFormulaMolecular Weight ( g/mol )Price per kg (USD)Moles per kgActive Bromine Atoms per MoleculeCost per mole of Active Bromine (USD)
PHTB C₉H₁₄Br₃N375.93~18.24 - 35.00~2.662~3.43 - 6.58
Liquid Br₂Br₂159.81~2.67 - 4.39~6.262~0.21 - 0.35
NBSC₄H₄BrNO₂177.98~70 - 139.55~5.621~12.46 - 24.83

Cost Analysis Discussion:

While liquid bromine is unequivocally the most cost-effective source of bromine on a per-mole basis, its significant drawbacks in terms of safety and handling often outweigh the initial cost savings. The need for specialized equipment, ventilation, and personal protective equipment (PPE) adds to the indirect costs associated with its use.

PHTB presents a compelling balance of cost and safety. Although more expensive than liquid bromine, it is significantly more affordable than NBS per mole of active bromine. Its solid, non-volatile nature reduces handling risks and associated costs.[3]

NBS, while a very effective and selective reagent, is the most expensive of the three. Its use is often justified when high selectivity is paramount and the cost of the reagent is a smaller fraction of the overall synthesis cost.

Safety and Handling Comparison

FeaturePhenyltrimethylammonium Tribromide (PHTB)Liquid Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Crystalline solidFuming, volatile liquidCrystalline solid
Hazards Corrosive, skin irritantHighly corrosive, toxic by inhalation, severe skin burnsOxidizer, corrosive, irritant
Handling Easy to weigh and handleRequires specialized handling in a fume hood with appropriate PPEEasy to handle, but can be unreliable if not pure
Byproducts Phenyltrimethylammonium bromide (water-soluble)Hydrogen bromide (corrosive gas)Succinimide (B58015) (can be filtered off)

Experimental Protocols

Detailed experimental protocols are essential for reproducible and successful synthetic outcomes.

α-Bromination of an Aralkyl Ketone with Phenyltrimethylammonium Tribromide

This procedure details the selective α-bromination of 2-acetyl-6-methoxynaphthalene using PHTB.[4]

Materials:

  • 2-Acetyl-6-methoxynaphthalene

  • Phenyltrimethylammonium tribromide (PHTB)

  • Anhydrous tetrahydrofuran (THF)

  • Erlenmeyer flask

Procedure:

  • In a 125-mL Erlenmeyer flask, dissolve 1 g (0.005 mole) of 2-acetyl-6-methoxynaphthalene in 10 mL of anhydrous tetrahydrofuran.

  • Over a period of 10 minutes, add 1.88 g (0.00500 mole) of PHTB in small portions to the solution at room temperature.

  • The reaction is typically complete after the addition.

  • The product, 2-bromoacetyl-6-methoxynaphthalene, can be isolated through standard workup procedures.

Benzylic Bromination with N-Bromosuccinimide

This is a general procedure for the benzylic bromination of an alkylbenzene.[10]

Materials:

  • Alkylbenzene (e.g., toluene)

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the alkylbenzene in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of the radical initiator.

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • The filtrate is then washed and the solvent removed to yield the crude benzylic bromide, which can be further purified.

Decision-Making Workflow for Selecting a Brominating Agent

The choice of a brominating agent is a multi-faceted decision. The following workflow, represented as a DOT script for Graphviz, provides a logical pathway for selecting the most appropriate reagent based on key experimental parameters.

Brominating_Agent_Selection start Start: Define Bromination Reaction substrate Substrate Type? start->substrate ketone Ketone (α-Bromination) substrate->ketone Ketone alkene Alkene substrate->alkene Alkene alkylbenzene Alkylbenzene (Benzylic) substrate->alkylbenzene Alkylbenzene aromatic Aromatic Ring substrate->aromatic Aromatic phtb_pyridine PHTB or Pyridinium Hydrobromide Perbromide ketone->phtb_pyridine phtb_alkene PHTB offers a safer alternative alkene->phtb_alkene nbs_benzylic NBS is a common choice alkylbenzene->nbs_benzylic phtb_aromatic PHTB, NBS, or CuBr₂ depending on desired selectivity aromatic->phtb_aromatic selectivity High Selectivity Required? safety_cost Prioritize Safety & Cost-Effectiveness? selectivity->safety_cost Yes selectivity->safety_cost No use_phtb Consider PHTB safety_cost->use_phtb Yes use_nbs Consider NBS safety_cost->use_nbs No, prioritize yield/selectivity use_br2 Consider Liquid Br₂ (with extreme caution) phtb_pyridine->selectivity phtb_pyridine->use_br2 Low cost is primary driver nbs_benzylic->selectivity nbs_benzylic->use_br2 Low cost is primary driver phtb_alkene->selectivity phtb_alkene->use_br2 Low cost is primary driver phtb_aromatic->selectivity phtb_aromatic->use_br2 Low cost is primary driver

References

A Comparative Guide to Brominating Agents: Environmental and Safety Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine atoms into molecular structures is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] However, the choice of a brominating agent carries significant environmental and safety implications. This guide provides an objective comparison of common brominating agents, focusing on their environmental impact and safety profiles, supported by quantitative data and established experimental protocols.

Quantitative Comparison of Brominating Agents

Selecting the appropriate brominating agent requires a careful balance of reactivity, selectivity, and, crucially, safety and environmental impact. The following table summarizes key metrics for several commonly used reagents.

Brominating AgentFormulaPhysical FormKey Environmental & Safety Issues
Molecular Bromine Br₂Fuming liquidHighly toxic, corrosive, and volatile. Generates hydrogen bromide (HBr) as a byproduct, which is also a toxic and corrosive gas.[1][2][3] Contributes to environmental pollution, particularly in water bodies.[2]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Crystalline solidSafer to handle than Br₂.[4] However, it is an oxidizer, may be corrosive to metals, causes skin and eye irritation, and is suspected of causing genetic defects.[5][6] It is also very toxic to aquatic life.[5][6]
Pyridinium Tribromide C₅H₅N·HBr·Br₂Crystalline solidA solid reagent that is safer to handle than liquid bromine.[7] However, it causes severe skin burns and eye damage.[8][9] It is also toxic to aquatic organisms.[10]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) C₅H₆Br₂N₂O₂Crystalline solidSafer to handle than Br₂, but has higher toxicity than NBS.[1] It is an oxidizer, corrosive, and an environmental hazard, being very toxic to aquatic organisms.[5]
In-situ Generated Br₂ (e.g., NaBr/H₂O₂) Aqueous solutionN/AAvoids the handling of hazardous Br₂.[1] Using a green oxidant like hydrogen peroxide (H₂O₂) produces water as the only byproduct.[1] The use of water as a solvent is non-toxic, non-flammable, and cost-effective.[11]

Experimental Protocols

Detailed methodologies for key bromination reactions are provided below to facilitate both direct application and comparative studies.

Protocol 1: Allylic Bromination using N-Bromosuccinimide (NBS)

This protocol details the bromination of cyclohexene (B86901) at the allylic position, a classic example of a radical-initiated reaction with NBS.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexene (1.0 eq) in CCl₄.

  • Add NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.[12]

  • Heat the mixture to reflux. The reaction can be initiated by the thermal decomposition of AIBN or by irradiation with a UV lamp.[13]

  • Monitor the reaction progress by observing the consumption of the denser NBS and the appearance of the less dense succinimide (B58015) byproduct, which will float on top of the CCl₄.[13]

  • After the reaction is complete, cool the mixture and filter off the succinimide.

  • Wash the filtrate with a dilute sodium bisulfite solution to remove any unreacted bromine, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: α-Bromination of a Ketone using Pyridinium Tribromide

This protocol describes the bromination of acetophenone (B1666503) at the alpha position.

Materials:

  • Acetophenone

  • Pyridinium Tribromide (Py·Br₃)

  • Glacial acetic acid

  • Sodium bisulfite solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve acetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask with a magnetic stirrer.

  • Add Pyridinium Tribromide (1.0 eq) portion-wise to the stirred solution at room temperature.[12]

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into a beaker of ice water.[12]

  • If a precipitate forms, collect it by vacuum filtration. If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Wash the collected solid or the organic extract with a dilute sodium bisulfite solution to remove any unreacted bromine, followed by water.[12]

  • Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Visualizing Reaction Pathways and Decision-Making

To aid in the understanding of bromination mechanisms and the selection of an appropriate reagent, the following diagrams are provided.

G General Mechanism for Electrophilic Aromatic Bromination Aromatic_Substrate Aromatic Substrate (Ar-H) Sigma_Complex Sigma Complex [Ar(H)Br]+ Aromatic_Substrate->Sigma_Complex + Br-X Brominating_Agent Brominating Agent (Br-X) Product Brominated Product (Ar-Br) Sigma_Complex->Product + Base Byproduct Byproduct (H-Base+) Base Base Base->Byproduct G Workflow for Selecting a Brominating Agent cluster_start Reaction Type cluster_reagents Reagent Selection cluster_considerations Safety & Environmental Considerations Start Identify Reaction Type Allylic_Benzylic Allylic/Benzylic Bromination Start->Allylic_Benzylic Electrophilic_Aromatic Electrophilic Aromatic Substitution Start->Electrophilic_Aromatic Alpha_Carbonyl α-Bromination of Carbonyls Start->Alpha_Carbonyl NBS_Radical NBS with radical initiator Allylic_Benzylic->NBS_Radical Br2_Lewis_Acid Br₂ with Lewis Acid Electrophilic_Aromatic->Br2_Lewis_Acid NBS_or_DBI NBS or DBI Electrophilic_Aromatic->NBS_or_DBI Br2_or_PTB_Acid Br₂ or Pyridinium Tribromide in Acetic Acid Alpha_Carbonyl->Br2_or_PTB_Acid Greener_Alternative Consider Greener Alternatives (e.g., in-situ Br₂ generation) NBS_Radical->Greener_Alternative Br2_Lewis_Acid->Greener_Alternative NBS_or_DBI->Greener_Alternative Br2_or_PTB_Acid->Greener_Alternative

References

A Researcher's Guide to Quantifying Pyrrolidone Hydrotribromide Reaction Products: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of reaction products is paramount for ensuring the efficacy, safety, and reproducibility of synthetic processes. Pyrrolidone hydrotribromide (PHTB) is a widely utilized reagent for the selective bromination of ketones, yielding α-bromoketones as the primary products. This guide provides a comprehensive comparison of analytical methods for quantifying these products, offering insights into alternative brominating agents and presenting detailed experimental protocols to support methodological decisions in your research.

Performance Comparison of Brominating Agents

The choice of a brominating agent is a critical factor that influences reaction yield, selectivity, and safety. While PHTB is a popular choice for its selectivity, several alternatives are available, each with distinct advantages and disadvantages. The following table provides a comparative overview of common brominating agents for the α-bromination of ketones.

Brominating AgentTypical SubstrateReaction ConditionsYield (%)SelectivityAdvantagesDisadvantages
This compound (PHTB) KetonesTHF, Room Temperature80-95High for α-bromination of ketonesSolid, stable, selective for ketones over olefinsCan be less reactive than elemental bromine
N-Bromosuccinimide (NBS) Ketones, Alkenes, AromaticsCCl₄, Benzoyl peroxide (initiator), Reflux70-90Good for allylic and benzylic brominationSolid, easy to handle, versatileCan lead to side products, requires radical initiator
Copper(II) Bromide (CuBr₂) Ketones, AromaticsAcetonitrile (B52724)/Ethyl Acetate, Reflux75-95High for α-bromination of ketonesMild conditions, good yieldsRequires stoichiometric amounts, potential for metal contamination
Pyridinium Tribromide (PTB) Ketones, Phenols, EthersAcetic Acid or THF, Room Temperature85-95High for α-brominationSolid, stable, commercially availableCan be acidic, may not be suitable for acid-sensitive substrates
Elemental Bromine (Br₂) Wide range of substratesVarious solvents (e.g., CH₂Cl₂, AcOH)VariableLess selective, can lead to over-brominationHighly reactive, inexpensiveHighly toxic, corrosive, and difficult to handle

Analytical Methods for Quantifying α-Bromoketones

The accurate quantification of α-bromoketone products is essential for reaction monitoring, yield determination, and quality control. This section compares the three most common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical MethodPrincipleKey AdvantagesKey LimitationsTypical Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)
HPLC-UV Separation based on polarity, detection by UV absorbance.High resolution, good sensitivity, widely available.Requires chromophore, potential for co-elution.>0.9990.01 - 0.1 µg/mL0.03 - 0.3 µg/mL98-102%
GC-MS Separation based on volatility and polarity, detection by mass spectrometry.High sensitivity, provides structural information (mass spectrum).Requires volatile and thermally stable analytes, potential for degradation at high temperatures.>0.9980.1 - 1 ng/mL0.3 - 3 ng/mL95-105%
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a specific reference standard, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, requires high-purity internal standard.Not applicable (direct method)~1 mg/mL~3 mg/mL99-101%

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. The following section provides standardized methodologies for the quantification of α-bromoketones using HPLC, GC-MS, and qNMR.

Protocol 1: Quantification of α-Bromoketones by HPLC-UV

This method is suitable for monitoring the progress of a bromination reaction and for the final quantification of the α-bromoketone product.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • α-Bromoketone standard of known purity

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the α-bromoketone standard in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: At desired time points, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., with sodium thiosulfate (B1220275) solution), and dilute with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: Determined by the UV spectrum of the α-bromoketone (typically around 254 nm).

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the α-bromoketone in the reaction sample from the calibration curve.

Protocol 2: Quantification of α-Bromoketones by GC-MS

This method is highly sensitive and provides structural confirmation of the analyte.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Internal standard (e.g., a stable compound with a different retention time from the analyte)

  • α-Bromoketone standard of known purity

Procedure:

  • Sample Preparation: Quench an aliquot of the reaction mixture and extract the organic components with a suitable solvent. Add a known amount of internal standard. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to a known volume.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Ion source temperature: 230 °C

    • Quadrupole temperature: 150 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 50-500.

  • Data Analysis: Identify the α-bromoketone peak by its retention time and mass spectrum. Quantify the analyte using the peak area ratio of the analyte to the internal standard and a calibration curve prepared with the α-bromoketone standard.

Protocol 3: Absolute Quantification of α-Bromoketones by qNMR

This method allows for the direct determination of the concentration of the α-bromoketone without the need for a specific standard of the analyte.[1][2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • High-purity internal standard with a known chemical structure and concentration (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance that does not overlap with the analyte signals.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the crude reaction product and a known amount of the internal standard into an NMR tube. Add the deuterated solvent to dissolve the solids completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the α-bromoketone and a signal of the internal standard.

  • Calculation: Calculate the concentration of the α-bromoketone using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (m_analyte / m_standard) * P_standard

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow and Relationships

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for quantifying PHTB reaction products and the logical relationship between the different analytical methods.

experimental_workflow cluster_reaction PHTB Bromination Reaction cluster_analysis Analytical Quantification start Ketone Substrate + PHTB reaction Reaction in Solvent (e.g., THF) start->reaction quench Reaction Quenching reaction->quench sample_prep Sample Preparation quench->sample_prep hplc HPLC-UV Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms qnmr qNMR Analysis sample_prep->qnmr data_analysis Data Analysis & Quantification hplc->data_analysis gcms->data_analysis qnmr->data_analysis

Caption: Experimental workflow for PHTB reaction and product quantification.

analytical_method_comparison cluster_methods Analytical Methods PHTB PHTB Reaction Product (α-Bromoketone) HPLC HPLC-UV PHTB->HPLC High Resolution GCMS GC-MS PHTB->GCMS High Sensitivity qNMR qNMR PHTB->qNMR Absolute Quantification HPLC->GCMS Chromatographic Separation GCMS->qNMR Structural Information qNMR->HPLC Quantitative Accuracy

Caption: Logical relationship and key features of analytical methods.

References

Safety Operating Guide

Proper Disposal Procedures for Pyrrolidone Hydrotribromide

Author: BenchChem Technical Support Team. Date: December 2025

Date of Compilation: December 21, 2025

This document provides essential safety and logistical information for the proper disposal of Pyrrolidone Hydrotribromide (PHT). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is a skin and eye irritant and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If not handled in a fume hood, a dust mask (type N95 or equivalent) should be used.

Operational Plan: In-Lab Neutralization of Small Quantities

For small quantities of residual PHT or contaminated materials, an in-lab neutralization step is recommended prior to collection for hazardous waste disposal. This procedure is adapted from standard quenching methods for brominating agents and specifically references the use of sodium thiosulfate (B1220275) for reactions involving PHT.

Experimental Protocol: Neutralization with Sodium Thiosulfate

This protocol details the neutralization of PHT waste. The primary neutralizing agent is a 10% aqueous solution of sodium thiosulfate, which reduces the reactive bromine species.

Materials:

  • Waste containing this compound

  • 10% (w/v) Sodium Thiosulfate (Na₂S₂O₃) aqueous solution

  • Sodium Bicarbonate (NaHCO₃)

  • pH indicator strips

  • Stir plate and stir bar

  • Appropriate waste container, clearly labeled

Procedure:

  • Preparation: In a chemical fume hood, place the container with the PHT waste into a larger secondary container (e.g., an ice bath) to manage any potential exothermic reaction.

  • Initial Dilution: If the waste is a solid, slowly add a suitable solvent (e.g., tetrahydrofuran) to dissolve it. If it is in a non-aqueous solvent, proceed to the next step.

  • Neutralization: While stirring the PHT waste, slowly add the 10% sodium thiosulfate solution. The characteristic red-brown color of the PHT should fade. Continue adding the thiosulfate solution until the color is completely discharged.

  • pH Adjustment: After the color has disappeared, slowly add sodium bicarbonate to neutralize the acidic byproducts. Use pH indicator strips to ensure the final pH of the solution is between 6 and 8.

  • Final Check: To ensure complete neutralization, a small sample of the aqueous layer can be tested with a starch-iodide indicator paper. A blue-black color would indicate the presence of residual oxidizing agent, requiring further addition of sodium thiosulfate.

  • Disposal: The neutralized aqueous waste should be transferred to a clearly labeled hazardous waste container for collection by a certified waste disposal service.[1][2]

Data Presentation: Neutralizing Agent Concentrations

The following table summarizes the recommended concentrations for common neutralizing agents for brominating compounds.

Neutralizing AgentChemical FormulaTypical ConcentrationStoichiometry (Agent:Br₂)Notes
Sodium Thiosulfate Na₂S₂O₃10% aqueous solution 2:1Recommended for PHT; may form sulfur in acidic conditions.
Sodium BisulfiteNaHSO₃Saturated aqueous solution1:1A good alternative to thiosulfate, especially in acidic media.
Sodium SulfiteNa₂SO₃200 g/L aqueous solution1:1Effective and avoids the precipitation of sulfur.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.

PHT_Disposal_Workflow start Start: PHT Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (Lab Scale) assess_quantity->small_quantity < 100g large_quantity Large Quantity / Bulk assess_quantity->large_quantity >= 100g ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_quantity->ppe large_quantity->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood neutralize Neutralize with 10% Sodium Thiosulfate Solution fume_hood->neutralize If Small Quantity package_direct Directly Package PHT Waste in Labeled Container fume_hood->package_direct If Large Quantity check_color Check for Color Discharge (Red-brown to Colorless) neutralize->check_color adjust_ph Adjust pH to 6-8 with Sodium Bicarbonate check_color->adjust_ph final_check Final Check for Residual Oxidizer (e.g., Starch-Iodide Paper) adjust_ph->final_check package_neutralized Package Neutralized Waste in Labeled Container final_check->package_neutralized waste_disposal Arrange for Professional Hazardous Waste Disposal package_neutralized->waste_disposal package_direct->waste_disposal

Caption: Workflow for the safe disposal of this compound.

Final Disposal

All waste containing this compound, whether neutralized or not, must be disposed of as hazardous waste. Ensure that waste containers are properly sealed, clearly labeled with the contents, and stored in a designated hazardous waste accumulation area. Contact your institution's environmental health and safety department or a licensed chemical waste disposal company to arrange for pickup and final disposal in accordance with local, state, and federal regulations.[1][2]

References

Safeguarding Your Research: A Guide to Handling Pyrrolidone Hydrotribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Pyrrolidone hydrotribromide (PHT). Adherence to these procedures is critical to ensure a safe laboratory environment and to minimize the risk of exposure.

This compound is a brominating agent that requires careful handling due to its hazardous properties. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] This guide will provide you with the necessary information to work with this compound safely.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the mandatory personal protective equipment for handling this compound.

PPE CategorySpecification
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for additional protection.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) must be worn.[3][4] Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5] Protective clothing is essential.[1]
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[6] In case of fire or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) is required.[1]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from preparation to use.

1. Preparation:

  • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[1]
  • Before starting, ensure that an eyewash station and safety shower are readily accessible.[2]
  • Put on all required personal protective equipment as detailed in the table above.

2. Handling and Use:

  • Avoid breathing in any dust, fumes, or vapors.[1][2]
  • Prevent all contact with skin and eyes.[2]
  • Weigh and transfer the chemical within the fume hood.
  • Keep the container tightly closed when not in use.[2]
  • Do not eat, drink, or smoke in the handling area.[5]

3. In Case of a Spill:

  • Evacuate the area if necessary.
  • With appropriate PPE, sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1]
  • Avoid generating dust during cleanup.

4. Emergency First Aid:

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][2]
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[2] Seek medical attention.[1]
  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek immediate medical attention.[1]
  • If swallowed: Do not induce vomiting. Drink plenty of water and seek immediate medical attention.[1][2]

Disposal Plan

This compound and its containers must be treated as hazardous waste.

  • Waste Collection: All waste materials, including contaminated PPE and spilled materials, should be collected in a designated, properly labeled, and sealed container.

  • Disposal Procedure: Dispose of the contents and the container at an approved waste disposal facility.[1][2] Always adhere to local, regional, and national regulations for hazardous waste disposal.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol A Don Required PPE B Verify Fume Hood Operation A->B C Locate Emergency Equipment B->C D Weigh and Transfer Chemical C->D E Perform Experiment D->E F Close Container E->F G Clean Work Area F->G H Dispose of Waste G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J K Spill or Exposure Occurs L Initiate First Aid K->L M Notify Supervisor K->M

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.